Azide-SS-biotin
説明
Structure
3D Structure
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architect of Reversible Bioconjugation: A Technical Guide to Azide-SS-Biotin in Click Chemistry
For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to selectively capture, isolate, and release biomolecules is paramount. This guide provides an in-depth exploration of Azide-SS-biotin, a powerful chemical probe that marries the precision of click chemistry with the ingenuity of a cleavable linker. We will dissect its mechanism of action, provide field-proven insights into its application, and offer robust protocols to ensure experimental success.
Foundational Principles: The Synergy of Click Chemistry and Reversible Biotinylation
The elegance of this compound lies in the integration of two key chemical principles: the bioorthogonality of click chemistry and the reversible nature of a disulfide bond. This combination allows for the highly specific labeling of target molecules and their subsequent release under mild conditions, a critical feature for downstream applications such as mass spectrometry and functional assays.
Click Chemistry: A Revolution in Bioconjugation
"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, and that proceed under benign, aqueous conditions.[1][2] The most prominent examples used in conjunction with this compound are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]
-
CuAAC: This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[][6] It is known for its fast reaction kinetics and high efficiency.[6][7]
-
SPAAC: To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne that reacts spontaneously with an azide.[][8] This catalyst-free approach is ideal for live-cell imaging and in vivo studies.[9]
The azide group on this compound serves as the "warhead" for these click reactions, enabling it to specifically couple with biomolecules that have been metabolically, enzymatically, or chemically tagged with an alkyne or a strained cyclooctyne.[3]
The Disulfide Linker: An Engineered Release Mechanism
The core of this compound's reversibility is its disulfide (-S-S-) linker.[10][11] This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[][] This controlled cleavage allows for the gentle elution of biotinylated molecules from streptavidin affinity matrices, preserving their integrity for further analysis.[14][15]
The Mechanism of Action: A Step-by-Step Visualization
The utility of this compound can be understood as a three-phase process: labeling, capture, and release.
Phase 1: Bioorthogonal Labeling via Click Chemistry
The initial step involves the covalent attachment of this compound to a target biomolecule that has been pre-functionalized with an alkyne group.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
This diagram illustrates the CuAAC reaction where an alkyne-modified biomolecule and this compound are joined in the presence of a copper(I) catalyst to form a stable triazole linkage. A similar, catalyst-free reaction occurs in SPAAC with a strained alkyne.
Phase 2: Affinity-Based Capture
The newly biotinylated biomolecule can now be selectively captured from a complex mixture using an affinity matrix functionalized with streptavidin or avidin. The high affinity between biotin and streptavidin ensures efficient and specific enrichment.[16][17]
Caption: Capture of biotinylated biomolecules by streptavidin beads.
Phase 3: Reductive Cleavage and Release
The final and most critical step is the release of the captured biomolecule. The addition of a reducing agent cleaves the disulfide bond within the this compound linker, liberating the target molecule from the affinity matrix while the biotin tag remains bound.
Caption: Reductive cleavage of the disulfide bond for biomolecule release.
Experimental Protocols: A Guide to Practical Application
The following protocols provide a framework for the use of this compound in a typical proteomics workflow. It is essential to optimize concentrations and incubation times for specific experimental systems.
Protocol 1: Metabolic Labeling of Proteins with an Alkyne-Containing Amino Acid
This protocol describes the incorporation of an alkyne handle into newly synthesized proteins in cell culture.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA) or a suitable alkyne-containing amino acid analog
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in complete medium.
-
Wash the cells once with warm PBS.
-
Incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine stores.
-
Replace the medium with methionine-free medium supplemented with the alkyne-containing amino acid (e.g., 25-50 µM L-propargylglycine).
-
Incubate for 4-24 hours, depending on the desired labeling extent and protein turnover rates.
-
Wash the cells twice with ice-cold PBS and proceed to cell lysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol details the "clicking" of this compound onto the alkyne-labeled proteins in a cell lysate.
Materials:
-
Alkyne-labeled cell lysate (from Protocol 1)
-
This compound (e.g., from a 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (e.g., from a 50 mM stock in water)
-
Sodium ascorbate (e.g., from a 100 mM stock in water, freshly prepared)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Adjust the protein concentration of the cell lysate to 1-5 mg/mL with lysis buffer.
-
To 1 mg of protein lysate, add the following reagents in the specified order, vortexing gently after each addition:
-
This compound to a final concentration of 100 µM.
-
THPTA to a final concentration of 1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Protocol 3: Enrichment of Biotinylated Proteins and Reductive Elution
This protocol describes the capture of the biotinylated proteins and their subsequent release.
Materials:
-
CuAAC-reacted lysate (from Protocol 2)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 50 mM DTT in PBS, freshly prepared)
Procedure:
-
Equilibrate the streptavidin beads by washing them three times with wash buffer.
-
Add the CuAAC-reacted lysate to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with wash buffer (at least 5 washes) to remove non-specifically bound proteins.
-
To elute the captured proteins, add the elution buffer to the beads and incubate for 30-60 minutes at 56°C with shaking.
-
Collect the supernatant containing the released proteins for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Data Presentation and Interpretation
For robust and reproducible results, careful data analysis is crucial. Below is a summary of key parameters and expected outcomes.
| Parameter | CuAAC | SPAAC | Considerations |
| Reaction Speed | Fast | Generally slower than CuAAC | Reaction times may need optimization for SPAAC. |
| Biocompatibility | Potentially cytotoxic due to copper | High, no toxic catalyst required | SPAAC is preferred for live-cell applications.[] |
| Reagent Stability | Azide and alkyne are stable | Strained cyclooctynes can be less stable | Store reagents as recommended by the manufacturer. |
| Cleavage Efficiency | High with fresh reducing agent | High with fresh reducing agent | Incomplete cleavage can lead to loss of target proteins. |
Conclusion: A Versatile Tool for Modern Life Science Research
This compound stands as a testament to the power of chemical innovation in biological discovery. Its unique combination of a bioorthogonal azide handle and a cleavable disulfide linker provides researchers with an elegant and efficient method for the reversible biotinylation of a wide range of biomolecules.[10] By understanding the underlying chemical principles and adhering to optimized protocols, scientists can confidently employ this versatile tool to unravel the complexities of the proteome, accelerate drug discovery, and push the boundaries of our understanding of biological systems. The ability to specifically label, capture, and then gently release targets of interest opens up new avenues for research that were previously challenging to explore.[18][19]
References
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Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research. [Link]
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Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. PubMed. [Link]
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Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]
-
Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. [Link]
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Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
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Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Figshare. [Link]
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This compound, CAS 1620523-64-9. AxisPharm. [Link]
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Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Unknown Source. [Link]
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Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. [Link]
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Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Chemistry. PubMed. [Link]
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Strain-Promoted Azide-Alkyne Cycloaddition. Unknown Source. [Link]
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Biotin conjugation by Strain-promoted Alkyne-Azide Cycload ditions... ResearchGate. [Link]
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Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC - PubMed Central. [Link]
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A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. PubMed. [Link]
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Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Unknown Source. [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
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Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. PMC - NIH. [Link]
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Click Chemistry (Azide / alkyne reaction). Interchim. [Link]
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Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry. PMC - PubMed Central. [Link]
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An In-depth Technical Guide to Azide-SS-Biotin Labeling: Principles and Protocols
<_ _>
Abstract
This technical guide provides a comprehensive overview of Azide-SS-Biotin labeling, a powerful chemoselective ligation technique widely used in proteomics and drug development. We will delve into the core principles of this methodology, detailing the chemical rationale behind its components and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the field-proven insights necessary to make informed experimental choices, ensure data integrity, and troubleshoot potential issues. We will explore the versatility of this reagent in applications such as the enrichment of newly synthesized proteins and the identification of post-translationally modified biomolecules.
Introduction: The Power of Chemoselective and Cleavable Biotinylation
In the complex milieu of a cell or biological lysate, the ability to selectively tag and isolate specific biomolecules is paramount for understanding their function, interactions, and dynamic changes. Chemoselective ligation, a class of reactions that occur specifically between designated functional groups without interfering with the surrounding biological environment, provides a powerful tool for such targeted labeling.[1] The this compound labeling strategy leverages this principle, combining the precision of bio-orthogonal "click chemistry" with the robust biotin-streptavidin interaction and the added advantage of a cleavable linker.[2][3]
This trifunctional reagent consists of three key components:
-
An azide group that serves as a bio-orthogonal handle for selective reaction.[4]
-
A disulfide (-S-S-) bond that acts as a cleavable linker, allowing for the release of labeled molecules under mild reducing conditions.[4]
-
A biotin moiety for high-affinity capture onto streptavidin-conjugated supports.[2]
The strength of the biotin-streptavidin interaction can make the recovery of labeled proteins from affinity resins challenging.[3] The incorporation of a cleavable linker, such as the disulfide bond in this compound, elegantly circumvents this issue, enabling the efficient release of captured biomolecules for downstream analysis, such as mass spectrometry.[2][5][6] This guide will provide a detailed exploration of the principles and practical applications of this versatile tool.
Core Principles: A Mechanistic Deep Dive
The successful application of this compound labeling hinges on a thorough understanding of the underlying chemical principles. This section will dissect the key reactions and components that drive this powerful technique.
The Bio-orthogonal Reaction: Azide-Alkyne Cycloaddition
The azide group on the this compound reagent is one half of a highly specific and efficient bio-orthogonal reaction pair.[3] It reacts with an alkyne-functionalized biomolecule through a process known as azide-alkyne cycloaddition, a prime example of a "click" reaction.[3][6] This reaction can be performed in two main ways:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used method where a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide and a terminal alkyne.[7] It is crucial to use a copper-chelating ligand to prevent oxidation of the catalyst and minimize side reactions.[8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells where the cytotoxicity of copper is a concern, SPAAC offers a catalyst-free alternative.[7] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide.[7]
The choice between CuAAC and SPAAC depends on the experimental context, with CuAAC generally offering faster kinetics and SPAAC providing superior biocompatibility for live-cell imaging.[9]
The Cleavable Linker: The Disulfide Bond
The disulfide bond within the this compound linker is the key to the reversible nature of this labeling technique.[4] This bond is stable under typical physiological and labeling conditions but can be readily cleaved by the addition of reducing agents.[4] Commonly used reducing agents include:
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP) [10]
-
β-mercaptoethanol (BME)
This controlled cleavage allows for the gentle elution of the captured biomolecules from the streptavidin resin, leaving the biotin tag behind.[2] This is particularly advantageous for mass spectrometry-based proteomics, as it reduces background signals from the streptavidin support and the biotin moiety itself.
The Affinity Tag: Biotin
Biotin's extremely high affinity for streptavidin and its derivatives (like avidin and neutravidin) is the cornerstone of the enrichment process.[2] This interaction is one of the strongest non-covalent bonds known in nature, ensuring highly efficient and specific capture of biotinylated molecules from complex mixtures.[2]
Experimental Workflow: From Labeling to Analysis
The following diagram and detailed protocol outline a typical workflow for the enrichment of alkyne-labeled proteins using this compound.
Caption: General workflow for this compound labeling and enrichment.
Detailed Protocol: Enrichment of Nascent Proteins
This protocol provides a framework for the metabolic labeling of newly synthesized proteins with an alkyne-containing amino acid analog, followed by click chemistry with this compound and subsequent enrichment.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG) or other alkyne-labeled amino acid analog
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound reagent
-
Copper(II) sulfate (CuSO4)
-
Copper-chelating ligand (e.g., THPTA)
-
Sodium ascorbate
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents)
-
Elution buffer (e.g., PBS with 50 mM DTT)
Procedure:
-
Metabolic Labeling:
-
Plate cells at the desired density and allow them to adhere overnight.[11]
-
Wash cells with pre-warmed PBS and then incubate in methionine-free medium for 30-60 minutes to deplete endogenous methionine.[12]
-
Replace the medium with methionine-free medium containing the desired concentration of HPG (e.g., 50 µM).[11]
-
Incubate for the desired labeling period (e.g., 30 minutes to several hours) under optimal cell culture conditions.[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS to remove excess labeling reagent.[13]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
To a designated amount of protein lysate (e.g., 1-5 mg/mL), add the this compound reagent to a final concentration of 20-100 µM.[14]
-
Add the copper-chelating ligand (e.g., 100 µM THPTA).[14]
-
Add CuSO4 to a final concentration of 20 µM.[14]
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 300 µM.[14]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[14]
-
-
Affinity Purification:
-
Equilibrate the streptavidin magnetic beads by washing them with wash buffer.
-
Add the equilibrated beads to the click reaction mixture and incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.[8]
-
-
Elution:
-
After the final wash, resuspend the beads in elution buffer containing a reducing agent (e.g., 50 mM DTT in PBS).
-
Incubate for 60-90 minutes at room temperature or 30 minutes at a slightly elevated temperature (e.g., 37°C) to facilitate cleavage of the disulfide bond.[10][15]
-
Separate the beads with a magnetic stand and collect the supernatant containing the enriched, now tag-free, proteins.
-
-
Downstream Analysis:
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or, most commonly, mass spectrometry-based proteomic identification and quantification.
-
Self-Validating Systems: Ensuring Trustworthiness in Your Results
To ensure the scientific integrity of your this compound labeling experiments, it is crucial to incorporate a system of self-validation through appropriate controls.
Essential Controls for a Robust Experiment
| Control Type | Purpose | Expected Outcome |
| No Alkyne Label Control | To assess non-specific binding of the this compound reagent and streptavidin beads. | No or minimal protein enrichment. |
| No this compound Control | To identify proteins that endogenously bind to the streptavidin beads. | Enrichment of known biotinylated proteins (e.g., carboxylases), but not the target alkyne-labeled proteins. |
| Competition Control | To confirm the specificity of the biotin-streptavidin interaction. | Pre-incubation with free biotin should significantly reduce the enrichment of labeled proteins. |
| No Copper Catalyst Control (for CuAAC) | To verify that the labeling is dependent on the click reaction. | No or minimal labeling of the target proteins. |
Troubleshooting Common Issues
High background is a common challenge in biotin-azide click chemistry experiments.[8] Here are some key areas to troubleshoot:
-
Excess Biotin-Azide Reagent: Ensure complete removal of unreacted biotin-azide after the click reaction.[8]
-
Non-Specific Binding: Pre-clear your lysate with unconjugated streptavidin beads and optimize blocking conditions, avoiding milk-based blockers which contain endogenous biotin.[8]
-
Suboptimal Click Reaction: Optimize reagent concentrations, ensure the freshness of the sodium ascorbate solution, and avoid buffers containing primary amines (e.g., Tris) that can chelate copper.[8]
Advanced Applications and Field-Proven Insights
The versatility of this compound extends beyond the simple enrichment of newly synthesized proteins. Here are some advanced applications and insights from the field:
-
Quantitative Proteomics: this compound labeling can be coupled with quantitative mass spectrometry techniques, such as Tandem Mass Tag (TMT) labeling, to profile changes in protein synthesis or modification levels across different experimental conditions.[16][17]
-
Post-Translational Modification (PTM) Studies: By using metabolic precursors that are incorporated into specific PTMs (e.g., azido-sugars for glycosylation), this technique can be used to enrich and identify proteins with those modifications.[18]
-
Drug Target Identification: Alkyne-modified small molecule drugs or probes can be used to label their protein targets in cells or lysates. Subsequent reaction with this compound allows for the enrichment and identification of these targets.
Expert Insight: When performing quantitative proteomics, the choice of enrichment strategy can significantly impact the number of identified peptides. Studies have shown that enriching for labeled peptides after proteolytic digestion can yield a greater number of identifications compared to enrichment at the protein level.[16][17][19]
Conclusion: A Powerful and Adaptable Tool for Modern Research
This compound labeling, grounded in the principles of chemoselective ligation and reversible biotinylation, stands as a powerful and adaptable technique in the modern researcher's toolkit. Its ability to specifically label, enrich, and release target biomolecules from complex mixtures has opened new avenues for discovery in proteomics, drug development, and beyond. By understanding the core principles, meticulously planning experimental workflows with appropriate controls, and leveraging insights from the field, scientists can confidently employ this method to unravel the intricate molecular mechanisms of life.
References
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- Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry. Benchchem.
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- Biotin-PEG3-SS-azide | ADC Linker. MedchemExpress.com.
- Developing a new cleavable crosslinker reagent for in-cell crosslinking. PMC.
- Validating Biotin-PEG6-Azide Labeling Efficiency by Mass Spectrometry: A Comparative Guide. Benchchem.
- Chemoselective Ligation Applications and Mechanisms. Creative Proteomics.
- Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. ACS Publications.
- Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. PMC - NIH.
- Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. PubMed.
- Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.
- Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. SciSpace.
- Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition.
- This compound, CAS 1620523-64-9. AxisPharm.
- NHS-SS-Biotin Biotinylation Protocol. ProteoChem.
- Why am I seeing non specific labelling of protein in lysate by biotin azide?. ResearchGate.
- Sulfo-NHS-SS-Biotin.
- Protein Synthesis Assays. Thermo Fisher Scientific - US.
- Click-iT® Metabolic Labeling Reagents for Proteins. Thermo Fisher Scientific.
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Understanding the cleavable disulfide bond in Azide-SS-biotin.
An In-Depth Technical Guide to the Cleavable Disulfide Bond in Azide-SS-Biotin
Introduction: The Power of a Reversible Link
In the intricate landscape of chemical biology and proteomics, the ability to selectively label, capture, and subsequently release a target biomolecule is paramount. This compound has emerged as a cornerstone reagent in this field, ingeniously combining three functional moieties: an azide for bio-orthogonal conjugation, biotin for high-affinity capture, and a centrally located, cleavable disulfide bond that provides a crucial element of reversibility.[1][2] This guide provides an in-depth exploration of the core of this molecule's utility—the disulfide linker—offering researchers the foundational knowledge required to harness its full potential.
The azide group serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," a reaction celebrated for its high efficiency and specificity in complex biological mixtures.[3][4][5] Once the target molecule, modified with an alkyne group, is "clicked" with this compound, the biotin tag facilitates powerful affinity purification via its extraordinarily strong interaction with streptavidin.[6][7] However, the true elegance of this system lies in the disulfide bond. Its ability to be selectively cleaved under mild reducing conditions allows for the gentle elution of the captured biomolecule, leaving the biotin tag behind and enabling clean recovery for downstream analysis such as mass spectrometry.[8][9][10]
The Chemistry of Reductive Cleavage: Breaking the S-S Bond
The disulfide bond (S-S) is a covalent linkage formed from the oxidation of two thiol groups (-SH). Its cleavage is a reductive process, most commonly achieved in the laboratory using thiol-based reagents like dithiothreitol (DTT) or phosphine-based reagents like tris(2-carboxyethyl)phosphine (TCEP).[11][12][13] Understanding the distinct mechanisms of these reagents is critical for experimental design and optimization.
Mechanism 1: Thiol-Disulfide Exchange with DTT
DTT is a classic and highly effective reducing agent that operates via a two-step thiol-disulfide exchange.[14] In the first step, one of DTT's thiol groups attacks the disulfide bond in the this compound linker, forming a mixed disulfide and releasing one of the newly formed thiols. In the second, intramolecular step, the second thiol on the DTT molecule attacks the mixed disulfide, resulting in the release of the fully reduced target molecule and the formation of a stable, cyclic oxidized DTT. This intramolecular cyclization is the thermodynamic driving force that makes the reaction highly efficient.[15]
Experimental Design: Causality and Key Choices
The success of an experiment using this compound hinges on the rational selection of reagents and optimization of reaction conditions. Each choice has a direct causal effect on the outcome.
Choosing the Right Reducing Agent
The decision between DTT and TCEP is a critical first step and depends entirely on the experimental context. There is no universally "better" agent, only one that is more appropriate for a given application.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | Rationale for Choice |
| Mechanism | Reversible Thiol-Disulfide Exchange | Irreversible SN2 Attack | TCEP is preferred when re-oxidation is a concern. [16] |
| Effective pH Range | ~7.0 - 9.0 | 1.5 - 8.5 | TCEP's effectiveness over a broad pH range provides greater flexibility. [15][17][18] |
| Stability | Prone to air oxidation | Highly stable in solution (except in PBS at neutral pH) | TCEP is better for longer incubations or when preparing master mixes in advance. [13][18] |
| Odor | Strong, unpleasant | Odorless | TCEP improves the laboratory environment. [13][18] |
| Thiol Content | Contains thiols | Thiol-free | TCEP is essential if downstream steps involve thiol-reactive chemistry (e.g., maleimides). [13][15] |
| Compatibility | Standard choice for SDS-PAGE | Incompatible with isoelectric focusing (IEF) due to its charge. [15] | The choice must align with the final analytical method. |
Optimizing Cleavage Conditions
-
Concentration: A sufficient molar excess of the reducing agent is crucial for driving the cleavage reaction to completion. Typical starting concentrations are 20-50 mM for DTT or 10-20 mM for TCEP. [17]* Temperature & Time: Cleavage is often performed at room temperature for 30-60 minutes. For more robust disulfide bonds, increasing the temperature (e.g., 37-50°C) or extending the incubation time can improve efficiency. [17][19]* pH: The chosen pH must be compatible with both the reducing agent and the stability of the target biomolecule. DTT efficiency drops significantly below pH 7 because its thiol groups become protonated and less nucleophilic. [20]TCEP remains effective at lower pH values. [18]* Additives: If the target protein precipitates upon reduction—a common issue caused by the exposure of previously buried hydrophobic regions—the addition of denaturants like 6 M urea or 2 M guanidine-HCl to the elution buffer can maintain solubility. [13]
Workflow Protocol: Affinity Purification and Cleavage
This protocol outlines a self-validating system for the enrichment of an alkyne-modified protein of interest from a complex cell lysate.
Detailed Step-by-Step Methodology
1. Labeling via Click Chemistry:
-
To 500 µL of cell lysate containing the alkyne-modified protein (1-2 mg/mL), add the this compound probe to a final concentration of 100 µM.
-
Prepare a fresh click catalyst master mix. For a robust reaction, use a copper source (e.g., 1 mM CuSO₄), a reducing agent to maintain copper in the Cu(I) state (e.g., 5 mM sodium ascorbate), and a copper-chelating ligand to stabilize the catalyst and protect the protein (e.g., 5 mM THPTA). [21]* Rationale: The ligand is critical for preventing copper-mediated protein degradation and improving reaction efficiency. [22]* Add the catalyst mix to the lysate and incubate for 1-2 hours at room temperature with gentle rotation.
2. Affinity Capture:
-
Equilibrate 50 µL of streptavidin-agarose or magnetic beads by washing them three times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
-
Add the equilibrated beads to the click-labeled lysate.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for efficient binding of the biotinylated proteins to the streptavidin beads.
3. Washing:
-
Rationale: This is the most critical phase for reducing background and ensuring the final eluate is pure. A series of stringent washes is a self-validating step; if the target remains bound, the interaction is specific.
-
Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
-
Perform a series of washes, moving from less to more stringent conditions. For example:
-
Wash 1: 1 mL of PBS + 1 M NaCl (disrupts ionic interactions).
-
Wash 2: 1 mL of 6 M Urea in buffer (disrupts hydrogen bonds and denatures weakly-bound contaminants). [22] 3. Wash 3: 1 mL of PBS + 1% SDS (disrupts strong hydrophobic interactions).
-
Final Wash: 1 mL of PBS to remove residual detergents. [22]* Incubate for 5 minutes during each wash step before pelleting the beads.
-
4. Elution via Reductive Cleavage:
-
After the final wash, remove all supernatant.
-
Prepare a fresh elution buffer containing the chosen reducing agent. Example: 100 µL of 50 mM DTT in 50 mM Ammonium Bicarbonate, pH 8.0.
-
Rationale: Ammonium Bicarbonate is a volatile buffer, ideal for samples intended for mass spectrometry as it can be easily removed by lyophilization.
-
Resuspend the beads in the elution buffer and incubate for 1 hour at 37°C with shaking.
-
Pellet the beads and carefully collect the supernatant. This fraction contains your purified, tag-free target protein.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Elution Yield | 1. Incomplete disulfide cleavage.<[13]br>2. Insufficient reducing agent concentration or activity.3. Suboptimal pH for the chosen reducing agent (e.g., DTT at pH < 7). | 1. Increase incubation time or temperature (e.g., 37-50°C).2. Prepare fresh reducing agent solution and increase concentration.3. Ensure buffer pH is optimal for the agent (pH >7.5 for DTT). |
| High Background in Eluate | 1. Insufficient washing.<[22]br>2. Non-specific binding of proteins to the streptavidin beads.3. Excess unreacted this compound probe in the capture step. [22] | 1. Increase the number and stringency of wash steps (use urea, high salt, or SDS).2. Pre-clear the lysate by incubating with unconjugated beads before the capture step.<[22]br>3. Remove excess probe after the click reaction using a desalting column. |
| Protein Precipitation During Elution | 1. Target protein is insoluble in its reduced, unfolded state.<[13]br>2. Exposure of hydrophobic core regions upon disulfide cleavage. | 1. Perform the elution in a buffer containing a denaturant (e.g., 6 M Urea) to maintain protein solubility.2. Try a lower protein concentration during the initial labeling step. |
Conclusion
This compound is a powerful and versatile tool, but its efficacy is not merely plug-and-play. A deep understanding of the chemistry governing its cleavable disulfide linker is essential for designing robust, reliable, and reproducible experiments. By carefully selecting the appropriate reducing agent, optimizing cleavage conditions, and implementing stringent wash protocols, researchers can confidently isolate their biomolecules of interest. This rational approach, grounded in chemical principles, transforms a simple labeling and purification workflow into a high-fidelity system for discovery in proteomics, drug development, and beyond.
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Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (n.d.). pubs.acs.org. Retrieved January 16, 2026, from [Link]
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Thannhauser, T. W., Konishi, Y., & Scheraga, H. A. (1984). Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. Analytical Biochemistry, 138(1), 181-188. Retrieved January 16, 2026, from [Link]
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Dirks, A. J., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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Click Chemistry - Med Chem 101. (n.d.). . Retrieved January 16, 2026, from [Link]
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How can I cleavage the disulfide bond and create two SH groups? (2025). ResearchGate. Retrieved January 16, 2026, from [Link]
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Analysis of Disulfide Bond Formation in Therapeutic Proteins. (2018). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
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This compound, CAS 1620523-64-9. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Biotin-PEG3-SS-azide. (n.d.). Creative Biolabs. Retrieved January 16, 2026, from [Link]
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Kharlamova, A., et al. (2018). Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]
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TCEP or DTT? (2014). Proteomics and Mass Spectrometry Core Facility. Retrieved January 16, 2026, from [Link]
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Singh, R., & Whitesides, G. M. (2010). The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
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Cremers, C. M., & Jakob, U. (2013). Quantification of Thiols and Disulfides. Journal of Biological Chemistry. Retrieved January 16, 2026, from [Link]
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What Chemicals Break Disulfide Bonds? (2025). Science Through Time - YouTube. Retrieved January 16, 2026, from [Link]
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An, Y., et al. (2019). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of the American Society for Mass Spectrometry. Retrieved January 16, 2026, from [Link]
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Agard, N. J., et al. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. Retrieved January 16, 2026, from [Link]
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Azides of Biotin/Desthiobiotin. (n.d.). Jena Bioscience. Retrieved January 16, 2026, from [Link]
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Why am I seeing non specific labelling of protein in lysate by biotin azide? (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
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Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Chrast, L., et al. (2011). Efficient and versatile one-step affinity purification of in vivo biotinylated proteins. Journal of Chromatography A. Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of Azide-SS-Biotin Reagents
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core physicochemical properties of Azide-SS-Biotin. Moving beyond simple datasheet parameters, we will delve into the causality behind its solubility and stability, offering field-proven insights and detailed protocols to ensure the success of your experiments.
The Molecular Architecture and Utility of this compound
This compound is not a single molecule but a class of trifunctional reagents designed for sequential bioconjugation and affinity purification. Its power lies in a modular design that combines three key chemical motifs:
-
An Azide Group (-N₃): This moiety serves as a chemical "handle" for covalent ligation. It is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") or strain-promoted azide-alkyne cycloaddition (SPAAC) to label biomolecules containing a corresponding alkyne group.[1][2]
-
A Disulfide Bond (-S-S-): This is the cornerstone of the reagent's utility in purification workflows. The disulfide bond is stable under standard physiological conditions but can be readily cleaved by mild reducing agents.[1][3] This cleavability allows for the gentle release of captured biomolecules from an affinity matrix.
-
A Biotin Moiety: This vitamin possesses an exceptionally high affinity for streptavidin and avidin proteins (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[4] This interaction is exploited for highly specific capture and enrichment of the labeled biomolecule.
The inclusion of spacer arms, often composed of polyethylene glycol (PEG), is a common structural variation that enhances aqueous solubility and minimizes steric hindrance during binding events.[5][6]
Caption: Modular structure of a typical this compound reagent.
Solubility Properties: From Stock to Working Solution
Achieving and maintaining the solubility of this compound is critical for successful conjugation. Due to the largely hydrophobic nature of the core biotin structure, these reagents are sparingly soluble in aqueous buffers alone.
Primary Solvents and Stock Solution Preparation
The recommended solvent for preparing high-concentration stock solutions is anhydrous dimethyl sulfoxide (DMSO).[7][8] Dimethylformamide (DMF) is also a viable alternative.[9]
Causality: DMSO is a polar aprotic solvent that is highly effective at disrupting the intermolecular forces in the solid-state reagent without reacting with the azide moiety. It is crucial to use anhydrous (dry) DMSO, as absorbed water can lower the solubility of the reagent over time.[7]
| Property | Specification | Source(s) |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous | [7][8] |
| Alternative Solvent | Dimethylformamide (DMF) | [9] |
| Max Stock Conc. | Up to 100 mg/mL (in DMSO) reported for some variants | [7] |
| Water Solubility | Low; improved by PEG linkers but direct dissolution is not advised | [5][6] |
Protocol: Preparing a Stable Stock Solution
This protocol ensures complete dissolution and maximizes the stability of the reagent.
-
Equilibration: Allow the vial of solid this compound reagent to warm to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the vial for 30 seconds. If particulates remain, sonicate the vial in a water bath for 2-5 minutes until the solution is clear.[7]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into single-use volumes in low-protein-binding tubes.[7]
-
Storage: Store the aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage, protected from light.[7]
Preparation of Aqueous Working Solutions
Direct dilution of a concentrated DMSO stock into aqueous buffers is the standard method for creating a working solution for bioconjugation.
Expert Insight: To avoid precipitation, do not dilute the DMSO stock more than 1:20 (5% final DMSO concentration) into the final aqueous reaction buffer. If precipitation occurs, the final DMSO concentration may need to be increased, or the use of solubility enhancers like PEG300 or Tween-80 may be necessary for certain in-vivo applications.[7]
Stability Profile: A Tale of Two Bonds
The experimental utility of this compound is dictated by the relative stability of its azide and disulfide functionalities.
Solid-State and Solution Storage
Proper storage is paramount to preserving the reagent's integrity.
| Condition | Solid Reagent | Stock Solution (in DMSO) |
| Temperature | -20°C | -20°C (≤1 month) or -80°C (≤6 months) |
| Atmosphere | Desiccated, under Nitrogen is optimal | N/A (sealed vial) |
| Light | Protect from light | Protect from light |
| Shelf Life | >2 years if stored properly | 1-6 months depending on temperature |
| Data synthesized from multiple supplier datasheets.[5][7][8][9] |
Chemical Stability and Reactivity
-
The Azide Group: The azide is a robust functional group that is stable across a wide pH range. However, it will react readily with alkyne- or phosphine-containing molecules.[2] It is also incompatible with strong oxidizing agents.[10]
-
The Disulfide Bond: The disulfide bond is the most labile part of the molecule and is central to its function.
-
pH: It is relatively stable at neutral to acidic pH but becomes increasingly susceptible to reduction at pH > 8.0.
-
Reducing Agents: The bond is intentionally cleaved by thiol-based reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), or by the phosphine-based TCEP.[3][11] This dictates that such agents must be excluded from lysis and reaction buffers until the cleavage step is desired.
-
Caption: Stability requirements for this compound during a typical workflow.
The Disulfide Cleavage Mechanism in Practice
The controlled cleavage of the disulfide bond is the critical elution step in purification workflows.
Mechanism of Reductive Cleavage
Using DTT as an example, the cleavage proceeds via a two-step thiol-disulfide exchange. This reaction is highly efficient and results in the release of the target molecule, which now bears a small thiol tag, while the biotin portion remains bound to the streptavidin resin.[12]
Caption: Schematic of disulfide cleavage for protein elution.
Protocol: Elution from Streptavidin Resin
This protocol provides a general framework for releasing a target protein captured using this compound.
-
Bead Preparation: After the final wash step of your affinity purification, remove the supernatant completely. The beads now have the biotinylated protein of interest bound.
-
Elution Buffer Preparation: Prepare a fresh elution buffer containing a suitable reducing agent. Common concentrations are 20-100 mM DTT or 10-50 mM TCEP in a buffer such as PBS or HEPES.
-
Elution: Resuspend the beads in 1-2 bead volumes of the elution buffer.
-
Incubation: Incubate the slurry at room temperature for 30-60 minutes with gentle end-over-end rotation. For difficult-to-elute proteins, incubation at 37°C may improve efficiency.
-
Collection: Pellet the streptavidin beads using a magnetic stand or centrifugation. Carefully collect the supernatant, which contains your eluted protein.
-
Second Elution (Optional): For maximum recovery, a second round of elution with fresh buffer can be performed.
Trustworthiness Check: The success of this protocol relies on the exclusion of reducing agents in all prior steps. A control sample carried through the workflow without the addition of the reducing agent should yield no eluted protein, validating that the release is specifically due to disulfide cleavage.
References
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AxisPharm. (n.d.). This compound, CAS 1620523-64-9. AxisPharm. [Link]
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Carl ROTH. (2015). Safety Data Sheet: Biotin Azide. Carl ROTH. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Müller, F., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Communications Chemistry, 8(1), 191. [Link]
-
mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. mediaTUM, Technische Universität München. [Link]
-
ResearchGate. (n.d.). Mechanisms for disulfide bond (S-S) reduction in the presence of DTT (A) and TCEP (B). ResearchGate. [Link]
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An In-depth Technical Guide to Bio-orthogonal Labeling with Azide-SS-Biotin
Abstract
Bio-orthogonal chemistry has transformed our ability to study complex biological processes in their native environments.[1][2] This guide provides a comprehensive technical overview of a powerful bio-orthogonal tool: Azide-SS-Biotin. We will delve into the unique trifecta of its chemical moieties—the azide for specific ligation, the biotin for robust enrichment, and the disulfide linker for gentle elution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, a self-validating protocol for capturing cell-surface glycoproteins, and troubleshooting advice to ensure experimental success.
Introduction: The Power of Specificity and Reversibility
Studying biomolecules within the complex milieu of a living cell presents a significant challenge: how to isolate a specific target without disrupting the very processes we aim to observe. Bio-orthogonal labeling strategies offer a solution by introducing chemical reporters into biomolecules that can be selectively targeted with probes.[2][3][4] These reactions use functional groups, like azides and alkynes, that are absent in biological systems, ensuring that the labeling chemistry is highly specific and does not interfere with native cellular functions.[5][6]
This compound emerges as a particularly elegant tool in this field. It is a cleavable biotin probe composed of three critical parts:
-
An Azide Handle: This small, bio-inert functional group can be metabolically incorporated into various biomolecules, such as glycans, proteins, or lipids.[2][6] It serves as a specific target for bio-orthogonal ligation reactions.
-
A Biotin Moiety: Biotin's extraordinarily high affinity for avidin and streptavidin proteins is the cornerstone of many enrichment strategies in proteomics and molecular biology.[7][8][9]
-
A Cleavable Disulfide (SS) Linker: This is the key to the reagent's versatility. The strong interaction between biotin and streptavidin makes it difficult to recover captured proteins.[7][10] The disulfide bond provides a "release" mechanism, as it can be easily cleaved under mild reducing conditions, allowing for the gentle elution of captured biomolecules.[7][11]
This guide will focus on the application of this compound in conjunction with metabolic labeling to capture and identify cell-surface glycoproteins, a critical class of proteins involved in cell signaling, adhesion, and immune responses.
The Chemistry of this compound: A Trifunctional Design
Understanding the role of each component of this compound is crucial for designing and troubleshooting experiments. The molecule's power lies in the synergistic function of its azide, disulfide linker, and biotin groups.
2.1. The Azide: A Bio-orthogonal Chemical Reporter
The azide group is an ideal chemical reporter for several reasons:
-
Small Size: Its diminutive size minimizes perturbation to the structure and function of the biomolecule it is incorporated into.[6]
-
Abiotic Nature: Azides are virtually absent from biological systems, ensuring that labeling reactions are highly specific.[5][6]
-
Selective Reactivity: Azides participate in highly selective and efficient ligation reactions, most notably the Staudinger ligation and Azide-Alkyne Cycloadditions ("Click Chemistry").[3][5][12]
2.2. The Ligation Reaction: Staudinger vs. Copper-Free Click Chemistry
Once the azide is incorporated into a target biomolecule, it can be ligated to a probe. While copper-catalyzed click chemistry (CuAAC) is highly efficient, the copper catalyst's toxicity is a concern for live-cell labeling.[3][13] Therefore, two primary bio-orthogonal reactions are preferred for live-cell applications:
-
Staudinger Ligation: This reaction occurs between an azide and a triarylphosphine.[2][6] It was one of the first bio-orthogonal reactions developed and is highly selective, enabling labeling in complex environments, including live mice.[6][14] However, its reaction kinetics can be slow.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Also known as copper-free click chemistry, this reaction utilizes a strained cyclooctyne that reacts readily with azides without the need for a toxic catalyst.[1][3][6] SPAAC generally offers faster kinetics than the Staudinger ligation, making it highly efficient for live-cell imaging and labeling.[1][13]
2.3. The Disulfide Linker: Enabling Gentle Elution
The bond between biotin and streptavidin is one of the strongest non-covalent interactions known in nature, which makes eluting captured proteins from streptavidin beads challenging, often requiring harsh, denaturing conditions.[7][10] The disulfide bond in this compound provides a strategic weak point. Treatment with mild reducing agents, such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), readily cleaves the S-S bond, releasing the captured biomolecule while the biotin tag remains bound to the beads.[7] This is critical for preserving protein complexes and for downstream analyses like mass spectrometry.
Experimental Design: A Self-Validating Workflow
A well-designed experiment is a self-validating one. When using this compound for affinity purification, it is essential to include proper controls to distinguish specific captures from non-specific background binding.
3.1. Metabolic Labeling: Incorporating the Azide
The first step is to introduce the azide into the target biomolecules. For glycoproteins, this is typically achieved by feeding cells an unnatural sugar precursor containing an azide group. A common example is peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized by cells and incorporated into sialic acids on cell-surface glycans.[15][16][17]
3.2. The Importance of Controls
To ensure the trustworthiness of your results, the following controls are essential:
-
No-Label Control (-Azide): Cells are not treated with the azido-sugar but are subjected to the entire pulldown protocol. This control identifies proteins that non-specifically bind to the streptavidin beads.
-
No-Click Control (-Alkyne): Cells are metabolically labeled with the azido-sugar, but the alkyne-biotin reagent is omitted. This control accounts for endogenously biotinylated proteins that will be captured by the streptavidin beads.[9]
A successful experiment will show significant enrichment of target proteins in the experimental sample compared to both controls.
Diagram: Logic of the Self-Validating Workflow
Caption: A diagram illustrating the logic of the self-validating experimental design.
Core Protocol: Capture of Cell-Surface Glycoproteins
This protocol provides a step-by-step methodology for the enrichment of cell-surface glycoproteins from cultured cells using this compound.
4.1. Reagents and Buffers
| Reagent/Buffer | Composition | Notes |
| Metabolic Labeling Medium | Standard cell culture medium | Supplement with Ac4ManNAz to a final concentration of 25-50 µM. |
| Lysis Buffer | 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 7.4 | Supplement with protease inhibitors immediately before use. |
| Click Chemistry Reaction Buffer | PBS pH 7.4 | --- |
| Elution Buffer | Lysis Buffer + 100 mM DTT | Prepare fresh. |
| Wash Buffer 1 (Stringent) | 1% SDS in PBS | --- |
| Wash Buffer 2 (Urea) | 2 M Urea in 10 mM Tris-HCl pH 8.0, 1 M NaCl | Helps remove strongly interacting non-specific proteins.[18] |
| Wash Buffer 3 (Final) | 50 mM Ammonium Bicarbonate | --- |
4.2. Step-by-Step Methodology
Day 1-3: Metabolic Labeling
-
Culture cells in medium supplemented with Ac4ManNAz for 2-3 days to allow for incorporation into cell surface glycans.[19] For control plates, use standard medium.
Day 4: Cell Lysis and Click Chemistry 2. Wash cells twice with ice-cold PBS. 3. Lyse cells in Lysis Buffer on ice for 30 minutes. 4. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 5. To the clarified lysate, add the following (final concentrations):
- Alkyne-phosphine or DBCO-SS-Biotin (for SPAAC): 50-100 µM
- For CuAAC (if not using live cells): Biotin-PEG-Azide (50 µM), THPTA (250 µM), CuSO4 (50 µM), and Sodium Ascorbate (2.5 mM).[19]
- Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Day 4-5: Affinity Purification 7. Add pre-washed high-capacity streptavidin agarose beads to the lysate and incubate overnight at 4°C with rotation. 8. Pellet the beads by centrifugation and discard the supernatant. 9. Wash the beads sequentially with the following buffers to reduce non-specific binding:[18]
- 2x with Lysis Buffer
- 2x with Wash Buffer 1 (Stringent)
- 2x with Wash Buffer 2 (Urea)
- 3x with Wash Buffer 3 (Final)
Day 5: Elution and Sample Preparation 10. Add Elution Buffer to the beads and incubate at 56°C for 30 minutes with shaking. 11. Pellet the beads and collect the supernatant containing the eluted glycoproteins. 12. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For mass spectrometry, proceed with protein reduction, alkylation, and tryptic digestion.[20][21]
Diagram: Experimental Workflow
Caption: An overview of the experimental workflow from cell labeling to analysis.
Downstream Applications and Data Analysis
The eluted proteins can be analyzed by various methods:
-
SDS-PAGE and Western Blotting: A straightforward method to visualize the captured proteins and confirm the presence of a specific target if a suitable antibody is available.
-
Mass Spectrometry (MS): The gold standard for identifying the full spectrum of captured proteins.[22] After elution, proteins are typically digested into peptides, which are then analyzed by LC-MS/MS.[21] The resulting data can be used to identify and quantify the enriched proteins, providing a snapshot of the cell-surface glycoproteome.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High Background in Controls | Insufficient washing; Non-specific binding to beads. | Increase the number and stringency of wash steps.[18] Pre-clear the lysate with beads before adding the biotinylated sample.[23] Block beads with biotin before elution to saturate any remaining free streptavidin sites.[24] |
| Low Yield of Target Proteins | Inefficient metabolic labeling or click reaction; Steric hindrance. | Optimize the concentration and incubation time for the azido-sugar and click reagents. Ensure the use of a biotin probe with a long spacer arm to reduce steric hindrance.[8][19] |
| No Elution of Captured Proteins | Incomplete reduction of the disulfide bond. | Ensure the DTT or TCEP in the Elution Buffer is fresh and at a sufficient concentration. Increase incubation time or temperature for the elution step. |
Conclusion
This compound is a powerful and versatile tool for the bio-orthogonal labeling and enrichment of biomolecules. Its trifunctional design, combining a specific chemical handle, a high-affinity capture tag, and a cleavable linker, provides a robust workflow for isolating targets from complex biological systems.[7][25] By implementing a self-validating experimental design with appropriate controls and following optimized protocols, researchers can confidently explore the dynamic world of cellular biology with high precision and reliability.
References
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
- O'Loughlin, T., et al. (2012). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. Glycobiology, 22(5), 678-688.
- Speers, A. E., & Cravatt, B. F. (2004). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition. Chemistry & Biology, 11(4), 535-546.
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mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]
- Verhelst, S. H., et al. (2007). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications.
- Prescher, J. A., et al. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars.
- Wang, W., et al. (2016).
- Adusumalli, S., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv.
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Stanford University. (2009). Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic labeling strategy and visualization of sialylated glycans in developing zebrafish. Retrieved from [Link]
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ResearchGate. (2014). How can I reduce non-specific binding of proteins on my streptavidin beads? Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(9), 666-676.
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Oregon State University. (n.d.). Protein labeling. Unnatural Protein Facility. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of Cu-free click chemistry with existing bioorthogonal ligations. Retrieved from [Link]
-
Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
- Fleming, I. N., et al. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(12), 6809-6860.
-
RSC Publishing. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Direct ELISA with Streptavidin. Retrieved from [Link]
- St. Martin, L., & He, Y. (2022). Proximity labeling technologies to illuminate glycan-protein interactions. Glycobiology, 32(12), 1084-1093.
-
Rockland. (n.d.). Tips for Biotin, Avidin, & Streptavidin. Retrieved from [Link]
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ACS Publications. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Retrieved from [Link]
-
NIH. (n.d.). Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2021). How can I reduce non-specific binding of protein using Streptavidin beads? Retrieved from [Link]
- Zeng, Y., et al. (2009). High efficiency labeling of glycoproteins on living cells.
-
NIH. (n.d.). BioID PULL-DOWN TO IDENTIFY CANDIDATE PROTEINS Materials. Retrieved from [Link]
-
ChemRxiv. (n.d.). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. Retrieved from [Link]
-
ResearchGate. (2025). Cleavable trifunctional biotin reagents for protein labelling, capture and release. Retrieved from [Link]
-
NIH. (2023). (Glycan Binding) Activity-Based Protein Profiling in Cells Enabled by Mass Spectrometry-Based Proteomics. Retrieved from [Link]
-
NIH. (n.d.). Designing Bioorthogonal Reactions for Biomedical Applications. Retrieved from [Link]
-
PubMed. (n.d.). Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Retrieved from [Link]
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PubMed Central. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
-
Springer Nature. (n.d.). Site-specific labeling of cell surface proteins with biophysical probes using biotin ligase. Retrieved from [Link]
-
NIH. (n.d.). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Retrieved from [Link]
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A Technical Guide to Azide-SS-Biotin: A Cleavable Biotinylation Reagent for Advanced Proteomics and Drug Development
Introduction: The Strategic Advantage of a Cleavable Linker
In the intricate landscape of molecular biology and drug development, the ability to selectively label, isolate, and then release a target biomolecule is paramount. Azide-SS-biotin has emerged as a powerful tool in this domain, ingeniously combining the high specificity of biotin-streptavidin interactions with the precision of "click chemistry" and the critical feature of reversibility. This guide provides an in-depth exploration of this compound, detailing its chemical properties, mechanism of action, and practical applications for researchers, scientists, and drug development professionals. At its core, this compound is a trifunctional molecule: an azide group for bioorthogonal conjugation, a biotin moiety for high-affinity capture, and a central disulfide bond that acts as a cleavable linker, allowing for the gentle release of the captured molecule.[1][2] This cleavable nature is crucial for applications where the recovery of the unmodified, biologically active target is the ultimate goal.[2][3]
Core Chemical and Physical Properties
The functionality of this compound is rooted in its distinct chemical structure. Understanding its fundamental properties is the first step toward its effective implementation in experimental workflows.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₄N₆O₂S₃ | [1][4] |
| Molecular Weight | 404.57 g/mol | [1][5] |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | [1][4] |
| Common Synonyms | Azide-C2-SS-C2-biotin | [1][4][5] |
| Purity | Typically ≥95% | [1] |
| Storage | Recommended at -20°C for long-term stability | [1] |
Mechanism of Action: A Tripartite Functional System
The utility of this compound stems from the orchestrated action of its three key components. The workflow can be conceptualized as a "tag-capture-release" system, which is essential for clean sample preparation in downstream analyses like mass spectrometry.
-
The Azide Handle for Bioorthogonal Labeling : The terminal azide group (-N₃) is a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems.[6] It serves as one half of a "click chemistry" reaction pair.[1] This allows for the highly specific and efficient covalent labeling of biomolecules (such as proteins, glycans, or nucleic acids) that have been metabolically, enzymatically, or chemically modified to contain a complementary alkyne group.[6][7] This reaction can be catalyzed by copper(I) (CuAAC) or proceed via a strain-promoted alkyne-azide cycloaddition (SPAAC) for applications in living cells where copper toxicity is a concern.[8][9]
-
The Biotin Moiety for High-Affinity Capture : Biotin exhibits one of the strongest known non-covalent interactions in nature with the protein streptavidin (or avidin), with a dissociation constant (Kd) on the order of 10⁻¹⁵ M.[3] This extraordinary affinity allows for the highly efficient capture and enrichment of biotinylated molecules from complex mixtures, such as cell lysates, using streptavidin-immobilized supports (e.g., magnetic beads or agarose resin).[3][7]
-
The Cleavable Disulfide Linker for Mild Elution : The central disulfide bond (-S-S-) is the key to the reagent's reversibility.[1][3] While the biotin-streptavidin interaction is so strong that elution typically requires harsh, denaturing conditions (which would damage the target biomolecule), the disulfide linker provides a point of controlled cleavage.[3] By introducing a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is readily cleaved, releasing the labeled biomolecule from the streptavidin support, leaving the biotin tag behind.[2][3] This ensures that the eluted protein is in its native, unmodified state, which is critical for subsequent functional assays or mass spectrometry analysis.
Sources
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Methodological & Application
Application Notes and Protocol for Reversible Protein Labeling using Azide-SS-Biotin
Introduction: Precision and Control in Protein Biotinylation
In the dynamic fields of proteomics, drug discovery, and molecular biology, the ability to specifically label and subsequently isolate proteins of interest is paramount. Biotinylation, the process of covalently attaching biotin to a protein, has long been a cornerstone technique, leveraging the high-affinity interaction between biotin and streptavidin (Kd ≈ 10-15 M) for purification and detection.[1][2] However, the very strength of this interaction poses a significant challenge: the harsh, denaturing conditions often required to elute biotinylated proteins from streptavidin matrices can compromise protein integrity and function.
This application note details a robust protocol for protein labeling using Azide-SS-Biotin, a versatile reagent that offers a trifecta of advantages: a bio-orthogonal azide handle for precise conjugation via click chemistry, a cleavable disulfide bond for mild elution, and the potent biotin tag for efficient capture.[3][4][5] This system provides researchers with enhanced control over their experiments, enabling the isolation of proteins while preserving their native conformation and activity.
The azide group participates in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions.[6][7][8] This bio-orthogonal ligation strategy ensures that the biotin tag is attached only to proteins that have been metabolically, enzymatically, or chemically engineered to contain a corresponding alkyne group, minimizing off-target labeling. The incorporated disulfide linker is readily cleaved by mild reducing agents, allowing for the gentle release of the captured protein from the streptavidin support, leaving the biotin tag behind.[9][10][11]
This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical application, and validation of protein labeling with this compound.
Principle of the Method
The this compound labeling strategy is a two-step process that combines the specificity of click chemistry with the reversibility of a cleavable linker.
-
Introduction of an Alkyne Handle: The target protein(s) must first be modified to contain an alkyne functional group. This can be achieved through various methods, including:
-
Metabolic Labeling: Using non-canonical amino acids containing an alkyne moiety (e.g., L-azidohomoalanine (AHA) replacement of methionine) during protein synthesis.
-
Enzymatic Labeling: Employing enzymes like formylglycine-generating enzyme (FGE) to create a reactive aldehyde that can be subsequently derivatized with an alkyne-containing reagent.
-
Chemical Modification: Directly modifying specific amino acid side chains (e.g., lysine, cysteine) with an alkyne-functionalized crosslinker.
-
-
Click Chemistry-Mediated Biotinylation: The alkyne-modified protein is then reacted with this compound via a copper(I)-catalyzed click reaction. This forms a stable triazole linkage, covalently attaching the cleavable biotin tag to the protein of interest.
-
Affinity Purification and Cleavage: The biotinylated protein can be efficiently captured using streptavidin-functionalized beads or surfaces. After washing away non-specifically bound proteins, the protein of interest is eluted by the addition of a mild reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which cleaves the disulfide bond within the this compound linker.
Experimental Workflow Overview
Figure 1. General experimental workflow for labeling, purification, and analysis of proteins using this compound.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| This compound | BroadPharm, Vector Labs, etc. | Store desiccated at -20°C. |
| Alkyne-modified Protein | - | Prepared in-house. |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | Prepare a fresh 50 mM stock solution in water. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Prepare a fresh 50 mM stock solution in water. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Prepare a 1.7 mM stock in DMSO:t-butanol (1:4). |
| Streptavidin Agarose Resin | Thermo Fisher Scientific | Or other streptavidin-functionalized support. |
| Dithiothreitol (DTT) | Sigma-Aldrich | For elution. Prepare a 1 M stock in water. |
| Phosphate Buffered Saline (PBS), pH 7.4 | - | Ensure it is free of primary amines if not using click chemistry.[12] |
| Quenching Solution | - | 10 mM EDTA in PBS. |
| Wash Buffers | - | e.g., PBS with 0.1% Tween-20. |
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for purified alkyne-modified proteins.
-
Protein Preparation:
-
Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Expert Tip: Ensure the protein buffer is free of chelating agents like EDTA, which can interfere with the copper catalyst. If necessary, perform a buffer exchange.
-
-
Preparation of the Click-&-Go™ Cocktail (Prepare immediately before use):
-
For a 100 µL reaction, combine the following in the order listed:
-
To your protein solution (e.g., 85 µL of 1-5 mg/mL protein in PBS)
-
4 µL of a 1.25 mM this compound stock solution (final concentration: 50 µM).
-
2 µL of 50 mM CuSO4 (final concentration: 1 mM).
-
4 µL of 50 mM TCEP (final concentration: 2 mM). Note: TCEP is used here as a reducing agent to generate Cu(I) in situ.
-
5 µL of 1.7 mM TBTA (final concentration: 85 µM). TBTA is a ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[13]
-
-
-
Reaction Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Causality: The incubation time may need optimization depending on the protein and the efficiency of alkyne incorporation.
-
-
Quenching the Reaction:
-
Add 10 µL of 100 mM EDTA to the reaction mixture to chelate the copper catalyst and stop the reaction.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and catalyst components via dialysis, desalting columns, or protein precipitation (e.g., with cold acetone). This is a critical step to reduce background in subsequent steps.[14]
-
Protocol 2: Affinity Purification of Biotinylated Proteins
-
Binding to Streptavidin Resin:
-
Resuspend the streptavidin agarose resin in wash buffer (e.g., PBS with 0.1% Tween-20).
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the resin by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.
-
Wash the resin extensively to remove non-specifically bound proteins. A series of washes with increasing stringency can be beneficial. For example:
-
2 washes with PBS + 0.5% Triton X-100.
-
2 washes with PBS + 1 M NaCl.
-
2 washes with PBS.
-
-
-
Elution:
-
Resuspend the washed resin in elution buffer (e.g., PBS containing 50 mM DTT).
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Mechanism: DTT reduces the disulfide bond in the this compound linker, releasing the protein from the biotin tag, which remains bound to the streptavidin resin.[11]
-
Pellet the resin by centrifugation and collect the supernatant containing the purified protein.
-
Repeat the elution step to maximize recovery.
-
Validation and Quality Control
A self-validating protocol includes checkpoints to ensure the success of each stage.
Figure 2. Logical flow for the validation of the this compound labeling and purification process.
Quantification of Biotinylation
Determining the degree of biotinylation is crucial for ensuring reproducibility.[15][16] The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method.[17]
HABA Assay Principle: HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Brief HABA Assay Protocol:
-
Prepare a HABA/Avidin solution and measure its absorbance at 500 nm (A500).
-
Add a known volume of the biotinylated protein sample to the HABA/Avidin solution.
-
Incubate for 5 minutes and measure the final A500.
-
The change in absorbance is used to calculate the biotin concentration.
Note: This assay can be affected by interfering substances and has sensitivity limitations.[16] More sensitive fluorescence-based assays are also available.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation Signal | - Inefficient alkyne incorporation.- Inactive this compound reagent.- Ineffective click chemistry reaction. | - Confirm alkyne incorporation using an alkyne-reactive fluorescent dye.- Use fresh this compound.- Optimize click chemistry conditions (reagent concentrations, incubation time).[18]- Ensure buffers are free of interfering substances (e.g., primary amines, chelators).[14] |
| High Background in Western Blots or after Purification | - Excess, unreacted this compound.- Non-specific binding of the biotinylated protein to the resin.- Endogenous biotinylated proteins in the sample. | - Ensure thorough removal of excess biotin reagent after the click reaction.[14]- Increase the stringency and number of wash steps.- Pre-clear the lysate with unconjugated streptavidin beads to remove endogenously biotinylated proteins.[14] |
| Low Protein Recovery after Elution | - Incomplete cleavage of the disulfide bond.- Protein precipitation on the beads. | - Increase the concentration of the reducing agent (e.g., up to 100 mM DTT).- Increase elution time and/or temperature (e.g., 37°C).- Include mild detergents or chaotropic agents in the elution buffer if protein integrity is not a concern. |
Conclusion
The use of this compound provides a powerful and versatile platform for the specific and reversible labeling of proteins. By combining the precision of click chemistry with the mild elution offered by a cleavable disulfide linker, researchers can confidently isolate their proteins of interest while preserving their structural and functional integrity. The detailed protocols and validation strategies outlined in these application notes are designed to empower scientists to achieve reproducible and high-quality results in their protein research endeavors.
References
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Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
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AxisPharm. (n.d.). This compound, CAS 1620523-64-9. Retrieved from [Link]
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Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition. Journal of the American Chemical Society, 130(34), 11486–11497. [Link]
-
Baron, A., et al. (2014). Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome. Molecular & Cellular Proteomics, 13(2), 509-521. [Link]
-
van der Veen, R. M., et al. (2016). Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA. Journal of Immunological Methods, 430, 61-63. [Link]
-
Barbarakis, M. S., & Evangelatos, G. P. (1995). Determination of the Extent of Protein Biotinylation by Fluorescence Binding Assay. Bioconjugate Chemistry, 6(3), 302-307. [Link]
-
Bachem. (2021). Click Chemistry: A valuable tool for peptide and protein modification. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Chen, Y., et al. (2022). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv. [Link]
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Revolutionizing Protein Purification: A Guide to Using Azide-SS-Biotin for High-Fidelity Affinity Enrichment
Introduction: The Pursuit of Purity and the Power of a Cleavable Bond
In the intricate world of proteomics and drug development, the isolation of a specific protein from a complex biological milieu is a foundational and often challenging task. Affinity purification, a technique that exploits the specific binding interaction between a protein of interest and a ligand, stands as a cornerstone of modern protein science. The biotin-streptavidin interaction, with its extraordinary affinity (Kd ≈ 10⁻¹⁴ M), is one of the most robust tools in the biochemist's arsenal for capturing biotin-labeled molecules.[1] However, this same strength becomes a significant impediment when the goal is to recover the purified protein in its native, functional state. The harsh, denaturing conditions required to disrupt the biotin-streptavidin bond often lead to irreversible loss of protein activity.[2]
To overcome this limitation, cleavable biotinylation reagents have been developed, offering a strategic advantage: the ability to gently release the captured protein from the affinity matrix after purification. Among these, Azide-SS-Biotin has emerged as a particularly versatile and powerful tool. This reagent ingeniously combines three key features:
-
An Azide Group: This functional group serves as a handle for bioorthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This allows for the highly specific and efficient covalent labeling of proteins that have been metabolically or chemically modified to contain an alkyne group.[4]
-
A Biotin Moiety: This provides the high-affinity anchor for capture by streptavidin-coated resins.
-
A Cleavable Disulfide (-S-S-) Linker: Positioned between the azide and biotin, this disulfide bond can be readily cleaved under mild reducing conditions, liberating the purified protein from the resin-bound biotin tag.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for affinity purification. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into optimizing your workflow for maximal yield and purity.
The this compound Workflow: A Visual Overview
The overall process can be conceptualized in three main stages: labeling of the target protein, affinity capture on a streptavidin matrix, and finally, the gentle elution of the purified protein through cleavage of the disulfide linker.
Caption: The this compound affinity purification workflow.
Part 1: Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The specificity of the this compound system hinges on the bioorthogonal nature of the click reaction. This reaction occurs between the azide group on the biotin reagent and an alkyne group that has been incorporated into the target protein. This incorporation can be achieved through various methods, such as the use of non-canonical amino acid analogs like L-homopropargylglycine (HPG) during protein synthesis.[4]
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol outlines a general procedure for the CuAAC reaction. Optimal conditions may vary depending on the specific protein and experimental context.
Materials:
-
Alkyne-modified protein sample in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines like Tris, as they can chelate copper and inhibit the reaction.[5]
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (prepare fresh)
-
Copper Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or similar
-
Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for removal of excess reagents
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 50 mM in deionized water.
-
TCEP or Sodium Ascorbate: 50 mM in deionized water (prepare fresh).
-
TBTA: 10 mM in DMSO.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in the specified order, with gentle vortexing after each addition:
-
Your alkyne-modified protein sample (adjust to a final concentration of 1-10 mg/mL).
-
This compound stock solution to a final concentration of 100-200 µM.
-
TBTA stock solution to a final concentration of 100 µM.
-
CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiate the Reaction: Add the freshly prepared TCEP or Sodium Ascorbate stock solution to a final concentration of 1 mM to initiate the click reaction.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Removal of Excess Reagents: It is crucial to remove unreacted this compound and the copper catalyst to prevent interference in downstream steps. This can be achieved by:
-
Buffer exchange: Using a desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Dialysis: Against a suitable buffer such as PBS.
-
Protein Precipitation: For larger volumes, precipitation with acetone or a methanol/chloroform mixture can be effective.[7]
-
Part 2: Affinity Purification of Biotinylated Proteins
Once the target protein is biotinylated, it can be efficiently captured from the complex mixture using streptavidin-conjugated beads.
Protocol 2: Affinity Capture and Washing
Materials:
-
Biotinylated protein sample from Protocol 1.
-
Streptavidin-conjugated magnetic beads or agarose resin slurry.
-
Lysis/Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40 or Triton X-100, 1 mM EDTA, supplemented with protease inhibitors.
-
Wash Buffer 1 (Low Stringency): Lysis/Binding Buffer.
-
Wash Buffer 2 (High Stringency): 50 mM Tris-HCl, pH 7.5, 500 mM NaCl, 0.1% SDS.
-
Phosphate Buffered Saline (PBS).
Procedure:
-
Prepare Streptavidin Resin:
-
Transfer an appropriate amount of streptavidin bead slurry to a new microcentrifuge tube. The required amount will depend on the binding capacity of the resin and the estimated amount of biotinylated protein.
-
Wash the beads three times with Lysis/Binding Buffer to remove storage solutions and equilibrate the resin.
-
-
Binding:
-
Add the biotinylated protein sample to the equilibrated streptavidin beads.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow for efficient binding.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully remove and discard the supernatant (this is the unbound fraction).
-
Perform a series of washes to remove non-specifically bound proteins:
-
Wash 2 times with 1 mL of Wash Buffer 1 (Low Stringency).
-
Wash 2 times with 1 mL of Wash Buffer 2 (High Stringency).
-
Wash 2 times with 1 mL of PBS to remove residual detergents and salts.
-
-
After the final wash, carefully remove all supernatant. The beads with the immobilized protein are now ready for elution.
-
Part 3: Elution via Reductive Cleavage
The key advantage of this compound is the ability to release the captured protein under mild conditions by cleaving the disulfide bond. This is typically achieved using reducing agents like Dithiothreitol (DTT) or TCEP.
Mechanism of Disulfide Bond Cleavage
Caption: Reductive cleavage of the disulfide bond.
Comparison of Reducing Agents
The choice between DTT and TCEP can impact the efficiency and outcome of the elution.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Effective pH | 7.0 - 9.0[8] | 1.5 - 8.5[8] |
| Stability | Prone to air oxidation[8] | More stable in solution[8] |
| Odor | Strong, unpleasant odor[8] | Odorless[8] |
| Downstream Compatibility | Can interfere with maleimide chemistry[8] | Generally compatible with maleimide chemistry[8] |
Protocol 3: Elution of Purified Protein
Materials:
-
Protein-bound streptavidin beads from Protocol 2.
-
Elution Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) containing the reducing agent.
-
Reducing Agent: DTT or TCEP.
Procedure:
-
Prepare Elution Buffer: Add DTT or TCEP to the elution buffer to the desired final concentration. A common starting point is 50 mM DTT or 20 mM TCEP.[9][10]
-
Elution:
-
Resuspend the protein-bound beads in 50-100 µL of the freshly prepared Elution Buffer.
-
Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.[9]
-
-
Collect Eluate:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully transfer the supernatant, which contains your purified protein, to a new tube.
-
-
Repeat Elution (Optional): To maximize recovery, a second elution step can be performed by adding fresh Elution Buffer to the beads and repeating the incubation. The eluates can then be pooled.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Inefficient click reaction. | Ensure all reagents are fresh, especially the reducing agent (TCEP/Ascorbate). Optimize the concentrations of copper, ligand, and this compound. Confirm the presence of the alkyne handle on your protein. |
| High Background/Non-specific Binding | Insufficient washing. Non-specific binding to beads. Excess biotin-azide reagent. | Increase the number and stringency of wash steps. Pre-clear the lysate with unconjugated beads before adding the biotinylated sample. Ensure complete removal of excess this compound after the labeling reaction.[5] |
| Incomplete Elution | Insufficient reducing agent or incubation time. Inaccessible disulfide bond. | Increase the concentration of DTT or TCEP and/or the incubation time and temperature. Consider adding a mild denaturant (e.g., 0.1% SDS or 1-2 M urea) to the elution buffer to improve accessibility of the disulfide bond. |
Comparative Analysis with Other Cleavable Linkers
While this compound is a powerful tool, other cleavable linkers exist, each with its own set of advantages and disadvantages.
| Linker Type | Cleavage Condition | Advantages | Disadvantages |
| Disulfide (e.g., this compound) | Reducing agents (DTT, TCEP) | Mild cleavage conditions, commercially available. | Potential for premature cleavage in the reducing intracellular environment.[11] |
| Acid-Labile (e.g., DADPS-based) | Mild acid (e.g., formic acid)[5] | Very mild cleavage, high efficiency.[1] | May not be suitable for acid-sensitive proteins. |
| Photocleavable (PC) | UV light (e.g., 365 nm)[2] | Reagent-free cleavage, high temporal control. | Can potentially damage proteins, may require specialized equipment.[12] |
| Diazobenzene | Sodium dithionite[13] | Mild cleavage conditions. | Can have lower recovery rates compared to other linkers.[13] |
The choice of cleavable linker should be guided by the specific requirements of the experiment, including the nature of the target protein and the downstream applications. For many applications, the balance of mild cleavage conditions and commercial availability makes disulfide-based linkers like this compound an excellent choice.
Conclusion
This compound offers a robust and versatile solution for the affinity purification of proteins. By combining the specificity of bioorthogonal click chemistry with the strength of the biotin-streptavidin interaction and the convenience of a chemically cleavable linker, this reagent empowers researchers to isolate proteins of interest with high purity while preserving their biological activity. The protocols and insights provided in this application note serve as a comprehensive guide to help you successfully integrate this powerful tool into your research and development workflows.
References
- Benchchem. (2025). Revolutionizing Proteomics: High-Efficiency Affinity Purification Using Biotin-PEG5-azide. Benchchem.
- Wikipedia. (2024). Streptavidin. In Wikipedia.
- Benchchem. (2025). Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry. Benchchem.
- Benchchem. (2025). A Comparative Guide to Disulfide Reducing Agents in Proteomics: TCEP vs. DTT. Benchchem.
- Müller, F., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking.
- Yang, Y., et al. (2012). Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics. PMC.
- mediaTUM. (n.d.).
- Adusumalli, S., et al. (2014).
- Benchchem. (2025). A Head-to-Head Comparison: Dde Biotin-PEG4-alkyne vs. Photocleavable Biotin Linkers for Advanced Proteomic and Drug Development. Benchchem.
- Vector Labs. (n.d.). PC Biotin Azide.
- Benchchem. (2025).
- Li, H., et al. (2021). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of the American Society for Mass Spectrometry, 32(4), 931–941.
- Roberts, A. M., et al. (2017). Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes. Molecular & Cellular Proteomics, 16(11), 2010–2026.
- Proteomics and Mass Spectrometry Core Facility. (2014). TCEP or DTT?.
- AxisPharm. (2024). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs.
- ResearchGate. (2021). Would DTT be expected to reduce essentially all disulfide bonds?.
- Benchchem. (2025). Revolutionizing Proteomics: High-Efficiency Affinity Purification Using Biotin-PEG5-azide. Benchchem.
- AxisPharm. (n.d.). This compound, CAS 1620523-64-9.
- Rillahan, C. D., & Paulson, J. C. (2011). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Annual Review of Analytical Chemistry, 4, 189–213.
- Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
- Rillahan, C. D., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of the American Chemical Society, 136(35), 12257–12260.
- MedchemExpress.com. (n.d.). Biotin-PEG3-SS-azide.
- Liu, N., et al. (2024).
- IBA Lifesciences. (n.d.).
- Singh, P. K., & Sharma, S. (2020). Reversible biotinylation of purified proteins for measuring protein–protein interactions. PMC.
- Creative Biolabs. (n.d.). Disulfide Linkers.
Sources
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- 2. vectorlabs.com [vectorlabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azide-SS-Biotin in Modern Proteomics Research
Introduction: The Power of a Tripartite Molecule
In the intricate landscape of proteomics, the ability to isolate, identify, and quantify specific proteins from a complex biological milieu is paramount. Azide-SS-biotin has emerged as a powerful tool, a tripartite molecule ingeniously designed for bioorthogonal labeling, robust enrichment, and controlled release of target proteins.[1] Its architecture consists of three key functional components:
-
An Azide Group (-N3): This moiety serves as a bioorthogonal handle, enabling highly specific and efficient covalent linkage to alkyne-modified biomolecules via the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), colloquially known as "click chemistry".[1][2][3]
-
A Biotin Moiety: This vitamin forms one of the strongest known non-covalent biological interactions with avidin and streptavidin (K_d_ ≈ 10⁻¹⁵ M), providing an exceptionally effective anchor for affinity purification.[4][5]
-
A Cleavable Disulfide Linker (-SS-): This is the reagent's defining feature. The disulfide bond is stable under standard physiological and cell lysis conditions but can be readily cleaved under mild reducing conditions.[1][] This allows for the gentle release of captured biomolecules from streptavidin beads, circumventing the harsh denaturing conditions typically required to disrupt the biotin-streptavidin interaction, thereby reducing background and preserving sample integrity for downstream mass spectrometry (MS) analysis.[3][7]
This guide provides an in-depth exploration of this compound's core applications, field-proven protocols, and the scientific rationale behind its use in cutting-edge proteomics workflows.
Core Applications in Proteomics Research
This compound's unique structure makes it a versatile tool for several advanced proteomic methodologies. Its primary function is to act as a cleavable enrichment tag for proteins or peptides that have been bioorthogonally labeled with an alkyne handle.
Affinity Purification and Profiling of Protein Subsets
A major application is the selective enrichment of specific protein populations from complex lysates. This is often used in metabolic labeling studies, such as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), to profile newly synthesized proteins.[8]
The Workflow Explained:
-
Labeling: Cells are cultured with an alkyne-bearing non-canonical amino acid (e.g., L-azidohomoalanine (AHA) is the azide analog, while homopropargylglycine (HPG) is the alkyne analog). This amino acid is incorporated into newly synthesized proteins during translation, effectively installing an alkyne "handle".[8]
-
Lysis & Click Reaction: Cells are lysed, and the proteome is harvested. The alkyne-labeled proteins are then covalently tagged with this compound via a CuAAC reaction.[9] This reaction is highly specific and does not interfere with native biological molecules.[3]
-
Enrichment: The now biotinylated proteins are captured from the total lysate using streptavidin-coated magnetic or agarose beads. The high affinity of the biotin-streptavidin interaction ensures efficient pulldown even of low-abundance proteins.[4]
-
Washing: Stringent washing steps are performed to remove non-specifically bound proteins. Buffers containing high salt concentrations (e.g., 1 M NaCl) and denaturants (e.g., 6 M urea) are often employed to minimize background contamination.[10]
-
Elution: Instead of boiling the beads in SDS buffer (which co-elutes keratin and streptavidin fragments), a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added. This selectively cleaves the disulfide bond in the linker, releasing the target proteins (and any interacting partners) while the biotin tag remains bound to the streptavidin beads.[1][]
-
Analysis: The eluted proteins are then identified and quantified by LC-MS/MS.
This strategy allows researchers to specifically analyze proteomes synthesized under different conditions, for example, in response to a drug treatment or cellular stimulus.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
XL-MS is a powerful technique for mapping protein-protein interactions (PPIs) and elucidating the three-dimensional architecture of protein complexes.[4] this compound can be used as a crucial enrichment reagent in XL-MS workflows that employ cross-linkers containing an alkyne handle.[11][12]
The Workflow Explained:
-
Cross-Linking: Proteins in their native cellular environment (in-cell) or in a purified complex (in-vitro) are treated with a cross-linking reagent that contains two reactive groups (e.g., NHS esters to target lysines) and a bioorthogonal alkyne handle.
-
Digestion: The cross-linked protein complexes are denatured, reduced, alkylated, and digested into peptides, typically with trypsin. This results in a highly complex mixture of unmodified peptides, dead-end modified peptides, and the information-rich cross-linked peptides (inter- and intra-protein).
-
Click & Enrich: The entire peptide mixture is subjected to a click reaction with this compound.[4] Only the cross-linked peptides (which carry the alkyne handle) become biotinylated. These are then selectively enriched on streptavidin beads.[11]
-
Elution & Analysis: The enriched, cross-linked peptides are eluted via reduction of the disulfide bond and analyzed by LC-MS/MS. This enrichment step is critical as it significantly reduces sample complexity, increasing the likelihood of identifying the low-abundance cross-linked species.[12]
Visualization of Key Workflows
Caption: General workflow for protein enrichment using this compound.
Comparative Analysis of Cleavable Biotin Reagents
While this compound is highly effective, other cleavable linkers exist. The choice of reagent depends on the specific experimental constraints, such as the stability of the target protein and compatibility with downstream analytical methods.[13]
| Linker Type | Cleavage Condition | Advantages | Potential Considerations |
| Disulfide | Mild reduction (e.g., 5-50 mM DTT or TCEP) | Biocompatible cleavage; efficient release.[] | Premature cleavage in highly reducing intracellular environments; potential for disulfide scrambling.[7] |
| Acid-Labile | Mild acid (e.g., formic acid, TFA)[14] | Fast and efficient cleavage. | Incompatible with acid-sensitive proteins or post-translational modifications.[14] |
| Photocleavable | UV light (e.g., ~365 nm) | Spatially and temporally controlled cleavage. | Can potentially damage biomolecules; may require specialized equipment.[14] |
| Diazo-based | Sodium dithionite | Provides an alternative reduction-based cleavage.[15] | Dithionite can have side reactions. |
This table synthesizes information from multiple sources comparing common cleavable linkers used in proteomics.[13][14][16]
Experimental Protocols
Disclaimer: These protocols provide a general framework. Optimization is crucial for specific applications and cell types. Always use high-purity reagents and proteomics-grade water.
Protocol 1: CuAAC Labeling and Enrichment of Alkyne-Modified Proteins
This protocol details the steps from a lysed proteome containing alkyne-modified proteins to the elution of the purified protein fraction.
A. Reagent Preparation:
-
Click-&-Go™ Reaction Buffer: Prepare a master mix immediately before use. For one 1 mL lysate sample, combine reagents in the following order to ensure proper copper reduction:[17]
-
870 µL of PBS
-
20 µL of 50 mM CuSO₄ solution (Final: 1 mM)
-
40 µL of 50 mM BTTAA ligand solution (Final: 2 mM)
-
20 µL of 50 mM Sodium Ascorbate solution (Final: 1 mM, add fresh)
-
-
This compound Stock: Prepare a 10 mM stock solution in anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C.[4][18]
-
Wash Buffers:
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in 250 mM Ammonium Bicarbonate
-
Wash Buffer 3: 1 M NaCl in PBS
-
-
Elution Buffer: 50 mM DTT in 50 mM Ammonium Bicarbonate, pH 8.0. Prepare fresh.
B. Click Chemistry Reaction (CuAAC):
-
Normalize the protein concentration of your alkyne-labeled cell lysate to 1-2 mg/mL with PBS.
-
To 1 mg of protein in 1 mL of lysate, add 10 µL of the 10 mM this compound stock solution (Final: 100 µM). Vortex briefly.
-
Add 110 µL of the freshly prepared Click Reaction Buffer master mix.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.[4]
-
Optional but Recommended: Precipitate proteins to remove excess reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C overnight. Centrifuge to pellet the protein, discard the supernatant, and resuspend the pellet in a buffer suitable for streptavidin binding (e.g., 1% SDS in PBS).
C. Streptavidin Affinity Purification:
-
Bead Preparation: Resuspend streptavidin magnetic beads in PBS. For 1 mg of protein lysate, use approximately 50 µL of bead slurry. Place the tube on a magnetic stand, remove the supernatant, and wash the beads 3 times with PBS containing 0.1% SDS.
-
Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with rotation.
-
Washing: Place the tube on the magnetic stand to capture the beads. Sequentially wash the beads twice with 1 mL of each of the following buffers, incubating for 5 minutes for each wash:[10]
-
Wash Buffer 1 (1% SDS in PBS)
-
Wash Buffer 2 (6 M Urea)
-
Wash Buffer 3 (1 M NaCl)
-
Finally, wash three times with 50 mM Ammonium Bicarbonate to remove residual detergents and salts.
-
-
Elution: After the final wash, resuspend the beads in 100 µL of fresh Elution Buffer (50 mM DTT). Incubate at 37°C for 1 hour with shaking to cleave the disulfide linker.
-
Sample Collection: Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted proteins. This sample is now ready for downstream processing (e.g., reduction, alkylation, and digestion) for mass spectrometry.
Caption: XL-MS workflow using an alkyne-crosslinker and this compound.
Trustworthiness and Self-Validation
To ensure the reliability of results obtained using this compound, every protocol must be a self-validating system. Key controls include:
-
No-Click Control: A parallel sample of alkyne-labeled lysate that goes through the entire enrichment and elution process without the addition of this compound. This control is critical for identifying proteins that non-specifically bind to the streptavidin beads.
-
Competitive Elution Control: Before cleavable elution, a sample can be incubated with a high concentration of free biotin. While this is inefficient for elution, it can help differentiate between specifically and non-specifically bound proteins.
-
Western Blot Validation: Before committing to large-scale MS analysis, a small fraction of the eluate can be run on an SDS-PAGE gel and probed with an antibody against a known or expected target to confirm successful enrichment.
By incorporating these controls and understanding the causality behind each step, researchers can confidently leverage the power of this compound to uncover novel insights into the proteome.
References
-
Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. (2022). ACS Publications. [Link]
-
Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. (2022). PubMed. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. (2007). ACS Publications. [Link]
-
This compound, CAS 1620523-64-9. AxisPharm. [Link]
-
Developing a new cleavable crosslinker reagent for in-cell crosslinking. (2024). PMC. [Link]
-
Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. (2010). PubMed. [Link]
-
A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. (2012). PMC - NIH. [Link]
-
Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (2010). NIH. [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (2007). [Link]
-
Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry. (2011). ResearchGate. [Link]
-
Functionalizing tandem mass tags for streamlining click-based quantitative chemoproteomics. (2023). PMC - PubMed Central. [Link]
-
Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. (2021). PMC. [Link]
-
Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. (2023). ChemRxiv. [Link]
-
Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note. (2024). PubMed. [Link]
-
Quantitative Analysis of Newly Synthesized Proteins. (2014). PMC - NIH. [Link]
-
New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology. (2022). [Link]
-
Disulfide Linkers. Creative Biolabs. [Link]
-
Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. (2024). AxisPharm. [Link]
-
Fast and highly efficient affinity enrichment of Azide-A-DSBSO cross-linked peptides. (2020). bioRxiv. [Link]
-
Azides of Biotin/Desthiobiotin. Jena Bioscience. [Link]
-
Transforming chemical proteomics enrichment into high-throughput method using SP2E workflow. (2022). bioRxiv. [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). [Link]
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Azide-SS-biotin for pull-down assays of interacting proteins.
Application Note & Protocol
Topic: Azide-SS-Biotin for Cleavable Enrichment and Pull-Down of Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Interactome with Precision
Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease.[1][2] Affinity purification coupled with mass spectrometry (AP-MS) has emerged as a cornerstone technique for this purpose, allowing for the unbiased identification of protein complexes under near-physiological conditions.[3] A key challenge in AP-MS is distinguishing true biological interactors from non-specific background proteins that co-purify with the bait.
To address this, chemical proteomics has introduced sophisticated tools, such as trifunctional probes, that enable covalent labeling, enrichment, and subsequent release of target proteins and their binding partners. The this compound reagent is a powerful example of such a probe, designed to overcome the limitations of conventional biotin-streptavidin systems. Its innovative structure, featuring a bio-orthogonal azide handle, a biotin affinity tag, and a chemically cleavable disulfide linker, provides a robust workflow for the high-confidence identification of PPIs.[4][5][6] This guide details the principles, applications, and protocols for leveraging this compound in pull-down assays.
Principle of the Method
The this compound workflow is a multi-step strategy designed for specificity and efficiency. It hinges on three key molecular features of the reagent:
-
Azide Group (N₃): This bio-orthogonal "handle" is chemically inert within biological systems but reacts with exceptionally high specificity with a terminal alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction.[7][8][9] This allows for the precise covalent labeling of alkyne-modified proteins.
-
Biotin Tag: Biotin exhibits one of the strongest known non-covalent interactions in nature with streptavidin (Kd ≈ 10⁻¹⁵ M).[10][11] This interaction is exploited for the highly efficient capture and enrichment of biotinylated protein complexes on streptavidin-functionalized resin.[12][13][14]
-
Cleavable Disulfide (-S-S-) Linker: Positioned between the azide and biotin moieties, this linker is stable during labeling and enrichment but can be readily cleaved under mild reducing conditions (e.g., using DTT or TCEP).[6] This critical feature allows for the specific elution of the captured protein complexes, leaving behind the biotin tag, streptavidin resin, and non-specifically bound proteins, thereby significantly reducing background in downstream mass spectrometry analysis.[15][16]
The overall experimental logic involves introducing an alkyne group into a protein of interest or its environment, covalently attaching the this compound probe via click chemistry, enriching the entire complex using streptavidin affinity media, and finally, eluting the specific interactors by cleaving the disulfide bond for identification by quantitative mass spectrometry.[1]
Workflow & Chemical Mechanism
The power of the this compound system lies in its sequential, specific, and cleavable approach to isolating protein interactors. The diagrams below illustrate the experimental workflow and the underlying chemical transformations.
Experimental Workflow Diagram
Caption: Overview of the this compound pull-down workflow.
Chemical Mechanism Diagram
Caption: Chemical steps of labeling, capture, and release.
Detailed Experimental Protocols
This section provides a generalized protocol. Optimization of reagent concentrations, incubation times, and wash conditions is critical and should be performed for each specific biological system.
Protocol 1: Cell Lysis and Click Reaction
This protocol assumes proteins have been metabolically labeled with an alkyne-containing amino acid (e.g., L-homopropargylglycine).
Materials:
-
Cell pellet with alkyne-labeled proteome
-
Lysis Buffer: RIPA or a milder non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.
-
This compound (e.g., 10 mM stock in DMSO)
-
Click Reaction Premix Components:
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10⁷ cells). Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the clarified lysate using a standard method (e.g., BCA assay).
-
Initiate Click Reaction: In a microfuge tube, combine the following in order. Note: Always add the copper last to avoid premature precipitation.
-
Clarified Lysate: 1-2 mg of total protein
-
This compound: Add to a final concentration of 100-200 µM.
-
TCEP: Add to a final concentration of 1 mM.
-
TBTA Ligand: Add to a final concentration of 100-200 µM.
-
CuSO₄: Add to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature on a rotator. The CuAAC reaction is typically efficient and proceeds to completion within this timeframe.[8][20]
Protocol 2: Streptavidin Affinity Purification
Materials:
-
Streptavidin-conjugated magnetic beads or agarose resin[13]
-
Wash Buffer 1 (High Salt): 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 1% NP-40
-
Wash Buffer 2 (Low Salt): 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Bead Preparation: Transfer the required amount of streptavidin bead slurry to a new tube. (Capacity: typically ~30 µg of biotinylated antibody per 1 mg of beads; check manufacturer's protocol).[14] Place the tube on a magnetic rack to pellet the beads and discard the storage buffer.
-
Equilibration: Wash the beads three times with 1 mL of Wash Buffer 2. Resuspend the beads in 500 µL of Wash Buffer 2.
-
Binding: Add the click reaction lysate from Protocol 1 to the equilibrated beads. Incubate for 1-2 hours at 4°C on a rotator to allow for the capture of biotinylated protein complexes.[21]
-
Washing: Pellet the beads using a magnetic rack and discard the supernatant. Perform the following series of washes to remove non-specific binders, resuspending the beads completely at each step:
Protocol 3: On-Bead Elution and Sample Preparation for MS
Materials:
-
Elution Buffer: 50 mM Ammonium Bicarbonate (pH ~8.0) containing 10-20 mM Dithiothreitol (DTT) or TCEP.[17]
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (freshly prepared, protected from light).
-
Sequencing-grade Trypsin.
Procedure:
-
Elution by Reduction: After the final PBS wash, resuspend the beads in 100-200 µL of Elution Buffer. Incubate at 37°C for 30-60 minutes with gentle shaking. This step cleaves the disulfide bond, releasing the protein complexes from the beads.
-
Separation: Place the tube on the magnetic rack and carefully transfer the supernatant (eluate containing your proteins of interest) to a new tube. The biotin tag remains bound to the streptavidin beads.
-
Reduction & Alkylation:
-
Ensure reduction is complete by incubating the eluate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of ~55 mM and incubate for 20-30 minutes in the dark to alkylate free cysteine residues.[23]
-
-
Proteolytic Digestion:
-
Quench the remaining IAA by adding a small amount of DTT.
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the DTT concentration to <1 mM.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid or trifluoroacetic acid. Desalt the peptides using C18 StageTips or equivalent. The sample is now ready for LC-MS/MS analysis.
Essential Controls for Data Integrity
To ensure the identification of true interactors, a quantitative mass spectrometry approach comparing the experimental sample against well-designed negative controls is essential.[1][3]
| Control Type | Description | Purpose |
| No-Label Control | Cells are cultured without the alkyne-containing amino acid but are processed through the entire lysis, click, and pull-down procedure. | Identifies proteins that non-specifically bind to the this compound probe or the streptavidin resin. |
| No-Click Control | Lysate from alkyne-labeled cells is incubated with streptavidin beads without the addition of the this compound probe. | Identifies endogenously biotinylated proteins (e.g., carboxylases) and proteins that bind non-specifically to the streptavidin resin itself. |
| Competitive Elution (Optional) | Elution with a high concentration of free biotin before reduction with DTT. | Verifies that the captured proteins are indeed bound via the biotin-streptavidin interaction. This is less common with cleavable linkers but can be a useful diagnostic. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background / Many Non-Specific Proteins | - Inefficient washing.- Cell lysis is too harsh, disrupting native complexes.- Non-specific binding to beads. | - Increase the number of washes or the stringency (salt/detergent concentration).[22]- Use a milder lysis buffer (e.g., NP-40 based instead of RIPA).- Pre-clear the lysate with unconjugated beads before adding to streptavidin beads. |
| Low Yield of Target Proteins | - Inefficient metabolic labeling or click reaction.- Incomplete elution.- Protein degradation. | - Confirm alkyne incorporation and click reaction efficiency using a fluorescent azide probe and in-gel fluorescence.- Increase the concentration or incubation time of the reducing agent (DTT/TCEP).- Ensure protease inhibitors are fresh and used at the recommended concentration throughout.[22] |
| No Elution with Reducing Agent | - Disulfide bond is inaccessible.- Reagent degradation. | - Try a different reducing agent (TCEP is often more robust than DTT).[24]- Ensure reducing agents are prepared fresh. |
| High Abundance of Endogenous Biotinylated Proteins | - Incomplete removal during washes. | - This is a primary reason for using a cleavable linker. These should remain on the beads after reductive elution. If they appear in the eluate, it suggests non-specific binding, requiring more stringent washes. |
References
-
Jansen, H., et al. (2021). Mass spectrometry‐based protein–protein interaction networks for the study of human diseases. Molecular Systems Biology. Available at: [Link]
-
Rybak, J. N., et al. (2004). Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution. Proteomics. Available at: [Link]
-
St-Denis, N., & Gingras, A. C. (2012). Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions. FEBS Journal. Available at: [Link]
-
Rashidian, M., & Distefano, M. D. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology. Available at: [Link]
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Rashidian, M., & Distefano, M. D. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Springer Link. Available at: [Link]
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(n.d.). Purification of DNA-Binding Proteins Using Biotin/Streptavidin Affinity Systems. Current Protocols. Available at: [Link]
-
(n.d.). Purification of DNA-binding proteins using biotin/streptavidin affinity systems. PubMed. Available at: [Link]
-
Sun, T. (2012). Design of cleavable linkers and applications in chemical proteomics. mediaTUM. Available at: [Link]
-
Keilhauer, E. C. (2015). Analyzing Protein-Protein Interactions by Quantitative Mass Spectrometry. PubMed. Available at: [Link]
-
Petrotchenko, E. V., et al. (2011). Quantification of Protein−Protein Interactions with Chemical Cross-Linking and Mass Spectrometry. Journal of Proteome Research. Available at: [Link]
-
Proteomics and Mass Spectrometry Core Facility (2014). TCEP or DTT?. Available at: [Link]
-
Jena Bioscience (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available at: [Link]
-
Barella, L. T., et al. (2013). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Molecular & Cellular Proteomics. Available at: [Link]
-
Wang, M., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Analyst. Available at: [Link]
-
de Bruin, G., & van der Stelt, M. (2020). Cleavable Linkers in Chemical Proteomics Applications. Springer Nature Experiments. Available at: [Link]
-
Resemann, A., & Jenne, A. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry. Available at: [Link]
-
Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]
-
P4EU (n.d.). Troubleshooting streptavidin enrichment of biotinylated proteins. Available at: [Link]
-
Götze, M., et al. (2019). Identifying Dynamic Interactors of Protein Complexes by Quantitative Mass Spectrometry. ResearchGate. Available at: [Link]
-
Advion Interchim Scientific (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Available at: [Link]
-
IBA Lifesciences (n.d.). Protein Purification. Available at: [Link]
-
de Bruin, G., & van der Stelt, M. (2020). Cleavable Linkers in Chemical Proteomics Applications. ResearchGate. Available at: [Link]
-
Rockland (n.d.). Tips for Biotin, Avidin, & Streptavidin. Available at: [Link]
-
Guguin, J. (2018). Biotinylated proteins pull-down with streptavidin beads not working?. ResearchGate. Available at: [Link]
-
Dieterich, D. C., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. ChemBioChem. Available at: [Link]
-
Götze, M., et al. (2024). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Communications Biology. Available at: [Link]
-
Fisher Scientific (n.d.). Protein interaction - Pull-down assays. Available at: [Link]
-
Yu, L., et al. (2019). Biotin Labeled Biochemical Assays to Study Protein-DNA Interactions. JoVE. Available at: [Link]
-
Zhang, Y., et al. (2016). Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization. Bio-protocol. Available at: [Link]
-
Soubeyrand, S. (2017). Protein concentration for Biotinylated Protein Interaction Pull-Down Assay?. ResearchGate. Available at: [Link]
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Application Note: Selective Isolation of Cell Surface Proteins Using a Cleavable Azide-SS-Biotin Linker
Abstract
The analysis of the cell surface proteome, or "surfaceome," is critical for understanding cell signaling, adhesion, and transport, and for the identification of therapeutic targets. This guide provides a comprehensive protocol for the selective labeling and enrichment of cell surface proteins using a two-step bioorthogonal chemistry approach. First, an alkyne chemical handle is metabolically incorporated into cell surface glycoproteins. Second, a membrane-impermeable Azide-SS-Biotin probe is covalently attached via copper-free click chemistry. The integrated disulfide (SS) linker is a key feature, permitting the mild elution of captured proteins from streptavidin affinity media, thereby preserving protein integrity for downstream analysis such as mass spectrometry or Western blotting.
Principle of the Method
This protocol leverages two powerful chemical biology tools: bioorthogonal labeling and cleavable biotinylation. The strategy is designed to specifically capture proteins expressed on the exterior of the plasma membrane while excluding intracellular proteins.
-
Metabolic Labeling with an Alkyne Handle: Cells are cultured with a modified sugar precursor (e.g., an alkyne-modified N-acetylmannosamine, ManNAc) that is metabolically processed and incorporated into the glycans of cell surface glycoproteins. This effectively installs a bio-orthogonal alkyne "handle" onto the target proteins.
-
Copper-Free Click Chemistry: The azide group of the this compound reagent reacts specifically with the alkyne handle via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This "click chemistry" reaction is highly efficient, specific, and, crucially, biocompatible, allowing it to proceed on living cells without the need for cytotoxic copper catalysts.[1][2][3]
-
Enrichment via Biotin-Streptavidin Affinity: Biotin has an exceptionally high affinity for streptavidin.[4][5] After labeling, cells are lysed, and the biotinylated proteins are selectively captured from the complex lysate using streptavidin-conjugated magnetic beads or agarose resin.[6][7]
-
Cleavable Elution: The disulfide bond (-S-S-) within the this compound linker is readily cleaved by reducing agents like Dithiothreitol (DTT) or TCEP.[8][9][10] This releases the captured proteins from the streptavidin support under mild conditions, leaving the biotin tag behind. This is a significant advantage over traditional methods that require harsh, denaturing conditions to disrupt the biotin-streptavidin interaction.[11][12][13]
Below is a diagram illustrating the complete experimental workflow.
Caption: High-level experimental workflow for this compound labeling.
The chemical principle underlying this technique is visualized below.
Caption: The core chemical reactions and interactions in the workflow.
Materials and Reagents
Equipment
-
Tissue culture plates and incubator
-
Benchtop centrifuge and microcentrifuge
-
Magnetic rack (for magnetic beads)[7]
-
End-over-end rotator
-
Sonicator or ultrasonic cell disruptor (optional)
-
Standard proteomics equipment (for SDS-PAGE, Western blot, etc.)
Reagents
-
Cell Lines: Adherent or suspension mammalian cells (e.g., HeLa, HEK293T)
-
Culture Medium: Appropriate for the chosen cell line
-
Metabolic Labeling Reagent: e.g., N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz) or an alkyne-modified sugar like N-alkynyl-mannosamine.
-
Click Chemistry Reagent: this compound (e.g., from AxisPharm, CAS 1620523-64-9).[14]
-
Buffers and Solutions:
-
Affinity Matrix: Streptavidin Magnetic Beads or Agarose Resin.[6][7]
-
Elution Buffer: Lysis buffer containing 50-100 mM Dithiothreitol (DTT) or 20-50 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Protein Assay Reagent: e.g., BCA or Bradford assay kit.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins
Objective: To incorporate an alkyne chemical handle into cell surface glycans.
-
Cell Culture: Seed mammalian cells in culture plates and grow to 70-80% confluency.
-
Metabolic Incorporation: Supplement the normal growth medium with an alkyne-modified sugar precursor (e.g., 25-50 µM of an alkyne-modified mannosamine analog).
-
Incubation: Culture the cells for 2-3 days to ensure sufficient incorporation of the alkyne sugar into cell surface glycoproteins.
-
Scientist's Note: The optimal concentration of the sugar analog and incubation time may vary between cell lines and should be optimized empirically.
-
Protocol 2: Cell Surface Labeling via Copper-Free Click Chemistry
Objective: To attach the this compound probe to the alkyne handles on the cell surface.
-
Cell Harvest & Washing:
-
For Adherent Cells: Aspirate the culture medium. Gently wash the cells twice with ice-cold PBS to remove residual media components.[17]
-
For Suspension Cells: Pellet the cells by centrifugation (e.g., 300 x g for 3 minutes). Discard the supernatant and gently resuspend the pellet in ice-cold PBS. Repeat for a total of two washes.
-
-
Prepare Labeling Reagent: Immediately before use, dissolve the this compound reagent in a suitable buffer (e.g., PBS) to a final concentration of 50-100 µM.
-
Labeling Reaction: Add the this compound solution to the cells and incubate for 30-60 minutes at 4°C with gentle agitation.[15][17]
-
Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer (PBS + 100 mM glycine). Incubate the final wash for 10 minutes at 4°C to ensure any unreacted reagent is neutralized.[15][16]
-
Final Wash: Wash the cells twice more with ice-cold PBS to remove excess quenching reagent. The cells are now ready for lysis.
Protocol 3: Cell Lysis and Enrichment of Biotinylated Proteins
Objective: To lyse the cells and specifically capture the biotinylated proteins.
-
Cell Lysis: Add ice-cold Lysis Buffer (supplemented with protease inhibitors) to the cell pellet or plate. Incubate on ice for 30 minutes with periodic vortexing or scraping.[15][16]
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the clear supernatant to a new tube.
-
Determine Protein Concentration: Use a small aliquot of the clarified lysate to determine the total protein concentration with a BCA or similar protein assay.
-
Prepare Streptavidin Beads: Transfer the required amount of streptavidin bead slurry to a new tube. Wash the beads 2-3 times with Lysis Buffer, using a magnetic rack to separate the beads between washes.[6][7]
-
Affinity Capture: Add a normalized amount of protein lysate (e.g., 1-5 mg) to the equilibrated streptavidin beads. Incubate for 1-2 hours or overnight at 4°C on an end-over-end rotator.[5]
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant (this is the "unbound" fraction).
-
Wash the beads at least three times with Wash Buffer (e.g., PBS + 0.1% Tween-20).
-
For mass spectrometry applications, perform additional high-stringency washes (e.g., with 1M NaCl, 6M Urea) to minimize non-specific protein binding.[5][19]
-
Protocol 4: Elution of Captured Proteins
Objective: To release the captured proteins from the streptavidin beads by cleaving the disulfide linker.
-
Prepare Elution Buffer: Prepare fresh Elution Buffer by adding DTT (final concentration 50-100 mM) or TCEP to your Lysis Buffer.
-
Elution: After the final wash, remove all residual wash buffer. Add 50-100 µL of fresh Elution Buffer to the beads.
-
Incubation: Incubate the beads at 37-56°C for 30-60 minutes with gentle shaking.
-
Scientist's Note: Avoid boiling the sample, as is common in other elution protocols. The goal of using a cleavable linker is to permit milder elution conditions.[17] High temperatures can cause membrane proteins to aggregate.
-
-
Collect Eluate: Place the tube on a magnetic rack and carefully transfer the supernatant, which contains the eluted cell surface proteins, to a new tube.
-
Analysis: The eluted protein sample is now ready for downstream analysis like SDS-PAGE, Western blotting, or sample preparation for mass spectrometry.[20]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Eluted Protein | 1. Inefficient metabolic labeling. 2. Inefficient click reaction. 3. Incomplete cell lysis. 4. Incomplete elution. | 1. Optimize concentration and incubation time for the alkyne sugar. 2. Ensure this compound reagent is fresh and properly dissolved. 3. Use a stronger lysis buffer or include mechanical disruption (e.g., sonication). 4. Increase DTT/TCEP concentration or extend elution time/temperature. |
| High Background / Intracellular Protein Contamination | 1. Cell membrane integrity was compromised during labeling. 2. Labeling reaction performed at too high a temperature, allowing endocytosis. 3. Insufficient washing of beads. 4. Biotinylation reagent is not membrane-impermeable. | 1. Handle cells gently. Ensure all steps prior to lysis are performed at 4°C or on ice.[21] 2. Strictly maintain 4°C during the labeling step.[15] 3. Increase the number and stringency of wash steps after affinity capture.[5] 4. Use a reagent with a charged group (e.g., sulfo-NHS) if switching from this protocol.[22][23] |
| Streptavidin Bands in Eluate (Western Blot) | 1. Leaching of streptavidin from the agarose resin. 2. Harsh elution conditions (e.g., boiling). | 1. Use high-quality, crosslinked streptavidin beads. 2. Adhere to mild elution conditions (37-56°C). The reducing agent should not cleave the streptavidin protein itself. |
| High Levels of Endogenous Biotinylated Proteins | Some cells have high levels of naturally biotinylated carboxylases (e.g., Pyruvate Carboxylase).[5] | This is a known issue. The use of metabolic labeling provides an orthogonal handle that should largely circumvent this, but for other biotinylation methods, it is a key consideration. Ensure proper negative controls (no alkyne labeling) are performed. |
References
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
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Chang, P. V., et al. (2010). Copper-free click chemistry in living animals. Proceedings of the National Academy of Sciences, 107(5), 1821-1826. [Link]
-
Modern Affinity Chromatography. Protocol for Using Streptavidin Magnetic Beads to Purify Biotinylated Biomolecules. [Link]
-
Ko, H., et al. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(34), 7847-7862. [Link]
-
Dirks, E. A., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351-18360. [Link]
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Focà, A., & Elia, G. (2001). Biotin labeling and quantitation of cell-surface proteins. Current Protocols in Immunology, Chapter 18, Unit 18.7. [Link]
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Jena Bioscience. Azides of Biotin/Desthiobiotin. [Link]
-
Kim, J., & Kim, T. G. (2016). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat. Journal of the Korean Society for Applied Biological Chemistry, 59, 615-619. [Link]
-
MtoZ Biolabs. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity. [Link]
-
Salsman, J., et al. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351–18360. [Link]
-
The Rockefeller University Proteomics Resource Center. (2019). Biotin-streptavidin based purification guide lines. [Link]
-
Elia, G. (2008). Biotinylation reagents for the study of cell surface proteins. Proteomics, 8(19), 4012-4024. [Link]
-
AxisPharm. This compound, CAS 1620523-64-9. [Link]
-
G-Biosciences. HOOK™ Sulfo-NHS-SS-Biotin. [Link]
-
Li, H., et al. (2021). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of the American Society for Mass Spectrometry, 32(9), 2358-2365. [Link]
-
Rinner, O., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Analytical Chemistry, 86(17), 8756-8763. [Link]
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Wouters, R., & Vangheluwe, P. (2023). Cell surface biotinylation. Protocols.io. [Link]
-
Protocol Online. (2014). Surface biotinylation problem(s). [Link]
-
Tallman, K. A., & Porter, N. A. (2009). An Azido-Biotin Reagent for Use in the Isolation of Protein Adducts of Lipid-derived Electrophiles by Streptavidin Catch and Photorelease. Molecular & Cellular Proteomics, 8(9), 2080-2089. [Link]
-
Lee, S. Y., et al. (2018). Guidelines for plasma membrane protein detection by surface biotinylation. Korean Journal of Anesthesiology, 71(4), 333-335. [Link]
-
Tsuchida, Y., et al. (2024). Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note. Journal of Biotechnology, 387, 15-20. [Link]
-
Ozkan, A., et al. (2022). Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. STAR Protocols, 3(4), 101824. [Link]
-
Anonymous. (2023). Surface protein biotinylation. Protocols.io. [Link]
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Application Notes and Protocols: Elution of Biotinylated Proteins Captured with Azide-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Abstract
The high-affinity interaction between biotin and streptavidin is a cornerstone of protein purification and analysis. However, the strength of this bond often necessitates harsh elution conditions that can compromise protein integrity.[1] Azide-SS-Biotin offers an elegant solution by incorporating a cleavable disulfide linker, enabling the gentle release of captured proteins under mild reducing conditions.[2][3] This application note provides a comprehensive guide to the principles and protocols for the efficient elution of proteins biotinylated with this compound, ensuring high recovery of functional, unmodified target proteins for downstream applications.
Introduction: The Power of a Cleavable Linker
Traditional protein purification methods relying on the biotin-streptavidin interaction often face a significant challenge: the elution of the target protein. The near-covalent bond between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) requires denaturing conditions, such as boiling in SDS-PAGE sample buffer or using extreme pH, to break the interaction.[4][5] These harsh treatments can irreversibly denature the protein of interest, rendering it unsuitable for functional assays or structural studies.
Cleavable biotin reagents, such as this compound, have emerged as a powerful alternative.[3] These reagents feature a linker arm between the biotin moiety and a reactive group (in this case, an azide) that contains a chemically labile bond.[2] The this compound molecule incorporates a disulfide bond (-S-S-) within its linker.[6] This disulfide bond can be readily cleaved by mild reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3] This cleavage releases the captured protein from the streptavidin matrix, leaving the biotin tag behind. This approach preserves the native conformation and biological activity of the eluted protein.[1]
The azide group of this compound allows for its conjugation to alkyne-modified proteins via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[2][7] This two-step process of labeling and subsequent cleavable capture provides a versatile platform for a wide range of applications in proteomics, drug discovery, and diagnostics.
The Workflow: From Capture to Elution
The overall process involves the biotinylation of an alkyne-containing target protein with this compound, capture of the biotinylated protein on a streptavidin-functionalized solid support (e.g., magnetic beads or agarose resin), and finally, the selective elution of the target protein by cleaving the disulfide linker.
Detailed Protocols
Materials and Reagents
-
This compound: Store at -20°C, protected from light.[7]
-
Streptavidin-conjugated magnetic beads or agarose resin: Choose a resin with high binding capacity.
-
Reducing Agents:
-
Dithiothreitol (DTT): Prepare a fresh stock solution (e.g., 1 M in water) and store at -20°C.
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP): Prepare a fresh stock solution (e.g., 0.5 M in water, neutralized with NaOH) and store at -20°C.
-
-
Buffers:
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween-20 (pH 7.4). The inclusion of detergents like Tween-20 can help reduce non-specific binding.[8]
-
Elution Buffer: A suitable buffer for your downstream application (e.g., PBS, TBS) containing the reducing agent.
-
-
Protein Sample: Cell lysate or a purified protein solution containing the alkyne-modified protein of interest.
Protocol 1: Elution with Dithiothreitol (DTT)
DTT is a strong reducing agent commonly used for cleaving disulfide bonds in proteins.[2]
-
Protein Capture: a. Incubate your biotinylated protein sample with pre-washed streptavidin beads for 1-2 hours at room temperature or overnight at 4°C with gentle rotation. b. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, non-ionic detergents) can improve purity.[8]
-
Elution: a. Prepare the Elution Buffer by adding DTT to a final concentration of 50 mM.[2] b. Resuspend the beads in the Elution Buffer. c. Incubate for 30-60 minutes at room temperature with gentle mixing. For more robust disulfide bonds, the incubation temperature can be increased to 37°C. d. Separate the beads from the supernatant using a magnetic stand or centrifugation. The supernatant contains your eluted protein. e. For maximal recovery, a second elution step can be performed.
Protocol 2: Elution with Tris(2-carboxyethyl)phosphine (TCEP)
TCEP is a more stable and effective reducing agent than DTT, especially at neutral pH.[3]
-
Protein Capture: Follow the same procedure as in Protocol 1 (steps 1a and 1b).
-
Elution: a. Prepare the Elution Buffer by adding TCEP to a final concentration of 20-50 mM. b. Resuspend the beads in the Elution Buffer. c. Incubate for 30-60 minutes at room temperature with gentle mixing. d. Separate the beads and collect the supernatant containing the eluted protein.
Optimization and Quantitative Parameters
The efficiency of elution can be influenced by several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| Reducing Agent Concentration | DTT: 20-100 mMTCEP: 10-50 mM | Higher concentrations can increase the rate of cleavage, but excessive amounts may interfere with downstream applications. |
| Incubation Time | 30-90 minutes | Longer incubation times may be necessary for complete cleavage, but can also increase the risk of protein degradation. |
| Temperature | Room Temperature to 37°C | Elevated temperatures can accelerate the reduction of the disulfide bond. |
| pH | 7.0 - 8.5 | The efficiency of thiol-based reducing agents is generally higher at slightly alkaline pH. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Elution Yield | Incomplete cleavage of the disulfide bond. | Increase the concentration of the reducing agent, incubation time, or temperature. Ensure the reducing agent solution is fresh. |
| Multi-point attachment of a highly biotinylated protein.[5] | Optimize the biotinylation reaction to favor single biotinylation events per protein molecule. | |
| Non-specific Protein Contamination | Insufficient washing. | Increase the number of wash steps and the stringency of the wash buffer (e.g., add higher concentrations of salt or detergent).[8] |
| Hydrophobic or ionic interactions with the beads. | Pre-clear the lysate with beads lacking streptavidin to remove proteins that bind non-specifically to the matrix.[5] | |
| Protein Denaturation or Aggregation | Instability of the eluted protein in the elution buffer. | Add stabilizing agents to the elution buffer, such as glycerol or specific co-factors. Perform elution at a lower temperature. |
Conclusion
The use of this compound provides a robust and versatile method for the affinity purification of proteins. The ability to gently elute the captured protein under mild reducing conditions is a significant advantage over traditional biotin-streptavidin systems, preserving the biological activity and structural integrity of the target protein.[1] By following the protocols outlined in this application note and optimizing the key parameters, researchers can achieve high yields of pure, functional proteins for a wide array of downstream applications.
References
- Benchchem. (n.d.). Choosing the Right Tool: A Comparative Guide to Cleavable and Non-Cleavable Biotin Linkers for Protein Purification.
- CD Bioparticles. (n.d.). Diazo Biotin Cleavable Linkers.
- mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics.
- Benchchem. (n.d.). This compound.
- ResearchGate. (n.d.). A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat.
- Alfa Chemistry. (n.d.). Cleavable Biotin Reagents.
- NIH. (2025-07-16). An engineered redox‐switchable streptavidin mutein enables the high‐affinity capture and efficient elution of biotinylated ligands.
- ResearchGate. (2025-08-07). Cleavable trifunctional biotin reagents for protein labelling, capture and release | Request PDF.
- NIH. (n.d.). A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat.
- MedchemExpress.com. (n.d.). Biotin-PEG3-SS-azide.
- (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition.
- NIH. (n.d.). Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes.
- PubChem. (n.d.). This compound.
- (n.d.). Optimized Strategies for Dissolving Biotin in the Preparation of Streptavidin Elution Buffers.
- PubMed. (2017-12-02). A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat.
- PubMed. (2023-01-13). Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes.
- P4EU. (n.d.). Troubleshooting streptavidin enrichment of biotinylated proteins.
- ResearchGate. (2023-01-13). (PDF) Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes.
- (n.d.). Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads.
- Vector Labs. (n.d.). Disulfide Biotin Azide.
- Benchchem. (n.d.). Navigating the Strong Bond: A Technical Support Guide for Eluting Biotinylated Proteins from Streptavidin Beads.
- BroadPharm. (n.d.). Biotin-PEG3-SS-azide, 2866429-93-6.
- PubMed Central. (2015-09-25). Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling.
- Research journals. (n.d.). Engineering Streptavidin and a Streptavidin-Binding Peptide with Infinite Binding Affinity and Reversible Binding Capability: Purification of a Tagged Recombinant Protein to High Purity via Affinity-Driven Thiol Coupling | PLOS One.
- ChemRxiv. (n.d.). Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides.
- GoldBio. (n.d.). How to Elute Biotinylated Proteins and Nucleic Acids from Streptavidin Beads.
- ResearchGate. (2021-09-24). How can I reduce non-specific binding of protein using Streptavidin beads?.
- Vector Labs. (n.d.). Click-&-Go® DADPS Protein Enrichment Kit.
- AxisPharm. (n.d.). This compound, CAS 1620523-64-9.
- ResearchGate. (2020-07-08). (PDF) Engineering a disulfide-gated switch in streptavidin enables reversible binding without sacrificing binding affinity.
- Benchchem. (n.d.). Revolutionizing Proteomics: High-Efficiency Affinity Purification Using Biotin-PEG5-azide.
- IBA Lifesciences. (n.d.). SPECIFIC ELUTION AND AVOIDANCE OF CONTAMINATIONS IN BIOID.
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Application Note & Protocol: Leveraging Azide-SS-Biotin for the Targeted Enrichment and Identification of Post-Translational Modifications
Introduction: Navigating the Complexity of the Proteome with Cleavable Biotin Probes
The functional diversity of the proteome is vastly expanded by post-translational modifications (PTMs), which dynamically regulate protein function, localization, and interaction networks. The study of these modifications is paramount to understanding cellular signaling, disease pathogenesis, and for the development of novel therapeutics. A significant challenge in PTM analysis is the often low stoichiometry of these modifications, making their detection and characterization within a complex proteome a formidable task.
Chemoproteomic approaches, utilizing bioorthogonal chemistry, have emerged as powerful tools to overcome these challenges. This guide focuses on the application of Azide-SS-biotin, a cleavable biotin probe, for the specific enrichment and subsequent identification of PTMs by mass spectrometry. The key features of this reagent are an azide group for covalent attachment to a modified protein of interest via "click chemistry," a biotin moiety for high-affinity capture by streptavidin, and a strategically placed disulfide bond that allows for the mild elution of captured proteins, a critical feature for successful downstream analysis.[1][2]
This document provides a detailed overview of the principles behind the use of this compound, a comprehensive experimental workflow, and step-by-step protocols for researchers, scientists, and drug development professionals.
The Chemistry of this compound: A Tripartite Molecular Tool
This compound is a trifunctional molecule meticulously designed for chemoproteomic applications.[1][2] Its structure consists of three key components:
-
An Azide Group (-N3): This functional group serves as a bioorthogonal handle, enabling covalent ligation to alkyne-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4][5]
-
A Disulfide Linker (-S-S-): This cleavable linker is the cornerstone of the reagent's utility. The disulfide bond is stable under most biochemical conditions but can be readily cleaved under mild reducing conditions, such as with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6][7] This allows for the release of captured proteins from streptavidin beads without the harsh denaturing conditions required to disrupt the strong biotin-streptavidin interaction.[3][8]
-
A Biotin Moiety: This vitamin serves as a high-affinity capture tag. Biotin binds to streptavidin with an exceptionally low dissociation constant (Kd ≈ 10⁻¹⁵ M), enabling highly efficient and specific enrichment of biotinylated proteins from complex biological lysates.[3][8]
The judicious combination of these three elements provides a robust tool for the selective isolation of PTM-bearing proteins.
The Experimental Workflow: From Labeling to Identification
The successful application of this compound for PTM analysis follows a multi-step workflow. Each stage is critical for achieving high-quality, reproducible results. A generalized schematic of this workflow is presented below.[9][10][11][12]
Caption: A generalized workflow for PTM analysis using this compound.
Detailed Protocols
Part 1: Introduction of the Alkyne Handle into Target Proteins
The initial and most crucial step is the site-specific introduction of an alkyne handle onto the protein population bearing the PTM of interest. The choice of method depends on the specific PTM being investigated.
A. Metabolic Labeling for Glycosylation Analysis:
This approach is particularly powerful for studying dynamic glycosylation. Cells are cultured with a metabolic precursor containing an alkyne group, which is incorporated into the glycan structures by the cell's own enzymatic machinery.[13][14][15]
-
Example: For O-GlcNAcylation studies, cells can be treated with peracetylated N-azidoacetylgalactosamine (Ac4GalNAz), which is metabolically converted to UDP-GalNAz and incorporated into O-GlcNAc-modified proteins.[15]
B. Enzymatic Labeling:
For PTMs where metabolic labeling is not feasible, purified enzymes can be used to transfer an alkyne-modified substrate onto the target protein.
-
Example: A mutant galactosyltransferase can be used to label cell surface glycans with an alkyne-modified galactose analog.[14]
C. Chemical Derivatization:
Certain PTMs can be chemically modified to introduce an alkyne handle.
-
Example: Phosphoserine and phosphothreonine residues can be converted to dehydroalanine via β-elimination, which can then be reacted with an alkyne-containing nucleophile.[16]
Part 2: Click Chemistry Labeling with this compound
Once the alkyne handle is incorporated, the azide group of this compound is covalently attached via CuAAC.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Protein Lysate: Lyse cells in a buffer compatible with the click reaction (e.g., RIPA buffer without reducing agents). Determine the protein concentration using a standard assay (e.g., BCA).
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock solution in water. TCEP is a reducing agent that reduces Cu(II) to the catalytic Cu(I) species.
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand: Prepare a 1.7 mM stock solution in DMSO:tert-butanol (1:4 v/v).[17] The ligand protects the Cu(I) from oxidation and improves reaction efficiency.
-
-
Perform the Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
This compound (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Quench the Reaction (Optional): The reaction can be stopped by adding 10 mM EDTA.
Part 3: Enrichment of Biotinylated Proteins
The high affinity of the biotin-streptavidin interaction is exploited to enrich the labeled proteins.[8][18]
Protocol: Streptavidin Affinity Purification
-
Prepare Streptavidin Beads: Resuspend streptavidin-conjugated magnetic beads or agarose resin in lysis buffer. Wash the beads three times with lysis buffer to remove any preservatives.[18][19]
-
Bind Biotinylated Proteins: Add the click-reacted protein lysate to the washed streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash Beads: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical washing series could be:
-
Wash 1: Lysis buffer
-
Wash 2: High salt buffer (e.g., 1 M KCl)
-
Wash 3: Urea buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Wash 4: Lysis buffer[19]
-
-
Final Wash: Perform a final wash with a buffer compatible with downstream mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).
Part 4: On-Bead Digestion for Mass Spectrometry Analysis
On-bead digestion is a highly efficient method for preparing samples for mass spectrometry, as it minimizes sample loss and contamination.[20][21][22][23]
Protocol: On-Bead Tryptic Digestion
-
Resuspend Beads: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds within the proteins.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the reduced cysteines.
-
-
Tryptic Digestion:
-
Add sequencing-grade modified trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of protein).
-
Incubate overnight at 37°C with shaking.
-
-
Collect Peptides: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify and Desalt: Acidify the peptide solution with formic acid (to a final concentration of 0.1%) and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
Data Analysis and Interpretation
The resulting peptide mixture is analyzed by high-resolution tandem mass spectrometry (LC-MS/MS). The acquired data is then searched against a protein database using software such as MaxQuant or Proteome Discoverer. The identification of peptides containing the remnant of the this compound linker after cleavage confirms the site of the original post-translational modification.
Self-Validating Systems and Controls
To ensure the trustworthiness of the data, several controls should be incorporated into the experimental design:
-
No-Azide-SS-Biotin Control: A parallel experiment where the this compound is omitted from the click reaction. This control will identify proteins that non-specifically bind to the streptavidin beads.
-
No-Alkyne Handle Control: An experiment where the metabolic or enzymatic labeling step is omitted. This control will identify proteins that are endogenously biotinylated.
-
Competitive Inhibition: For studies involving small molecule probes, pre-incubation with a non-biotinylated version of the probe can be used to demonstrate specific binding.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of enriched proteins | Inefficient click reaction | Optimize click reaction conditions (reagent concentrations, incubation time). Ensure the use of a Cu(I)-stabilizing ligand. |
| Incomplete labeling with the alkyne handle | Optimize metabolic or enzymatic labeling conditions. | |
| Saturation of streptavidin beads | Use a sufficient amount of beads for the amount of biotinylated protein. | |
| High background of non-specific proteins | Inadequate washing | Increase the stringency and number of wash steps. |
| Non-specific binding to beads | Include a pre-clearing step with unconjugated beads. | |
| Poor peptide recovery after on-bead digestion | Inefficient digestion | Ensure complete reduction and alkylation. Optimize trypsin-to-protein ratio and digestion time. |
Conclusion
This compound is a powerful and versatile tool for the enrichment and identification of post-translationally modified proteins. The combination of bioorthogonal click chemistry, high-affinity biotin-streptavidin capture, and a cleavable disulfide linker provides a robust workflow for interrogating the complex landscape of the proteome. By following the detailed protocols and incorporating appropriate controls, researchers can confidently identify and characterize PTMs, leading to a deeper understanding of their roles in health and disease.
References
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- Protocol for Using Streptavidin Magnetic Beads to Purify Biotinyl
- Use On-Bead Digestion to Improve Time Required for Serum Digestion.Biotech Support Group.
- Application Note: Quantitative Proteomic Analysis Using a Cleavable Biotin Probe.Benchchem.
- Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition.
- A schematic diagram for a proteomics workflow.
- On-Beads Digestion in Conjunction with Data-Dependent Mass Spectrometry: A Shortcut to Quantitative and Dynamic Interaction Proteomics.NIH.
- Biotinylated Probes for the Analysis of Protein Modification by Electrophiles.
- Dynabead G IP on bead digest protocol for Mass Spectrometry.UWPR.
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- On-bead Digestion for Interactome Profiling -- Breast and Kidney Cancer.Thermo Fisher Scientific.
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- A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and He
- Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinyl
- This compound, CAS 1620523-64-9.AxisPharm.
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- Flowchart of analytical proteomics.
- Uncommon posttranslational modifications in proteomics: ADP-ribosylation, tyrosine nitration, and tyrosine sulf
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- Chemo‐proteomics in antimalarial target identific
- Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosyl
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Application Note: A Comprehensive Guide to Chemoproteomic Analysis Using Azide-SS-biotin and Mass Spectrometry
Abstract
This guide provides a detailed technical overview and robust protocols for the application of Azide-SS-biotin in mass spectrometry-based proteomics. This compound is a versatile chemical probe that enables the enrichment and identification of a wide array of biomolecules through a combination of bioorthogonal chemistry and affinity purification.[1][2] The tripartite structure of this reagent, featuring an azide group for "click" chemistry, a biotin moiety for high-affinity capture, and a chemically cleavable disulfide linker, offers a powerful workflow for studying protein dynamics, post-translational modifications, and drug-target interactions.[1][3] This document is intended for researchers, scientists, and drug development professionals seeking to employ this technology for in-depth proteomic analysis.
Introduction: The Power of a Cleavable Linker in Proteomics
Modern proteomics aims to understand the dynamic nature of the proteome in response to various stimuli or disease states. A common and powerful strategy involves the metabolic or chemical labeling of a specific protein subset with a bioorthogonal handle, such as an alkyne or azide group.[4] This handle allows for the selective attachment of a reporter tag, like biotin, via highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]
The exceptional affinity between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) provides a robust method for enriching these tagged proteins from complex biological mixtures.[5][7] However, this strong interaction presents a significant challenge for the subsequent elution of captured proteins for mass spectrometry (MS) analysis.[8][9] Harsh elution conditions can lead to the co-elution of non-specifically bound proteins and streptavidin itself, contaminating the sample and complicating data analysis.[8]
Cleavable biotin probes, such as this compound, have emerged as an elegant solution to this problem.[5][6] These probes incorporate a linker that can be selectively broken under mild conditions, allowing for the release of the captured biomolecules while the biotin tag and streptavidin beads are left behind.[3][5] this compound, with its disulfide bond, is particularly advantageous as it can be cleaved by common reducing agents, a process that is highly compatible with standard proteomics workflows.[3]
Principles of this compound Technology
The efficacy of this compound lies in its modular design, which consists of three key functional components:
-
Azide Group (-N₃): This functional group serves as the reactive handle for conjugation. It readily and specifically participates in CuAAC reactions with alkyne-modified biomolecules, forming a stable triazole linkage.[1][3] This bioorthogonal reaction ensures that the biotin tag is attached only to the intended targets.
-
Biotin Moiety: This vitamin acts as a high-affinity capture tag. It is recognized with exceptional specificity by streptavidin, which is typically immobilized on agarose or magnetic beads.[5][7] This interaction allows for the efficient enrichment of biotinylated molecules from complex lysates.[8]
-
Cleavable Disulfide Linker (-S-S-): Positioned between the azide and biotin, this disulfide bond is the key to the reagent's utility in mass spectrometry workflows. The linker is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][7] This allows for the gentle release of the captured biomolecules, free from the biotin tag and streptavidin, leading to cleaner samples for MS analysis.
Caption: Molecular architecture of this compound.
Experimental Workflow Overview
A typical chemoproteomic experiment using this compound involves a multi-step process, from labeling of target biomolecules to their identification by mass spectrometry. The following diagram illustrates the general workflow.
Sources
- 1. This compound, CAS 1620523-64-9 | AxisPharm [axispharm.com]
- 2. This compound | C14H24N6O2S3 | CID 102514833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in Azide-SS-Biotin Experiments
Welcome to the technical support center for Azide-SS-biotin experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with high background in workflows utilizing this compound probes. Here, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you optimize your experiments for clean, specific, and reliable results.
Introduction to this compound Chemistry
The this compound labeling strategy is a powerful tool for the enrichment and identification of specific protein populations, such as newly synthesized proteins or interaction partners in proximity labeling experiments. This technique relies on the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to covalently link an azide-modified biotin probe to an alkyne-tagged molecule of interest. The inclusion of a disulfide (SS) linker within the biotin probe allows for the mild elution of captured proteins from streptavidin beads, preserving protein complexes and facilitating downstream analysis.
However, the sensitivity of this method can also be a source of frustration when high background obscures the specific signal. This guide will address the most common causes of non-specific binding and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a very high background signal on my Western blot after streptavidin pulldown. What are the most likely causes?
High background on a Western blot following streptavidin pulldown is a common issue that can stem from several sources throughout the experimental workflow. The most frequent culprits include:
-
Non-specific binding to streptavidin beads: Proteins can adhere to the beads themselves through hydrophobic or electrostatic interactions.[1]
-
Endogenous biotinylated proteins: Many cells naturally contain biotinylated carboxylases, which will be captured by streptavidin and appear as background bands.[2][3]
-
Inefficient quenching of the biotinylation reagent: Excess, unreacted this compound can bind to various surfaces and proteins non-specifically.[4][5]
-
Suboptimal click chemistry reaction: Inefficient or "dirty" click chemistry can lead to off-target labeling of proteins.[6][7]
-
Inadequate washing and blocking steps: Insufficient washing fails to remove weakly bound proteins, and improper blocking leaves sites for non-specific interactions.[3][8]
-
Cell lysis issues: Incomplete cell lysis can release cellular components that interfere with the assay, while overly harsh lysis conditions can denature proteins and expose sticky hydrophobic cores.[9][10]
To systematically troubleshoot this issue, it is recommended to evaluate each stage of your protocol, from cell lysis to the final wash steps.
Q2: How can I minimize non-specific binding to my streptavidin beads?
Optimizing your bead handling and blocking procedures is critical for reducing background.
Explanation of Causality: Streptavidin beads, despite their specificity for biotin, can present surfaces that are prone to non-specific protein adsorption.[1] Effective blocking saturates these non-specific sites, preventing unwanted proteins in your lysate from binding.
Troubleshooting Workflow for Bead-Related Background
Caption: Workflow for minimizing non-specific binding to streptavidin beads.
Detailed Protocol for Bead Blocking:
-
Wash the Beads: Resuspend the streptavidin magnetic beads in a suitable buffer like PBS or Tris buffer to remove any storage stabilizers.[1]
-
Prepare Blocking Solution: Dissolve a blocking agent such as 1-5% Bovine Serum Albumin (BSA) in an assay-compatible buffer.[1] It is crucial to avoid using non-fat dry milk as a blocking agent in biotin-avidin systems because it contains endogenous biotin.[7][11]
-
Incubate: Mix the beads with the blocking solution and incubate for at least 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[1]
-
Wash Again: Remove the excess blocking agent by washing the beads 2-3 times with your wash buffer.[1]
Pre-clearing the Lysate:
For particularly "sticky" lysates, consider a pre-clearing step. Before introducing your biotinylated sample, incubate the cell lysate with unconjugated streptavidin beads for 30-60 minutes.[7] This will capture proteins that non-specifically bind to the beads themselves. Pellet the beads and use the supernatant for your pulldown with fresh, blocked beads.
Q3: I see several strong bands in my negative control lane (no alkyne-tagged protein). What could be causing this?
The presence of bands in a negative control strongly suggests the detection of endogenously biotinylated proteins.
Explanation of Causality: Biotin is an essential cofactor for several carboxylase enzymes involved in metabolism.[12] These proteins are naturally present in virtually all cell types and will be readily captured by streptavidin, leading to false-positive signals.[2][3] Tissues with high metabolic rates, such as the liver, kidney, and brain, are particularly rich in these proteins.[12]
To confirm this, you can run a control where you probe a blot of your total lysate directly with a streptavidin-HRP conjugate, omitting any pulldown.[3] The appearance of bands will confirm the presence of endogenous biotinylated proteins.
Protocol for Blocking Endogenous Biotin:
This two-step procedure should be performed on your sample before the addition of your biotinylated probe or antibody.[3][13]
-
Saturate Endogenous Biotin: After your standard protein-based blocking step (e.g., with BSA), incubate your sample (cells, tissue section, or blot) with an excess of unlabeled streptavidin (e.g., 0.1 mg/mL in wash buffer) for 15 minutes at room temperature.[3][13] This will bind to all accessible endogenous biotin.
-
Block Streptavidin's Binding Sites: Wash the sample thoroughly (3 times for 10 minutes each) with your wash buffer. Then, incubate the sample with an excess of free biotin (e.g., 0.5 mg/mL in wash buffer) for 15-30 minutes at room temperature.[13] This step is critical to saturate the remaining biotin-binding sites on the streptavidin molecules added in the previous step, preventing them from capturing your this compound probe.
-
Final Wash: Wash the sample again (3 times for 10 minutes each) before proceeding with your standard protocol.[13]
Q4: My click chemistry reaction seems inefficient or is producing high background. How can I optimize it?
A successful pulldown relies on a clean and efficient click chemistry reaction.
Explanation of Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a Cu(I) catalyst. Oxidation of Cu(I) to the inactive Cu(II) state is a common cause of reaction failure.[6][14] Additionally, components in your lysis buffer can inhibit the reaction, and excess reagents can contribute to background.[7]
Key Optimization Parameters for CuAAC:
| Parameter | Recommendation | Rationale |
| Catalyst Quality | Use a freshly prepared solution of a reducing agent like sodium ascorbate.[7] Include a Cu(I)-stabilizing ligand such as THPTA or TBTA.[7] | The reducing agent regenerates the active Cu(I) catalyst from any oxidized Cu(II).[6] Ligands protect the Cu(I) from oxidation and improve reaction efficiency.[6][7] |
| Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA) during the click reaction.[6][7] Use non-coordinating buffers like phosphate, HEPES, or MOPS.[6] | Primary amines and chelators can sequester the copper catalyst, inhibiting the reaction.[6][7] |
| Reagent Concentration | Titrate the concentration of your this compound probe to determine the minimum amount required for efficient labeling.[7] | A large excess of the probe can lead to non-specific labeling and increased background.[7] |
| Post-Reaction Cleanup | Immediately after the reaction, remove excess biotin-azide and copper using methods like desalting columns, dialysis, or protein precipitation.[7] | This prevents unreacted probe from interfering with downstream steps.[7] |
Troubleshooting Diagram for CuAAC Reaction
Caption: A decision tree for troubleshooting the CuAAC reaction.
Q5: What is the best way to lyse my cells for an this compound experiment?
The choice of lysis buffer is a balance between efficiently solubilizing your proteins of interest and minimizing conditions that promote non-specific binding.
Explanation of Causality: Harsh lysis conditions (e.g., high concentrations of ionic detergents like SDS) can denature proteins, exposing hydrophobic regions that can stick non-specifically to beads and other proteins. Conversely, lysis that is too gentle may not efficiently release the target proteins.[9]
Recommended Lysis Buffer Components and Optimization:
| Component | Recommended Starting Concentration | Purpose & Considerations |
| Non-ionic Detergent | 1% NP-40 or Triton X-100 | Solubilizes membrane proteins with less denaturation than ionic detergents.[10] |
| Glycerol | 10% | Acts as a cryoprotectant and helps to prevent protein aggregation and increase solubility.[10] |
| Salts | 150 mM NaCl | Maintains physiological ionic strength. Can be increased (up to 500 mM) in wash buffers to disrupt weak, non-specific ionic interactions.[7] |
| Protease Inhibitors | 1x Cocktail | Prevents degradation of target proteins after cell lysis.[9] |
| Oxidized Glutathione | 100 µM | Prevents the premature reduction of the disulfide bond in the this compound linker during cell lysis.[10] |
Optimization Tips:
-
Keep it Cold: Perform all lysis and subsequent incubation steps on ice or at 4°C to minimize protease activity.[9]
-
Sonication: Intermittent, brief sonication on ice can help to shear DNA and improve lysis efficiency, but excessive sonication can generate heat and denature proteins.[15]
-
DNase Treatment: Adding DNase can reduce the viscosity of the lysate caused by genomic DNA release, improving handling and reducing non-specific trapping of proteins.[10]
Q6: Can the PEG linker in my this compound reagent affect the background?
Yes, the Polyethylene Glycol (PEG) linker is intentionally included to reduce non-specific binding.
Explanation of Causality: The PEG spacer is hydrophilic and flexible. It creates a hydrated shell around the biotin probe, which helps to prevent non-specific hydrophobic interactions between the probe and other proteins or surfaces.[16] This property leads to cleaner results in affinity-based assays. Furthermore, the PEG linker enhances the water solubility of the entire probe, which is crucial for experiments in physiological buffers.[16] If you are using a biotin-azide reagent without a PEG linker and experiencing high background, switching to a PEGylated version may be beneficial.
References
- Vertex AI Search. (n.d.). How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance.
- BenchChem. (2025). Technical Support Center: Azide-Alkyne Cycloaddition Reactions.
- Rockland Immunochemicals Inc. (n.d.). Tips for Biotin, Avidin, & Streptavidin.
- ResearchGate. (2023, October 17). How to get rid of Streptavidin-HRP background/noise on westernblot?.
- Thermo Fisher Scientific. (n.d.). Block endogenous biotin.
- Lebeer, S., et al. (2013). Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection. Analytical Biochemistry.
- BenchChem. (2025). Application Notes and Protocols: Quenching and Removal of Unreacted Biotin-PEG10-NHS Ester.
- BenchChem. (2025). Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry.
- MP Biomedicals. (n.d.). How To Optimize Your Cell Lysis Method.
- Räsänen, K., et al. (2013). An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis. Proteomics.
- BenchChem. (2025). troubleshooting incomplete azide-alkyne cycloaddition.
- BenchChem. (2025). troubleshooting high background in streptavidin blotting.
- Bioss Antibodies. (2019, June 10). Tips for Reducing Non-specific Staining in IHC.
- Lee, H., et al. (2017). Antibodies to biotin enable large-scale detection of biotinylation sites on proteins. Nature Methods.
- BenchChem. (2025). This compound.
- BenchChem. (2025). Technical Support Center: Troubleshooting Endogenous Biotin Interference.
- UKDiss.com. (2022, February 21). Optimized Quantitative Cell Surface Protein Biotinylation Protocol.
Sources
- 1. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 2. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ukdiss.com [ukdiss.com]
- 16. benchchem.com [benchchem.com]
Optimizing Azide-SS-biotin concentration for protein labeling.
Welcome to the technical support center for optimizing your protein labeling experiments using Azide-SS-Biotin. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of bioorthogonal chemistry for protein analysis. Here, we will address common challenges and frequently asked questions to ensure your experiments are efficient, reproducible, and yield high-quality data.
Section 1: Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required for working with this compound, focusing on the "why" behind common experimental choices.
Q1: What is this compound, and why is the cleavable disulfide bond important?
This compound is a versatile chemical probe used in a two-step labeling strategy. It contains three key components:
-
An Azide Group (N₃): This serves as a bioorthogonal "handle." It is stable in biological systems and reacts specifically with an alkyne-modified protein through a reaction known as "click chemistry."
-
A Biotin Moiety: This is a high-affinity tag that binds with extraordinary specificity to streptavidin or avidin, enabling robust enrichment and detection.[1][2]
-
A Disulfide (-S-S-) Linker: This cleavable spacer arm connects the azide and biotin. The disulfide bond can be broken by reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2][3][4]
The cleavable nature of the disulfide bond is a significant advantage. The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known, making it difficult to elute biotinylated proteins from streptavidin beads without using harsh, denaturing conditions that can interfere with downstream analysis like mass spectrometry.[2] The disulfide linker allows for the gentle release of the captured protein from the beads by simply adding a reducing agent, leaving the biotin tag behind.[2][3] This is crucial for preserving protein integrity and improving recovery for subsequent analyses.
Q2: I am introducing the azide to my protein using an NHS ester (e.g., NHS-Azide). What are the critical parameters for this initial reaction?
When using an N-hydroxysuccinimide (NHS) ester to attach an azide group to your protein, you are primarily targeting primary amines, such as the ε-amine of lysine residues and the N-terminus of the polypeptide chain.[5][6] Success hinges on several key factors:
-
pH: The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[5][7] Below pH 7, the primary amines are protonated and less reactive. Above pH 8.5, the NHS ester itself rapidly hydrolyzes in the aqueous buffer, reducing labeling efficiency.[5][7]
-
Buffer Composition: This is a critical point of failure. Avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][8][9][10] These molecules will compete with your protein for reaction with the NHS ester, significantly lowering your labeling yield.[5][8] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate buffers.[5][11]
-
Reagent Preparation: NHS esters are moisture-sensitive.[4][10][12] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10][12] For water-insoluble NHS esters, dissolve them in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding them to the protein solution.[12][13]
Q3: How do I choose the starting molar excess of this compound for the click chemistry reaction?
The optimal molar excess of the this compound reagent over your alkyne-modified protein depends on factors like protein concentration and the number of accessible alkyne groups. A titration experiment is always recommended to find the sweet spot for your specific protein.[9]
However, a robust starting point is crucial. The table below provides empirically derived starting recommendations.
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) | Rationale |
| >10 mg/mL | 10- to 20-fold[4][12][13] | At high protein concentrations, the reaction is more efficient, requiring less excess reagent. |
| 1-2 mg/mL | 20- to 50-fold[4][11][13][14] | More dilute protein solutions require a higher concentration of the biotin reagent to drive the reaction forward and achieve sufficient labeling.[13][15][16] |
| <1 mg/mL | 50- to 100-fold[9] | Very low protein concentrations necessitate a significant excess of the labeling reagent to ensure an adequate reaction rate.[11] |
Expert Tip: These ratios are for the second step (click chemistry). For the initial NHS-Azide labeling, similar molar excess ratios are a good starting point, but optimization is key to avoiding over-labeling, which can lead to protein precipitation or loss of function.[17]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your labeling and downstream applications.
Q4: Problem: I have low or no biotin labeling detected on my Western blot or by mass spectrometry.
This is a common issue that can stem from several points in the workflow. Let's break down the potential causes and solutions.
// Nodes start [label="Low/No Biotin Signal", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Primary Causes reagent_issue [label="Reagent Integrity", fillcolor="#FBBC05", fontcolor="#202124"]; reaction_cond [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; protein_issue [label="Protein State", fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="Purification/Detection", fillcolor="#FBBC05", fontcolor="#202124"];
// Specific Problems hydrolysis [label="NHS-Ester or this compound\nhas hydrolyzed.", fillcolor="#F1F3F4", fontcolor="#202124"]; wrong_buffer [label="Incompatible buffer used\n(e.g., Tris, Azide).", fillcolor="#F1F3F4", fontcolor="#202124"]; wrong_ph [label="Suboptimal pH\n(too low or too high).", fillcolor="#F1F3F4", fontcolor="#202124"]; low_molar_excess [label="Insufficient molar excess\nof labeling reagent.", fillcolor="#F1F3F4", fontcolor="#202124"]; buried_sites [label="Target residues (amines/alkynes)\nare sterically hindered or buried.", fillcolor="#F1F3F4", fontcolor="#202124"]; low_protein_conc [label="Protein concentration is too low.", fillcolor="#F1F3F4", fontcolor="#202124"]; loss_of_protein [label="Protein lost during\npurification step.", fillcolor="#F1F3F4", fontcolor="#202124"]; streptavidin_issue [label="Streptavidin-HRP inactive\nor blocked.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> reagent_issue; start -> reaction_cond; start -> protein_issue; start -> purification_issue;
reagent_issue -> hydrolysis [label="Cause"]; reaction_cond -> wrong_buffer [label="Cause"]; reaction_cond -> wrong_ph [label="Cause"]; reaction_cond -> low_molar_excess [label="Cause"]; protein_issue -> buried_sites [label="Cause"]; protein_issue -> low_protein_conc [label="Cause"]; purification_issue -> loss_of_protein [label="Cause"]; purification_issue -> streptavidin_issue [label="Cause"]; } enddot Caption: Troubleshooting Decision Tree for Low Biotin Signal.
-
Cause 1: Reagent Integrity
-
Cause 2: Suboptimal Reaction Conditions
-
Problem: Use of an amine-containing buffer (like Tris) for an NHS-ester reaction.[5][8][9]
-
Solution: Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5 prior to labeling.[10][13]
-
Problem: Insufficient molar excess of the labeling reagent, especially for dilute protein samples.[11][15]
-
Solution: Increase the molar excess of the this compound reagent. For protein concentrations below 2 mg/mL, a 20-fold molar excess or higher is often required.[13][14][18]
-
-
Cause 3: Protein Accessibility and Concentration
-
Problem: The target residues (lysines for NHS-ester chemistry) on your protein may be inaccessible, buried within the protein's 3D structure.[9][11]
-
Solution: Consider gentle denaturation or using a labeling reagent with a longer spacer arm to improve accessibility.
-
Problem: The protein concentration is too low (<1 mg/mL) for efficient labeling.[9][11]
-
Solution: Concentrate your protein sample using a spin column concentrator before labeling.[9]
-
-
Cause 4: Downstream Detection Issues
-
Problem: When performing a Western blot, using milk as a blocking buffer can interfere with detection. Milk contains endogenous biotin, which will bind to the streptavidin-HRP conjugate and cause high background or mask the signal.[19]
-
Solution: Use a biotin-free blocking buffer, such as 5% Bovine Serum Albumin (BSA) in TBST.
-
Q5: Problem: My protein precipitates during or after the labeling reaction.
-
Cause: Over-labeling of the protein. Covalently attaching too many biotin molecules can alter the protein's isoelectric point and surface charge, leading to aggregation and precipitation.[11][17] This is particularly true if the labeling reaction changes the charge of the modified residue (e.g., NHS-ester labeling neutralizes the positive charge of a lysine residue).
-
Solution:
-
Reduce Molar Excess: Perform a titration experiment starting with a lower molar excess of the labeling reagent (e.g., 5-fold or 10-fold).[9]
-
Optimize Reaction Time: Shorten the incubation time. For many proteins, 30-60 minutes at room temperature is sufficient.[3][9][12]
-
Change Temperature: Perform the reaction at 4°C or on ice for a longer period (e.g., 2-4 hours) to slow down the reaction rate and gain more control.[5][9][13]
-
Q6: Problem: I see high non-specific binding in my streptavidin pull-down assay.
-
Cause 1: Insufficient Washing. Non-specifically bound proteins are not being adequately removed from the streptavidin beads.
-
Solution: Increase the stringency and number of washes. Include detergents (e.g., SDS, Triton-X) and high salt concentrations in your initial wash buffers to disrupt weak, non-specific interactions.[1][2] Perform at least 3-5 wash steps.
-
Cause 2: Free Biotin Competition. The sample may contain free biotin from cell culture media, which will bind to the streptavidin beads and prevent the capture of your biotinylated protein.[20]
-
Solution: Ensure cells are washed thoroughly with PBS before lysis to remove all traces of media.[20] Additionally, removing excess, unreacted this compound after the labeling reaction via desalting or dialysis is critical.[4][13]
-
Cause 3: Endogenous Biotinylated Proteins. Cells naturally contain biotinylated carboxylase enzymes.[2]
-
Solution: This is an inherent challenge. To distinguish your targets from background, a negative control experiment (e.g., cells not treated with the labeling reagent or a mock pull-down with beads only) is essential to identify these endogenously biotinylated proteins.[21][22]
Q7: Problem: I am unable to efficiently cleave the biotin tag and elute my protein from the streptavidin beads.
-
Cause: Incomplete reduction of the disulfide bond.
-
Solution:
-
Check Reducing Agent: Ensure your reducing agent (DTT or TCEP) is fresh and has not oxidized. TCEP is generally more stable and effective than DTT.[3]
-
Increase Concentration/Time: Increase the concentration of the reducing agent (e.g., from 10 mM to 50 mM DTT) or extend the incubation time (e.g., 60 minutes at 37°C).[2][3][4]
-
Improve Accessibility: Ensure the beads are well-resuspended during the elution step to allow the reducing agent access to all the disulfide linkers. Gentle agitation can help.
-
Section 3: Protocols & Workflows
General Experimental Workflow
The overall process involves modifying your protein with an alkyne, reacting it with this compound, enriching it on streptavidin beads, and finally eluting the captured protein.
// Nodes p_alkyne [label="1. Alkyne-Modified\nProtein", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_biotin [label="2. Add this compound\n(Click Chemistry)"]; quench [label="3. Quench Reaction &\nRemove Excess Biotin"]; enrich [label="4. Bind to\nStreptavidin Beads"]; wash [label="5. Wash Away\nNon-specific Binders"]; elute [label="6. Elute with\nReducing Agent (DTT/TCEP)"]; analyze [label="7. Analyze Eluted\nProtein (MS, WB)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections p_alkyne -> add_biotin; add_biotin -> quench; quench -> enrich; enrich -> wash; wash -> elute; elute -> analyze; } enddot Caption: Workflow for this compound Labeling and Enrichment.
Protocol 1: General Protein Labeling with this compound
This protocol assumes your protein of interest has already been modified to contain an alkyne group.
A. Materials
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., BTTAA)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
B. Procedure
-
Prepare Protein: Ensure your protein sample is at a concentration of at least 1-2 mg/mL in an amine-free buffer.[9][12]
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[9]
-
Prepare stock solutions for the click chemistry catalyst system (e.g., 20 mM CuSO₄, 100 mM BTTAA, 100 mM Sodium Ascorbate).
-
-
Calculate Molar Excess: Based on your protein concentration, calculate the volume of the 10 mM this compound stock needed to achieve the desired molar excess (e.g., 20-fold).[13]
-
Initiate Click Reaction:
-
To your protein solution, add the this compound stock solution.
-
Add the copper ligand (final concentration ~1 mM).
-
Add CuSO₄ (final concentration ~0.2 mM).
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration ~3 mM).[23]
-
-
Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.[23]
-
Quench and Purify:
-
Stop the reaction by adding a quenching buffer or a metal chelator like EDTA.
-
Remove excess, unreacted this compound and reaction components by passing the sample through a desalting column or by dialysis.[4][13][15] This step is critical to prevent free biotin from interfering with subsequent pull-downs.
-
Protocol 2: Verifying Labeling Efficiency via Streptavidin Gel-Shift Assay
This is a simple, effective method to confirm successful biotinylation before proceeding to larger-scale experiments.[24]
A. Materials
-
Biotinylated protein sample (from Protocol 1)
-
Non-biotinylated protein (negative control)
-
Streptavidin
-
SDS-PAGE loading buffer
-
SDS-PAGE gel and electrophoresis system
B. Procedure
-
Set up Reactions: In two separate microcentrifuge tubes, prepare the following:
-
Tube 1 (Test): 10 µg of your biotinylated protein.
-
Tube 2 (Control): 10 µg of your non-biotinylated protein.
-
-
Add Streptavidin: To each tube, add a 4-fold molar excess of streptavidin. Streptavidin is a tetramer, so this ratio ensures it can bind to the biotinylated protein.[24]
-
Incubate: Incubate both tubes for 30 minutes at room temperature to allow complex formation.
-
Prepare for SDS-PAGE: Add SDS-PAGE loading buffer to each tube and boil for 5 minutes.
-
Run Gel: Load the samples onto an SDS-PAGE gel and run according to standard procedures.
-
Analyze: Stain the gel with Coomassie Blue. In the lane with the biotinylated protein, you should observe a higher molecular weight band (a "gel shift") corresponding to the protein-streptavidin complex.[24] The lane with the non-biotinylated protein should only show a band at the protein's original molecular weight. The presence of this shifted band is a direct confirmation of successful biotinylation.
References
-
Optimizing the labeling of proteins. (n.d.). Molecular Devices. Retrieved from [Link]
-
An Alternative Method To Confirm Protein Biotinylation. (n.d.). Peak Proteins. Retrieved from [Link]
-
Udeshi, N. D., et al. (2020). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR Protocols. Retrieved from [Link]
-
Qin, H., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]
-
Sulfo-NHS-SS-Biotin. (n.d.). Sangon Biotech. Retrieved from [Link]
-
Bian, Y., et al. (2022). Benchmarking and Automating the Biotinylation Proteomics Workflow. Journal of Proteome Research. Retrieved from [Link]
-
Fairhead, M., et al. (2014). Reversible biotinylation of purified proteins for measuring protein–protein interactions. MethodsX. Retrieved from [Link]
-
Li, Z., et al. (2022). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Sethanant, P. (2015). I am having problems with biotinylation consistency, does anyone have any suggestions/advice?. ResearchGate. Retrieved from [Link]
-
Piwowarczyk, K. (2019). How to increase the efficiency of biotinylation?. ResearchGate. Retrieved from [Link]
-
Götze, M., et al. (2023). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Communications Chemistry. Retrieved from [Link]
-
EZ-Link™ Sulfo-NHS-SS-Biotinylation Kit User Guide. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Chetwynd, S. (2020). Problems pulling down biotinylated cell surface proteins in mouse neutrophils. Any ideas?. ResearchGate. Retrieved from [Link]
Sources
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. proteochem.com [proteochem.com]
- 13. apexbt.com [apexbt.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. vectorlabs.com [vectorlabs.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
How to reduce non-specific binding with Azide-SS-biotin beads.
A Guide to Minimizing Non-Specific Binding for High-Purity Affinity Purification
Welcome to the technical support center for Azide-SS-Biotin beads. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deep, mechanistic understanding of how to achieve the cleanest possible results in your affinity purification experiments. High non-specific binding (NSB) is a common challenge that can obscure your data and lead to false positives. This guide will equip you with the knowledge and tools to systematically troubleshoot and optimize your workflow.
Understanding the Enemy: What is Non-Specific Binding?
Non-specific binding (NSB) refers to the interaction of unwanted proteins or other biomolecules with your affinity beads, independent of the specific biotin-streptavidin interaction you are targeting.[1] This can occur through several mechanisms:
-
Hydrophobic Interactions: Proteins with exposed hydrophobic patches can "stick" to the bead surface.[2][3]
-
Electrostatic (Ionic) Interactions: Charged regions on proteins can interact with oppositely charged groups on the bead matrix.[3][4]
-
Binding to Streptavidin: In some cases, proteins can bind directly to the streptavidin protein itself, not just the bead matrix.[5]
-
Protein Aggregation: Aggregated proteins in your lysate can become physically trapped with the beads, leading to high background.[3]
The goal of any successful affinity purification is to maximize the specific signal (your target) while minimizing the non-specific noise (background contaminants). The this compound system adds another layer of elegance: the thiol-cleavable disulfide (SS) linker. This allows for the gentle elution of your captured molecules with reducing agents like DTT or BME, avoiding the harsh, denaturing conditions typically required to break the powerful biotin-streptavidin bond, which can often co-elute tightly bound non-specific proteins.[6][7][8]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues researchers face.
Q1: My final eluate is full of background proteins. Where do I start?
This is the most frequent issue. A systematic approach, starting from the beginning of your workflow, is the most effective way to solve it.
Answer: High background is almost always a problem of either insufficient blocking or suboptimal washing.[5]
-
Pre-clear Your Lysate: Before you even introduce your biotinylated sample, you should remove proteins that have a natural affinity for the beads themselves. This is a critical first step.[2][5][9][10] Incubating your lysate with unconjugated streptavidin beads for 30-60 minutes at 4°C will capture many of these "sticky" proteins.[2][9] After incubation, pellet the beads and transfer the supernatant (your pre-cleared lysate) to a new tube for the actual pulldown.
-
Optimize Your Blocking Strategy: Inadequate blocking is a primary cause of high background.[5][11] The blocking buffer saturates the non-specific binding sites on the bead surface.[12][13]
-
Are you using a blocking agent? Bovine Serum Albumin (BSA) is a common and effective choice.[3][5]
-
Are you avoiding milk? Do NOT use milk-based blockers (e.g., non-fat dry milk) as they contain endogenous biotin, which will interfere with your assay.[5][14]
-
Is your blocking time sufficient? Ensure you are incubating the beads with blocking buffer for an adequate amount of time (e.g., at least 1 hour at 4°C) before adding your sample.
-
-
Refine Your Wash Steps: Insufficient washing will fail to remove weakly interacting, non-specific proteins.[5]
-
Increase the number of washes: Perform at least 3-5 washes.[5]
-
Increase the stringency of your wash buffer: This is a powerful way to disrupt non-specific interactions. See the detailed discussion in Q3.
-
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for minimizing non-specific binding.
Q2: I see high background even in my negative control (beads only). What does this mean?
Answer: This is a classic indicator that proteins in your lysate are binding directly to the streptavidin beads themselves, not to your biotinylated bait.[9] The solution is a robust pre-clearing step.[2][9][10] Before performing the IP, incubate your lysate with an aliquot of unconjugated beads for 30-60 minutes.[9] Pellet these "pre-clearing" beads and discard them, then proceed with the supernatant for your actual experiment. This removes the major bead-binding culprits from your sample.
Q3: How do I formulate a "stringent" wash buffer? What components should I add?
Answer: The goal of a stringent wash buffer is to disrupt the weak, non-covalent forces (ionic and hydrophobic) that mediate non-specific binding, while preserving the high-affinity biotin-streptavidin interaction.[1] You can increase stringency by modulating salt and detergent concentrations.
-
Increase Salt Concentration: Adding NaCl (e.g., up to 500 mM) helps to disrupt electrostatic interactions.[5][15][16] The charged ions in the salt shield the charge patches on proteins, preventing them from sticking to the beads.[16]
-
Add a Non-ionic Detergent: Detergents like Tween-20 or Triton X-100 are excellent for disrupting non-specific hydrophobic interactions.[5][14][16][17][18][19] They work by intercalating into hydrophobic regions, effectively breaking the "sticky" patches. Start with a low concentration (e.g., 0.1% Tween-20) and titrate up if necessary.[5][14]
-
Consider a Mild Denaturant (Advanced): For extremely persistent background, a low concentration of a mild denaturant like urea (e.g., 1-2 M) can be included in one of the intermediate wash steps.[15] This can help unfold and release proteins that are non-specifically bound without disrupting the very stable biotin-streptavidin bond.[15] Always follow a urea wash with several washes in a standard buffer to remove the urea before elution.[5]
| Component | Purpose | Typical Concentration Range | Mechanism of Action |
| NaCl | Disrupts ionic interactions | 150 mM - 500 mM (up to 1M) | Shields charged groups on proteins and the bead matrix, preventing electrostatic attraction.[15][16] |
| Tween-20 / Triton X-100 | Disrupts hydrophobic interactions | 0.05% - 0.5% (v/v) | Non-ionic detergents with hydrophobic tails that interfere with non-specific protein "stickiness".[5][16][18] |
| NP-40 | Disrupts hydrophobic interactions | 0.05% - 0.5% (v/v) | A gentle non-ionic detergent effective at solubilizing proteins and reducing background.[20] |
| Urea | Mild Denaturant | 1 M - 2 M | Can unfold non-specifically bound proteins, causing their release from the beads.[15] |
Q4: Can the linker arm on my this compound reagent affect non-specific binding?
Answer: Yes, absolutely. The linker plays a crucial role beyond simply connecting the azide and biotin moieties. Long, hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) spacers, are highly beneficial.[3][7] The PEG chain is hydrophilic and flexible, which helps to:
-
Increase Solubility: It keeps the probe and the biotinylated target protein soluble, reducing aggregation-related background.[3]
-
Reduce NSB: The hydrophilic nature of the PEG linker helps prevent the molecule itself from engaging in non-specific hydrophobic interactions with other proteins or the beads.[7]
dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Specific vs. Non-Specific Interactions at the Bead Surface.
Key Experimental Protocols
Protocol 1: Pre-clearing of Cellular Lysate
This protocol is designed to remove proteins that non-specifically bind to the streptavidin beads.
-
Prepare Beads: For each sample, take 20-30 µL of streptavidin bead slurry. Place the tube on a magnetic stand to pellet the beads and discard the storage buffer.
-
Wash Beads: Wash the beads twice with 500 µL of your lysis buffer (without protease/phosphatase inhibitors for this step is fine).
-
Add Lysate: After the final wash, remove the supernatant. Add your prepared cellular lysate (e.g., 500 µg - 1 mg total protein) to the beads.
-
Incubate: Rotate the mixture end-over-end for 30-60 minutes at 4°C.[2][9]
-
Collect Pre-cleared Lysate: Place the tube on the magnetic stand. Carefully collect the supernatant, which is now your pre-cleared lysate. Avoid disturbing the bead pellet. This pre-cleared lysate is now ready for the main affinity purification experiment.
Protocol 2: High-Stringency Washing Procedure
This procedure should be performed after you have incubated your biotinylated sample with fresh, blocked beads.
-
Initial Wash: After binding, pellet the beads on a magnetic stand and discard the supernatant. Add 1 mL of your standard wash buffer (e.g., PBS with 0.1% Tween-20). Resuspend the beads and rotate for 5 minutes at 4°C.
-
High Salt Wash: Pellet the beads and discard the supernatant. Add 1 mL of High Salt Wash Buffer (e.g., PBS, 500 mM NaCl, 0.1% Tween-20). Resuspend and rotate for 5 minutes at 4°C.
-
Intermediate Wash: Pellet the beads and discard the supernatant. Repeat the wash with 1 mL of your standard wash buffer to remove excess salt. Rotate for 5 minutes at 4°C.
-
Repeat: Repeat steps 2 and 3 for a total of at least two high-salt wash cycles.
-
Final Wash: Perform a final two washes with PBS (or a similar buffer without detergent) to remove any residual salt and detergent that might interfere with elution or downstream analysis.[5]
-
Proceed to Elution: After removing the supernatant from the final wash, the beads are ready for elution using a buffer containing a reducing agent (e.g., 50 mM DTT).[6]
By implementing these strategies and understanding the principles behind them, you can dramatically improve the quality of your this compound pull-down experiments, leading to cleaner, more reliable, and publication-quality data.
References
-
Sepmag. (2024, January 18). Protein Purification Buffer. Retrieved from [Link]
-
SynapseWaves. (n.d.). Biotin-Streptavidin Pull Down Assay Explained. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Blocking Buffer Optimization Protocol. Retrieved from [Link]
-
ResearchGate. (2023, May 1). Streptavidin AP washing buffers purpose?. Retrieved from [Link]
-
ResearchGate. (2023, April 9). How Do I Reduce Nonspecific Binding of DNA to Biotinylated Beads?. Retrieved from [Link]
-
ResearchGate. (2015, December 12). Could anyone suggest a method to reduce background in biotin-streptavidin pull down with APEX tag constructs?. Retrieved from [Link]
-
QIAGEN. (n.d.). Two-Step Affinity Purification System Handbook. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Direct ELISA with Streptavidin. Retrieved from [Link]
-
JoVE. (2020, November 20). Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes. Retrieved from [Link]
-
Cytiva. (2020, March 31). Efficient cleaning-in-place methods for protein-based antibody affinity chromatography resins. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Removal of Nonspecific Binding Proteins is Required in Co-Immunoprecipitation with Nuclear Proteins. Retrieved from [Link]
-
Bioclone. (n.d.). Cleavable Linker: A Promising Strategy for Maintaining Physiological Activity in Affinity Chromatography. Retrieved from [Link]
-
Life Science. (n.d.). Blockers Practical Guide. Retrieved from [Link]
-
Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]
-
Boster Bio. (2023, February 9). Western Blot Tips and Tricks: Blocking Optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2023, October 25). Why am I seeing non specific labelling of protein in lysate by biotin azide?. Retrieved from [Link]
-
bioRxiv. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies. Retrieved from [Link]
-
University of Cambridge. (n.d.). Method for suppressing non-specific protein interactions observed with affinity resins. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Affinity proteomics to study endogenous protein complexes: Pointers, pitfalls, preferences and perspectives. Retrieved from [Link]
Sources
- 1. synapsewaves.com [synapsewaves.com]
- 2. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. 8 Top Tips For Immunoprecipitation | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 12. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. Protein Purification Buffer - Sepmag [sepmag.eu]
- 18. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. tandfonline.com [tandfonline.com]
Common mistakes to avoid in Azide-SS-biotin click chemistry.
Welcome to the technical support center for Azide-SS-Biotin click chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using cleavable biotin reagents in their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and success of your research.
Introduction to this compound Click Chemistry
This compound is a versatile reagent that combines the power of click chemistry with the utility of a cleavable linker.[1] The azide group allows for highly specific covalent labeling of alkyne-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3][4] The key feature of this reagent is the disulfide (S-S) bond, which can be cleaved under mild reducing conditions.[5][6] This allows for the gentle elution of biotinylated molecules from streptavidin affinity matrices, preserving the integrity of the captured biomolecules.[6][7]
This powerful tool, however, is not without its challenges. Common issues include low reaction yields, high background signals, and incomplete cleavage. This guide will walk you through the most common pitfalls and provide you with the knowledge to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in an this compound click chemistry experiment?
High background can stem from several factors:
-
Excess Biotin-Azide Reagent: Unreacted this compound is a major contributor to high background in downstream detection steps. It is crucial to remove any excess reagent after the click reaction is complete.[8]
-
Non-Specific Binding: The biotin-azide probe itself, or the streptavidin used for detection, can adhere to surfaces or other biomolecules through hydrophobic or electrostatic interactions.[8] Even streptavidin can sometimes bind non-specifically.[8]
-
Issues with the Click Reaction (CuAAC): In copper-catalyzed reactions, copper ions can bind non-specifically to proteins, leading to off-target labeling.[8] Side reactions, such as cysteine thiols reacting with alkyne probes, can also contribute to the background.[8]
-
Endogenous Biotin: Biological samples may contain naturally biotinylated proteins, which can be captured by streptavidin and lead to false-positive signals.[8]
Q2: What is the difference between CuAAC and SPAAC, and when should I use one over the other?
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This is the classic "click" reaction that uses a copper(I) catalyst to join an azide and a terminal alkyne.[9] It is known for its fast kinetics and high efficiency.[4][10] However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications or fixed samples.[10][11][12]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This "copper-free" click chemistry utilizes a strained cyclooctyne (like DBCO or BCN) that reacts with an azide without the need for a toxic metal catalyst.[11][13] This makes SPAAC the preferred method for live-cell imaging and in vivo studies where copper toxicity is a concern.[13]
Q3: My disulfide linker isn't cleaving efficiently. What could be the problem?
Inefficient cleavage of the disulfide bond is a common issue. Here are some potential causes:
-
Incomplete Reduction: The reducing agent (e.g., DTT, TCEP, or 2-mercaptoethanol) may not be at a sufficient concentration or may have degraded. Always use freshly prepared reducing agents.[8]
-
Steric Hindrance: The accessibility of the disulfide bond can be hindered by the local protein environment.[14] Consider optimizing the elution conditions by increasing the concentration of the reducing agent or the incubation time.
-
Re-oxidation: After cleavage, the newly formed thiols can re-oxidize and reform disulfide bonds. To prevent this, include an alkylating agent like iodoacetamide (IAA) in your elution buffer to cap the free thiols.[15]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Issue 1: Low or No Signal (Low Reaction Yield)
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Inefficient Click Reaction | For CuAAC, the copper(I) catalyst may have oxidized to the inactive Cu(II) state. For SPAAC, the reaction kinetics may be too slow. | For CuAAC: Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) catalyst.[8] Always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[8] For SPAAC: Increase the reaction time or the concentration of the azide/alkyne reactants. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) can chelate copper and inhibit the CuAAC reaction.[8] | Use non-chelating buffers such as phosphate, HEPES, or carbonate buffers.[8] |
| Degraded Reagents | The this compound reagent may have degraded due to improper storage. | Store the reagent at -20°C or -80°C, protected from light and moisture, as recommended by the manufacturer.[16] |
| Insufficient Reagent Concentration | The concentration of the this compound or the alkyne-modified biomolecule may be too low. | Optimize the molar ratio of the reactants. A 2- to 10-fold molar excess of the biotin-azide over the alkyne is a good starting point.[8] |
Issue 2: High Background Signal
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Excess Unreacted Biotin-Azide | Residual biotin-azide probe will bind to streptavidin, causing a high background signal. | Implement a purification step after the click reaction to remove excess probe. Methods like desalting columns, dialysis, or protein precipitation are effective.[8] |
| Non-Specific Binding to Streptavidin Beads | Proteins from your sample may be binding non-specifically to the streptavidin beads. | Pre-clear your lysate: Incubate your cell lysate with unconjugated streptavidin beads before adding your biotinylated sample to remove proteins that bind non-specifically to the beads.[8] Optimize blocking: Use a suitable blocking agent like Bovine Serum Albumin (BSA).[8] Avoid milk-based blockers as they contain endogenous biotin.[8] |
| Insufficient Washing | Inadequate washing of the streptavidin beads after pulldown can leave behind non-specifically bound proteins.[8] | Increase the number of washes (at least 3-5) and consider increasing the stringency of your wash buffer by adding more salt (e.g., up to 500 mM NaCl) or a mild non-ionic detergent (e.g., 0.1% Tween-20).[8] |
| Side Reactions in CuAAC | Cysteine thiols can react with alkyne probes, leading to off-target labeling.[8] | Consider alkylating free thiols with iodoacetamide (IAA) before the click reaction if non-specific labeling is a concern.[17] |
Issue 3: Premature Cleavage of the Disulfide Linker
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Presence of Reducing Agents | Your buffers or sample may contain reducing agents that are prematurely cleaving the disulfide bond. | Ensure all buffers and solutions are free of reducing agents like DTT or TCEP until the intended cleavage step. |
| Thiol-Disulfide Exchange | Free thiols in your sample can react with the disulfide linker, leading to premature cleavage.[18] | If your sample has a high concentration of free thiols, consider a desalting step to remove them before the click reaction. |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a starting point for labeling an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS)
-
This compound (10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (20 mM in water)
-
Copper Ligand (e.g., THPTA) (50 mM in water)
-
Reducing Agent (Sodium Ascorbate) (100 mM in water, prepare fresh )
-
1.5 mL microcentrifuge tubes
Methodology:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the this compound to the desired final concentration (a 2- to 10-fold molar excess of azide is recommended as a starting point).[8]
-
Add the copper ligand (e.g., THPTA) to a final concentration that is 5 times that of the copper sulfate.[8]
-
Add the Copper(II) Sulfate to a final concentration of 50-250 µM.[8]
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 0.5-5 mM.[8]
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Proceed with a purification step to remove excess reagents before downstream applications.
Recommended Starting Concentrations for CuAAC
| Reagent | Stock Concentration | Typical Final Concentration |
| Biotin-Azide | 10 mM in DMSO | 25-100 µM |
| Copper(II) Sulfate (CuSO₄) | 20 mM in water | 50-250 µM |
| Copper Ligand (e.g., THPTA) | 50 mM in water | 250-1250 µM |
| Reducing Agent (Sodium Ascorbate) | 100 mM in water (Prepare Fresh) | 0.5-5 mM |
These concentrations should be optimized for each specific experimental system.[8]
Protocol 2: Cleavage of the Disulfide Linker and Elution
This protocol describes the elution of biotinylated proteins from streptavidin beads by cleaving the disulfide bond.
Materials:
-
Streptavidin beads with bound biotinylated protein
-
Elution Buffer (e.g., PBS containing 50 mM DTT or 20 mM TCEP)
-
Alkylation Solution (optional, 100 mM Iodoacetamide in Elution Buffer)
-
Microcentrifuge and tubes
Methodology:
-
After the final wash of your streptavidin beads, remove the supernatant.
-
Resuspend the beads in the Elution Buffer.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.[15]
-
Centrifuge the tubes to pellet the beads and carefully collect the supernatant containing your eluted protein.
-
(Optional) To prevent re-formation of disulfide bonds, add the Alkylation Solution to the eluate and incubate in the dark at room temperature for 30 minutes.
Visualizing the Workflow and Troubleshooting
Caption: Workflow for this compound click chemistry.
Caption: Troubleshooting decision tree for common issues.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting High Background in Biotin-Azide Click Chemistry. BenchChem.
- BroadPharm. (n.d.). Disulfide Linkers, S-S Cleavable. BroadPharm.
- BenchChem. (n.d.). Biotin-SS-azide. BenchChem.
- ResearchGate. (2025). Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates.
- Royal Society of Chemistry. (n.d.). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. Polymer Chemistry.
- BenchChem. (n.d.). Stability of Disulfide Linkers at Physiological pH: An In-depth Technical Guide. BenchChem.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. PMC.
- National Institutes of Health. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. PMC.
- Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry.
- National Institutes of Health. (n.d.). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. PMC.
- mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics.
- National Institutes of Health. (n.d.).
- Vector Labs. (n.d.). Disulfide Biotin Azide. Vector Labs.
- ACS Publications. (n.d.). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society.
- AxisPharm. (n.d.). Biotin-PEG3-SS-azide. AxisPharm.
- National Institutes of Health. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.
- National Institutes of Health. (2021). SPAAC-NAD-seq, a sensitive and accurate method to profile NAD+-capped transcripts. PNAS.
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
- Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- MedchemExpress.com. (n.d.). Biotin-PEG3-SS-azide. MedchemExpress.com.
- BroadPharm. (n.d.). Click Chemistry Protocols. BroadPharm.
- AAT Bioquest. (2024). What are the limitations of click chemistry?.
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Technical Support Center: Maximizing Cleavage Efficiency of the Disulfide Bond in Azide-SS-Biotin
Welcome to the technical support center for Azide-SS-biotin applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the cleavage of the disulfide bond in this compound. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to ensure your experiments are successful.
Understanding the Chemistry: The "SS" in this compound
This compound is a versatile chemical tool used in bioconjugation, particularly for "click chemistry" reactions and subsequent affinity purification.[1][2] The key to its utility in many applications is the cleavable disulfide linker (-SS-), which allows for the release of the biotinylated molecule from its target under reducing conditions.[3][4] Understanding the factors that govern the efficiency of this cleavage is paramount to obtaining reliable and reproducible results.
The cleavage of a disulfide bond is a reduction reaction where the disulfide (R-S-S-R') is converted into two separate thiols (R-SH and R'-SH).[5] This is typically achieved using a reducing agent that donates electrons to the disulfide bond.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for cleaving the disulfide bond in this compound?
The two most widely used reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) .[7][8]
-
TCEP is a non-thiol-based reducing agent that is generally considered more stable, effective over a broader pH range, and odorless compared to DTT.[9][10] It is often the preferred choice for applications where downstream steps involve thiol-reactive chemistry (e.g., maleimide labeling), as it does not contain a free thiol group that could interfere.[11][12]
-
DTT , also known as Cleland's reagent, is a potent thiol-based reducing agent.[6][13] Its reducing power is optimal at pH values above 7.[13] The formation of a stable six-membered ring containing a disulfide bond after reducing its target drives the reaction forward.[7]
Q2: Which reducing agent, TCEP or DTT, is better for my experiment?
The choice between TCEP and DTT depends on several factors specific to your experimental design. Here’s a comparative summary to guide your decision:
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Reducing Power | More powerful, especially at lower pH.[10][13] | Strong, particularly at pH > 7.[13] |
| Effective pH Range | Wide (pH 1.5 - 8.5).[13] | Narrower (optimal at pH > 7).[13] |
| Stability | More resistant to air oxidation.[9][10] | Prone to oxidation, especially at higher pH.[14] |
| Odor | Odorless.[13] | Pungent, sulfurous odor.[13] |
| Downstream Compatibility | Generally compatible with thiol-reactive chemistry (e.g., maleimide labeling) as it is thiol-free.[11] | Interferes with thiol-reactive chemistry due to its own thiol groups.[11] |
| Reaction Mechanism | Irreversible reduction.[5][12] | Reversible reduction.[5] |
Recommendation: For most applications involving this compound, TCEP is the recommended reducing agent due to its stability, broad pH compatibility, and lack of interference with downstream thiol-reactive chemistries.
Q3: What are the optimal conditions for cleaving the disulfide bond with TCEP?
For efficient cleavage of the disulfide bond in this compound using TCEP, consider the following parameters:
-
Concentration: A final TCEP concentration of 20-50 mM is typically effective.[7][15]
-
Temperature: The reaction can be carried out at room temperature (20-25°C) or elevated to 37°C to enhance the reaction rate.[16][17]
-
Incubation Time: An incubation time of 30-60 minutes is generally sufficient for complete cleavage.[16][18]
-
pH: TCEP is effective over a wide pH range (1.5-8.5).[13] For most biological samples, a pH between 7.0 and 8.0 is suitable.
Q4: How can I quantify the cleavage efficiency?
Quantifying the cleavage efficiency is crucial for optimizing your protocol and ensuring reproducibility. A common method is to use Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) .[19] This reagent reacts with free thiols to produce a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.[19][20]
By measuring the amount of free thiols before and after the reduction reaction, you can determine the extent of disulfide bond cleavage.[17]
Troubleshooting Guide
Even with optimized protocols, you may encounter issues with the cleavage of this compound. This section provides a guide to common problems and their solutions.
Problem 1: Incomplete Cleavage
Symptoms:
-
Low yield of the released molecule.
-
Presence of uncleaved biotinylated species in subsequent analyses.
Potential Causes & Solutions:
| Cause | Solution |
| Insufficient Reducing Agent | Increase the concentration of TCEP or DTT. Ensure a sufficient molar excess of the reducing agent over the disulfide bonds.[17] |
| Suboptimal Reaction Conditions | Optimize the incubation time, temperature, and pH. Increasing the temperature to 37°C can improve efficiency.[17] For DTT, ensure the pH is above 7. |
| Degraded Reducing Agent | Prepare fresh solutions of TCEP or DTT, especially DTT which is prone to oxidation. Store stock solutions appropriately.[17] |
| Steric Hindrance | If the disulfide bond is sterically hindered within a large molecule, consider adding a denaturant (e.g., 6 M urea or 4 M guanidine hydrochloride) to unfold the molecule and improve access to the disulfide bond.[17] |
Problem 2: Reformation of Disulfide Bonds
Symptoms:
-
Decreased concentration of free thiols over time after cleavage.
-
Re-association of the cleaved fragments.
Potential Causes & Solutions:
| Cause | Solution |
| Oxidizing Environment | After cleavage, the newly formed thiols can be re-oxidized to form disulfide bonds, especially in the presence of oxygen.[15][21] |
| Removal of Reducing Agent | If the reducing agent is removed, the equilibrium can shift back towards the oxidized state. |
Preventative Measures:
-
Alkylation: After cleavage, cap the free thiols with an alkylating agent like iodoacetamide (IAA) or N-ethylmaleimide (NEM) .[16] This will form a stable thioether bond and prevent re-oxidation.
-
Work in an Inert Atmosphere: If possible, perform the cleavage and subsequent steps in an anaerobic environment to minimize oxidation.[15]
-
Maintain a Low pH: A lower pH can help to slow down the rate of disulfide bond formation after the initial cleavage.[15]
Experimental Protocols
Protocol 1: Standard Cleavage of this compound with TCEP
-
Prepare a fresh 0.5 M stock solution of TCEP-HCl in nuclease-free water. Neutralize the pH to ~7.0 with NaOH. Store unused stock solution in single-use aliquots at -20°C.[5]
-
To your sample containing the this compound conjugate, add TCEP to a final concentration of 20-50 mM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.
-
(Optional but Recommended) To prevent disulfide bond reformation, add a freshly prepared solution of iodoacetamide (IAA) to a final concentration of 50-100 mM. Incubate in the dark for 30 minutes at room temperature.
-
Proceed with your downstream application (e.g., removal of the cleaved biotin tag via size-exclusion chromatography).
Protocol 2: Quantification of Cleavage Efficiency using Ellman's Assay
-
Prepare a standard curve using a known concentration of a thiol-containing compound like cysteine.
-
Prepare your sample containing the this compound conjugate in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Take an aliquot of your sample before adding the reducing agent (this will be your "before cleavage" measurement).
-
Add TCEP to the remaining sample as described in Protocol 1 and incubate.
-
Take an aliquot of the reaction mixture after the incubation period (this will be your "after cleavage" measurement).
-
To both the "before" and "after" aliquots, and to your standards, add Ellman's reagent to a final concentration of 0.5 mM.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols in your "before" and "after" samples using the standard curve. The increase in thiol concentration corresponds to the amount of cleaved disulfide bonds.[17]
Visualizing the Workflow
Diagram 1: Cleavage of this compound and Prevention of Re-oxidation
Caption: Workflow for cleaving this compound and preventing disulfide bond reformation.
Diagram 2: Troubleshooting Logic for Incomplete Cleavage
Caption: A logical workflow for troubleshooting incomplete disulfide bond cleavage.
References
-
TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility. (2014, May 30). Retrieved from [Link]
-
Disulfide reduction using TCEP reaction - Bio-Synthesis. (2012, February 6). Retrieved from [Link]
-
Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC - NIH. Retrieved from [Link]
-
Kinetic Measurements on Single-molecule Disulfide Bond Cleavage - PMC. (2011, February 22). Retrieved from [Link]
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Retrieved from [Link]
-
Can acidic conditions break disulfide bonds - Chemistry Stack Exchange. (2012, August 22). Retrieved from [Link]
-
Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins - PMC - NIH. (2021, April 8). Retrieved from [Link]
-
Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC - NIH. Retrieved from [Link]
-
Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Retrieved from [Link]
-
Acidification and disulfide reduction can be sufficient to allow intact proteins to bind class II MHC - PubMed. Retrieved from [Link]
-
Quantification of Thiols and Disulfides - PMC - PubMed Central. Retrieved from [Link]
-
Why isn't the formation of disulfide bridges pH dependent? : r/Mcat - Reddit. (2022, July 8). Retrieved from [Link]
-
How can I cleavage the disulfide bond and create two SH groups? - ResearchGate. Retrieved from [Link]
-
Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC. (2025, June 23). Retrieved from [Link]
-
Is low pH enough to break a disulfide bond? : r/Mcat - Reddit. (2024, January 4). Retrieved from [Link]
-
Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents | ACS Omega - ACS Publications. (2023, February 28). Retrieved from [Link]
-
Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ) - PMC. (2018, September 19). Retrieved from [Link]
-
This compound, CAS 1620523-64-9 | AxisPharm. Retrieved from [Link]
-
The Most Effective Reducing Agent for Disulfide Bonds in Proteins - Let's Talk Academy. (2025, April 13). Retrieved from [Link]
-
Disulfide linkage of biotin identifies a 106-kDa Ca2+ release channel in sarcoplasmic reticulum - PubMed. (1989, December 25). Retrieved from [Link]
-
CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins - Books - The Royal Society of Chemistry. (2018, July 31). Retrieved from [Link]
-
Cleavage of the disulfide bond with TCEP or glutathione in vitro. A)... - ResearchGate. Retrieved from [Link]
-
The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC - NIH. Retrieved from [Link]
-
What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol? (2021, March 8). Retrieved from [Link]
-
PC BIOTIN AZIDE - AWS. Retrieved from [Link]
-
Biotin-PEG3-SS-azide - AxisPharm. Retrieved from [Link]
-
Design of cleavable linkers and applications in chemical proteomics - mediaTUM. Retrieved from [Link]
-
Quantification of Thiols and Disulfides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies - Rapid Novor. (2024, August 1). Retrieved from [Link]
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- 2. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Biotin-PEG3-SS-azide | AxisPharm [axispharm.com]
- 5. goldbio.com [goldbio.com]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 8. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rapidnovor.com [rapidnovor.com]
Preventing aggregation of proteins labeled with Azide-SS-biotin.
Welcome to our dedicated support center for researchers utilizing Azide-SS-Biotin for protein labeling. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and resolve common challenges, particularly the issue of protein aggregation. As Senior Application Scientists, we've designed this guide to provide not just protocols, but the underlying scientific reasoning to empower your experimental success.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My protein is aggregating after labeling with this compound. What are the primary causes?
Protein aggregation during or after labeling is a common issue that can stem from several factors. Understanding the root cause is critical for effective troubleshooting.
-
Hydrophobic Interactions: The biotin moiety itself is hydrophobic. When multiple biotin molecules are attached to a protein, they can create hydrophobic patches on the protein surface. In aqueous buffers, these patches tend to interact with each other to minimize contact with water, leading to aggregation.
-
Disruption of Protein Structure: The labeling reaction, particularly if it targets amino acids crucial for maintaining the protein's tertiary structure (e.g., lysine residues in the hydrophobic core), can lead to partial unfolding. These destabilized proteins are prone to aggregation.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of your reaction and storage buffers are critical. A sub-optimal buffer can fail to adequately solvate the protein, promoting protein-protein interactions over protein-solvent interactions. For instance, a buffer pH that is too close to the protein's isoelectric point (pI) will minimize its net charge, reducing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.
-
Over-labeling: A high degree of labeling (DOL), or molar ratio of biotin to protein, is a frequent culprit. The more biotin molecules attached, the greater the potential for hydrophobic-driven aggregation and structural disruption.
-
Reagent Quality and Handling: The quality of the this compound reagent and the solvent used to dissolve it can impact the reaction. Aggregates in the reagent stock solution can act as nucleation sites for protein aggregation.
Q2: How can I optimize the labeling ratio to prevent aggregation?
Optimizing the Degree of Labeling (DOL) is a balancing act between achieving sufficient biotinylation for downstream detection and maintaining protein solubility and function.
The key is to perform a titration experiment. This involves setting up several parallel labeling reactions with varying molar ratios of this compound to your protein.
Experimental Workflow for DOL Titration
Below is a dot diagram illustrating the workflow for optimizing your labeling ratio.
Caption: Workflow for optimizing the Degree of Labeling (DOL).
Table 1: Example DOL Titration Results
| Molar Ratio (Biotin:Protein) | Degree of Labeling (DOL) | Aggregation (by DLS) | % Activity Remaining | Recommendation |
| 2:1 | 1.1 | < 5% | 98% | Consider for sensitive applications |
| 5:1 | 3.2 | < 5% | 95% | Optimal Starting Point |
| 10:1 | 6.8 | 15% | 80% | Sub-optimal, aggregation observed |
| 20:1 | 12.3 | > 40% | 55% | Not recommended |
TROUBLESHOOTING GUIDE
Issue: Immediate precipitation observed upon adding this compound reagent.
This is a common problem, often related to the solvent used for the biotin reagent stock and its introduction into the aqueous protein solution.
Root Cause Analysis and Solutions
-
Cause: The this compound reagent is typically dissolved in an organic solvent like DMSO or DMF. If this organic solvent is added too quickly or in too high a volume (typically >5-10% of the total reaction volume), it can cause the protein to precipitate out of the aqueous buffer.
-
Solution 1: Gradual Addition. Add the this compound stock solution to the protein solution drop-wise while gently vortexing or stirring. This prevents localized high concentrations of the organic solvent.
-
Solution 2: Co-solvent Titration. Before your labeling experiment, test the tolerance of your protein to the organic solvent. Add equivalent volumes of pure solvent (e.g., DMSO) to your protein solution and observe for any precipitation. This will define the maximum percentage of organic solvent your protein can tolerate.
Issue: Protein appears soluble after labeling but aggregates during storage.
This delayed aggregation suggests a slow-onset instability, which can often be managed by optimizing the storage buffer.
Buffer Optimization Strategies
The goal is to find a buffer that maintains the native conformation and solubility of your biotinylated protein.
-
pH and Ionic Strength: Store the protein at a pH at least 1-2 units away from its isoelectric point (pI) to ensure sufficient electrostatic repulsion. Adjusting the ionic strength with salts like NaCl (e.g., 150-500 mM) can also help to shield charges and prevent non-specific interactions.
-
Excipients and Stabilizers: The inclusion of certain additives can significantly enhance long-term stability.
Table 2: Common Buffer Additives for Protein Stabilization
| Additive | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and preferentially hydrates the protein, promoting a compact, stable conformation. |
| L-Arginine | 50-100 mM | Acts as an aggregation suppressor by inhibiting both covalent and non-covalent protein aggregation. |
| Trehalose/Sucrose | 0.25-1 M | Sugars that form a hydration shell around the protein, preventing unfolding and aggregation. |
| Non-ionic Detergents (e.g., Tween-20, Triton X-100) | 0.01-0.1% (v/v) | Can help to solubilize proteins by preventing hydrophobic interactions, but must be used cautiously as they can interfere with some downstream applications. |
Protocol: Buffer Screen for Labeled Protein
-
After purification, aliquot your biotinylated protein into several small tubes.
-
Exchange the buffer in each aliquot into a different test buffer from Table 2 using a small desalting column or dialysis.
-
Incubate the samples at your intended storage temperature (e.g., 4°C).
-
Monitor for aggregation over time (e.g., 1, 3, and 7 days) by visual inspection and, if possible, by Dynamic Light Scattering (DLS) to quantitatively measure the formation of aggregates.
METHODOLOGIES & PROTOCOLS
Protocol 1: Standard this compound Labeling of a Protein
This protocol assumes labeling of lysine residues via an NHS-ester reaction.
-
Protein Preparation:
-
Prepare your protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0. A common concentration is 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (like Tris) or ammonium salts, as these will compete with the protein for reaction with the NHS ester.
-
-
Reagent Preparation:
-
Allow the this compound reagent to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved. Note: This stock should be made fresh for each experiment.
-
-
Labeling Reaction:
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (refer to your DOL titration results, e.g., a 5:1 molar ratio).
-
Add the calculated volume of the biotin reagent to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove excess, unreacted biotin and the quenching reagent by passing the reaction mixture over a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer.
-
Protocol 2: HABA Assay for Determining Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.
-
Prepare Reagents:
-
HABA/Avidin Solution: Prepare a solution of 0.5 mg/mL avidin in PBS and add HABA to a final concentration of 500 µM.
-
-
Generate a Standard Curve (Optional but Recommended):
-
Use a known concentration of free biotin to create a standard curve.
-
-
Measure Samples:
-
Add a known amount of your biotinylated protein to the HABA/Avidin solution.
-
The biotin on your protein will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm.
-
The change in absorbance is proportional to the amount of biotin in your sample.
-
Calculate the DOL using the formula provided by the assay manufacturer, which typically involves the molar extinction coefficients of the protein and the HABA-avidin complex.
-
References
Best practices for washing steps in Azide-SS-biotin affinity purification.
Welcome to the technical support center for Azide-SS-biotin affinity purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical washing steps of this powerful technique. Here, we move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring your success in isolating specifically labeled biomolecules.
Introduction to this compound Affinity Purification
This compound affinity purification is a robust method for enriching biomolecules that have been metabolically, enzymatically, or chemically labeled with an azide-containing probe. The subsequent "click" reaction with an alkyne-SS-biotin tag allows for highly specific capture onto a streptavidin resin. The key feature of this system is the dithiol-cleavable (SS) linker, which permits the gentle elution of captured molecules by reduction, preserving their integrity for downstream applications like mass spectrometry or functional assays.
However, the success of this technique hinges on the efficacy of the washing steps to remove non-specifically bound contaminants while retaining the desired biotinylated targets. This guide provides a comprehensive resource for troubleshooting and optimizing these crucial steps.
Troubleshooting Guide: Washing Steps
This section addresses common problems encountered during the washing phase of this compound affinity purification.
Q1: I have a high background of non-specific proteins in my final eluate. How can I reduce this?
High background is a frequent challenge and can originate from several sources. A systematic approach to optimizing your wash protocol is essential.
-
Underlying Cause: Non-specific binding can be driven by ionic, hydrophobic, or other weak interactions between proteins and the affinity resin or between the proteins themselves.
-
Expert Recommendation: The key is to increase the stringency of your wash buffers without disrupting the high-affinity biotin-streptavidin interaction[1][2]. Due to the strength of this bond, quite harsh washing conditions can be employed[3][4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background.
Detailed Strategies:
-
Increase Salt Concentration: Incrementally increase the NaCl or KCl concentration in your wash buffer (e.g., from 150 mM up to 500 mM) to disrupt non-specific ionic interactions[1][5].
-
Incorporate Non-ionic Detergents: Add a mild, non-ionic detergent like 0.1% Tween-20 or Triton X-100 to your wash buffers. This helps to disrupt hydrophobic interactions that contribute to non-specific binding[1][6][7].
-
Employ Chaotropic Agents: For proximity labeling experiments like BioID or APEX, where the biotinylation is covalent, more stringent washes with chaotropic agents are common. A wash with 2M urea can be very effective at removing non-specifically bound proteins[2][3][5].
-
Sequential Stringency Washes: Instead of a single wash buffer, perform a series of washes with increasing stringency. A common sequence is:
Q2: My protein of interest is being lost during the washing steps. What can I do?
Loss of your target protein indicates that your wash conditions are too harsh for the biotin-streptavidin interaction under your specific experimental context.
-
Underlying Cause: While the biotin-streptavidin bond is incredibly strong, certain combinations of detergents can weaken it. For instance, high concentrations of SDS can diminish the interaction, whereas detergents like IGEPAL-CA630 (a Nonidet P-40 substitute) can strengthen it[8].
-
Expert Recommendation: Evaluate the composition of your lysis and wash buffers. The detergent conditions present during the initial binding of the biotinylated protein to the streptavidin beads can influence the stability of the interaction during subsequent washes[8].
Troubleshooting Steps:
-
Reduce Harsh Detergents: If your wash buffer contains SDS, consider reducing its concentration or replacing it with a milder, non-ionic detergent.
-
Optimize Detergent Combinations: The interplay between detergents is crucial. A study by Choe et al. (2017) demonstrated that the concentrations of SDS and IGEPAL-CA630 in the lysis buffer significantly impact the stability of the biotin-streptavidin interaction[8]. If you are experiencing protein loss, consider reducing the SDS concentration during the binding and initial wash steps.
-
Decrease Wash Times or Temperature: Reduce the incubation time for each wash step and perform all washes at 4°C to minimize the potential for dissociation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a universal wash buffer?
A good starting point for a wash buffer is a Tris-buffered saline (TBS) or phosphate-buffered saline (PBS) base supplemented with a non-ionic detergent.
| Component | Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150-250 mM | Reduces ionic interactions[1] |
| Non-ionic Detergent (e.g., Tween-20) | 0.01-0.1% | Reduces hydrophobic interactions[6] |
This can then be modified to increase stringency as needed.
Q2: How many wash steps should I perform?
A minimum of 3-5 washes is recommended to ensure the removal of non-specifically bound proteins[9]. The volume of each wash should be at least 10 times the volume of the bead slurry.
Q3: Can I use urea in my wash buffers?
Yes, urea is an effective chaotropic agent for reducing non-specific binding, particularly in proximity labeling experiments[2][3]. A common concentration is 2M urea in a buffered solution[2][5][10]. It is important to perform a final wash with a buffer lacking urea to remove it before elution, as it can interfere with downstream applications.
Q4: What is the purpose of a high salt wash (e.g., 1M KCl)?
A high salt wash is designed to disrupt strong, non-specific ionic interactions between proteins and the beads or other proteins[2][5]. This is a common step in protocols for purifying protein complexes to ensure that only high-affinity interactors are retained.
Q5: Should I pre-clear my lysate before the affinity purification?
Pre-clearing the lysate by incubating it with unconjugated streptavidin beads before adding your biotinylated sample can significantly reduce background. This step removes proteins that have an intrinsic affinity for the streptavidin beads themselves[9].
Experimental Protocols
Protocol 1: Standard Stringency Wash Procedure
This protocol is suitable for general applications where moderate background is anticipated.
-
After binding your biotinylated sample to the streptavidin beads, pellet the beads using a magnetic stand or centrifugation.
-
Aspirate the supernatant.
-
Add 1 mL of Wash Buffer 1 (50 mM Tris-HCl, pH 7.4, 250 mM NaCl, 0.1% Tween-20).
-
Resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation.
-
Pellet the beads and aspirate the supernatant.
-
Repeat steps 3-5 two more times for a total of three washes.
-
Proceed to a final wash with a buffer compatible with your elution method (e.g., PBS) to remove detergents and excess salt.
Protocol 2: High Stringency Sequential Wash Procedure
This protocol is recommended for applications where high background is a known issue, such as in proximity labeling proteomics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ohsu.edu [ohsu.edu]
- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification or Removal of Biotin and Biotinylated Biomolecules with Magnetic Beads [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Azide-SS-Biotin Labeling with Western Blot Analysis
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is a cornerstone of experimental success. This guide provides an in-depth, technically-focused comparison and validation of Azide-SS-Biotin as a premier tool for protein labeling, with a particular emphasis on its validation using western blot analysis. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Critical Role of Biotinylation in Protein Research
Biotinylation, the process of covalently attaching biotin to a protein, is a widely used technique in molecular biology.[1] The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and detection.[2] However, the very strength of this interaction can be a double-edged sword, making the elution of biotinylated proteins from streptavidin matrices challenging without harsh, denaturing conditions.[3]
This is where cleavable biotinylation reagents, such as this compound, offer a significant advantage. These reagents incorporate a linker arm between the biotin moiety and the reactive group that can be selectively cleaved under specific conditions, allowing for the gentle release of the labeled protein.[3][4]
Unveiling this compound: A Trifecta of Functionality
This compound is a versatile reagent that combines three key features:
-
An Azide Group: This functional group enables highly specific and efficient covalent labeling of alkyne-modified proteins via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."[5][6][7] This bio-orthogonal reaction ensures that the labeling is highly selective and does not interfere with native biological processes.[5][6]
-
A Disulfide (SS) Linker: The disulfide bond within the linker arm is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[8][9] This allows for the mild and efficient release of the captured protein from a streptavidin support.
-
A Biotin Moiety: This serves as the high-affinity tag for detection and purification using streptavidin-conjugated probes or resins.[2]
The Mechanism of Action: A Two-Step Process
The utility of this compound lies in a straightforward, two-step workflow:
-
Metabolic or Chemical Incorporation of an Alkyne: Target proteins are first modified to contain an alkyne group. This can be achieved metabolically by introducing an alkyne-containing amino acid analog (e.g., L-azidohomoalanine, AHA) into cell culture, or chemically by reacting a protein with an alkyne-NHS ester.
-
Click Chemistry Reaction: The alkyne-modified protein is then reacted with this compound. In the presence of a copper(I) catalyst, the azide and alkyne groups "click" together, forming a stable triazole linkage and covalently attaching the cleavable biotin tag to the protein of interest.[10][11]
Figure 1: Experimental workflow for this compound labeling and capture.
Comparative Analysis: this compound vs. Alternative Labeling Strategies
To fully appreciate the advantages of this compound, it is essential to compare it with other commonly used biotinylation reagents.
| Feature | This compound | NHS-SS-Biotin | Non-Cleavable Biotin-Azide |
| Targeting | Alkyne-modified proteins (highly specific via click chemistry) | Primary amines (e.g., lysine residues, less specific)[12] | Alkyne-modified proteins (highly specific via click chemistry) |
| Cleavability | Yes (Disulfide bond, reducible)[8] | Yes (Disulfide bond, reducible)[13] | No |
| Elution Conditions | Mild (Reducing agents like DTT, TCEP) | Mild (Reducing agents like DTT, TCEP) | Harsh (e.g., boiling in SDS-PAGE sample buffer) |
| Specificity | High (Bio-orthogonal reaction)[5][6] | Moderate (Reacts with any accessible primary amine) | High (Bio-orthogonal reaction) |
| Applications | Proteomics, protein-protein interaction studies, targeted protein isolation | Cell surface protein labeling, general protein biotinylation | Stable, irreversible labeling for detection |
| Key Advantage | Combines high specificity of click chemistry with mild elution | Simple, one-step labeling of primary amines | High specificity for alkyne-modified proteins |
| Key Disadvantage | Requires prior alkyne modification of the target protein | Can lead to heterogeneous labeling and potential loss of protein function | Difficult to elute captured proteins without denaturation |
Table 1: Comparison of this compound with other biotinylation reagents.
The primary advantage of this compound lies in its ability to label specific protein populations that have been metabolically or chemically engineered to contain an alkyne handle. This targeted approach, coupled with the cleavable linker, makes it an ideal choice for complex proteomics experiments where specificity and the recovery of functional proteins are paramount.[14][15]
Experimental Validation: A Step-by-Step Protocol for Western Blot Analysis
The following protocol provides a robust framework for validating the successful labeling of a target protein with this compound using western blot analysis. This protocol assumes the target protein has been modified to contain an alkyne group.
Materials
-
Alkyne-modified protein sample (e.g., cell lysate)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Protocol
4.2.1. Click Chemistry Labeling
-
Prepare Protein Sample: Adjust the concentration of your alkyne-modified protein sample to 1-5 mg/mL in a suitable buffer (e.g., PBS).[10]
-
Prepare Click Chemistry Reagents:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in water immediately before use.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Protein sample (e.g., 50 µL)
-
This compound (to a final concentration of 100-200 µM)
-
Pre-mixed CuSO₄/THPTA (add THPTA to CuSO₄ at a 5:1 molar ratio and vortex briefly; add to the reaction to a final concentration of 1 mM CuSO₄)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.[10]
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
4.2.2. SDS-PAGE and Western Blotting
-
Sample Preparation: Add SDS-PAGE sample buffer to your labeled protein sample and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures to separate the proteins by size.[16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific binding of the streptavidin-HRP conjugate.[18][19] Note: Avoid using milk as a blocking agent as it contains endogenous biotin, which can lead to high background.[19][20]
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of streptavidin-HRP (e.g., 1:5,000 to 1:20,000) in blocking buffer for 1 hour at room temperature.[18][21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.[18]
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and visualize the chemiluminescent signal using an imaging system.[18]
Figure 2: Western blot workflow for detecting biotinylated proteins.
Interpreting the Results and Troubleshooting
A successful experiment will show distinct bands on the western blot corresponding to the molecular weight of your biotinylated target protein(s).
Potential Issues and Solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Signal | Inefficient click reaction; Low abundance of target protein; Insufficient streptavidin-HRP concentration. | Optimize click reaction conditions (reagent concentrations, incubation time); Load more protein onto the gel; Use a higher concentration of streptavidin-HRP.[22] |
| High Background | Insufficient blocking; Streptavidin-HRP concentration too high; Inadequate washing.[19][23] | Increase blocking time or use a different blocking agent; Decrease the concentration of streptavidin-HRP; Increase the number and duration of wash steps.[20][24][25] |
| Non-specific Bands | Non-specific binding of streptavidin-HRP. | Ensure blocking is sufficient; Optimize streptavidin-HRP concentration; Ensure all buffers are fresh and properly prepared.[19] |
Table 2: Troubleshooting guide for western blot detection of biotinylated proteins.
Conclusion: Empowering Your Research with this compound
This compound stands out as a powerful and versatile tool for the specific labeling and subsequent analysis of proteins. Its unique combination of a bio-orthogonal azide handle, a cleavable disulfide linker, and a high-affinity biotin tag enables researchers to perform highly specific and targeted proteomics experiments. By following the detailed validation protocol outlined in this guide, scientists can confidently and accurately confirm the successful labeling of their proteins of interest, paving the way for novel discoveries in their respective fields.
References
[26] Walker, J. M. (2015). Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry. Methods in Molecular Biology, 1314, 151-164. [Link]
[27] Biotinylation 2D Western Blot. Applied Biomics. [Link]
[5] Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
[3] Szychowski, J., Mahdavi, A., Hodas, J. J., & Bertozzi, C. R. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351-18360. [Link]
[4] Szychowski, J., Mahdavi, A., Hodas, J. J., & Bertozzi, C. R. (2010). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society, 132(51), 18351-18360. [Link]
[28] Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]
[1] Biotin Labeling Reagents. Biocompare. [Link]
[20] Western Blot Troubleshooting Guide. Boster Bio. [Link]
[14] Yang, Y., Liu, P., & Li, X. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research, 21(5), 1271-1282. [Link]
[24] How to get rid of Streptavidin-HRP background/noise on westernblot? ResearchGate. [Link]
[22] Problem detecting biotinylated protein in WB? ResearchGate. [Link]
[29] Western Blot Doctor™ — Blot Background Problems. Bio-Rad. [Link]
[30] Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Chembiochem, 15(1), 139-143. [Link]
[15] Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]
[25] Western blot troubleshooting: high background. American Research Products. [Link]
[8] this compound. AxisPharm. [Link]
[31] Evans-Yamamoto, D., et al. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link]
[32] Verhelst, S. H. L. (2017). Cleavable trifunctional biotin reagents for protein labelling, capture and release. Methods in Molecular Biology, 1544, 155-168. [Link]
[33] Götze, M. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(12), 4687-4703. [Link]
[34] Biotin-PEG3-SS-azide. Creative Biolabs. [Link]
[35] Kuroda, D., et al. (2025). Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note. Analytical Biochemistry, 704, 115905. [Link]
[36] Chen, Y. T., et al. (2022). Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of the American Society for Mass Spectrometry, 33(10), 1883-1892. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. apexbt.com [apexbt.com]
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- 16. novopro.cn [novopro.cn]
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- 18. fortislife.com [fortislife.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 22. researchgate.net [researchgate.net]
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- 24. researchgate.net [researchgate.net]
- 25. arp1.com [arp1.com]
- 26. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. appliedbiomics.com [appliedbiomics.com]
- 28. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 29. bio-rad.com [bio-rad.com]
- 30. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Biotin-PEG3-SS-azide - Creative Biolabs [creative-biolabs.com]
- 35. Simple azide labeling of biotin-binding proteins using microbial transglutaminase: A practical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Proteins Labeled with Azide-SS-Biotin
In the dynamic field of proteomics, the ability to selectively isolate and identify protein subpopulations is paramount for unraveling complex biological processes, from drug target identification to understanding post-translational modifications. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has emerged as a powerful tool for these applications.[1][2] This guide provides an in-depth comparison and a detailed workflow for the mass spectrometry (MS) analysis of proteins labeled using Azide-SS-biotin, a cleavable affinity tag designed to overcome common challenges in proteomics research.
As researchers, our choice of reagents directly impacts the quality and reliability of our data. This guide is structured to not only provide a protocol but to explain the critical decision-making processes behind each step, ensuring a robust and reproducible workflow.
The Central Challenge: Efficient Protein Enrichment and Clean Release
The core principle of this workflow involves metabolically or chemically incorporating an alkyne-containing bioorthogonal handle into a protein of interest.[1][3] This alkyne tag then serves as a point of attachment for a reporter molecule, such as biotin, which is introduced via its azide-functionalized counterpart. The exceptionally strong interaction between biotin and streptavidin (or its analogs like NeutrAvidin) allows for highly specific enrichment of these tagged proteins from a complex cellular lysate.[2][4]
However, this very strength becomes a liability. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, making the elution of captured proteins for MS analysis notoriously difficult without using harsh, denaturing conditions that can lead to high background and contamination from the streptavidin beads themselves.[4][5][6] This is where the choice of the biotin-azide reagent becomes a critical experimental parameter.
Comparison of Biotin-Azide Reagents: The Power of Cleavability
The ideal biotin probe should allow for efficient capture and subsequent release of target proteins under mild conditions compatible with downstream MS analysis.[7] Let's compare the this compound reagent with its common alternatives.
| Feature | This compound (Reductively Cleavable) | Standard Azide-Biotin (Non-Cleavable) | Azide-DADPS-Biotin (Acid Cleavable) |
| Cleavage Mechanism | Reduction of disulfide (-S-S-) bond. | No cleavage; elution requires harsh denaturation. | Acid-catalyzed hydrolysis of a dialkoxydiphenylsilane (DADPS) linker.[8][9] |
| Elution Conditions | Mild reducing agents (e.g., DTT, TCEP) at room temp.[10][11] | Boiling in SDS-PAGE buffer, high concentrations of organic solvents, or low pH.[5] | Mild acid (e.g., 2-10% formic acid).[7][12][13] |
| MS Compatibility | Excellent. Elution conditions are compatible with MS sample prep. Reduces streptavidin contamination. | Poor. Harsh elution introduces contaminants and can be incompatible with LC-MS. On-bead digestion is often required, leading to high streptavidin peptide background.[4] | Excellent. Formic acid is a standard component of LC-MS mobile phases, making elution seamless.[7][12] |
| Background Binding | Low. Efficient, specific elution leaves non-specifically bound proteins and streptavidin behind. | High. Harsh elution can release non-specifically bound proteins along with the target. | Low. Mild, specific cleavage minimizes co-elution of contaminants.[9][14] |
| Primary Advantage | Specific, mild, and orthogonal release mechanism. | Simplicity and lower initial cost. | Very mild, MS-friendly elution conditions. Outperforms many other methods in efficiency.[9][14][15] |
| Considerations | Requires addition of a reducing agent. Potential for incomplete cleavage. | Significant challenges with background and sample cleanup for MS.[5] | Potential for unwanted side reactions (e.g., formate adducts) under certain conditions.[9][14] |
Senior Application Scientist's Note: While acid-cleavable DADPS linkers have shown superior performance in several head-to-head comparisons for peptide-centric workflows[9][12][14], the disulfide-based this compound remains an excellent and widely used choice. Its cleavage chemistry is fundamentally different and can be advantageous in contexts where acid-labile post-translational modifications are of interest. The choice between them depends on the specific biological question and experimental constraints.
The this compound Workflow: Mechanism and Visualization
The entire process hinges on two key chemical reactions: the bioorthogonal click reaction for labeling and the reductive cleavage for release.
-
Labeling (CuAAC): An alkyne-modified protein is reacted with this compound in the presence of a copper(I) catalyst. This forms a stable triazole linkage, covalently attaching the cleavable biotin tag to the target protein.[16][17]
-
Enrichment: The biotinylated proteins are captured from the lysate using streptavidin-coated beads.
-
Cleavage and Release: After washing away non-specific binders, the beads are treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This agent breaks the disulfide bond within the linker, releasing the target protein (or its peptides after digestion) into the supernatant, while the biotin portion of the tag remains bound to the streptavidin beads.[10][11]
Experimental Workflow Diagram
Caption: Overview of the this compound chemoproteomic workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed for robustness, incorporating steps and controls to ensure the trustworthiness of your results.
Metabolic Labeling and Cell Lysis
-
Rationale: To introduce the alkyne handle, cells are cultured with a non-canonical amino acid analog, such as L-Azidohomoalanine (AHA) or L-Homopropargylglycine (HPG), which is incorporated into newly synthesized proteins.[3]
-
Protocol:
-
Culture cells in methionine-free media supplemented with HPG (e.g., 50 µM) for a desired time period (e.g., 4-24 hours) to label nascent proteins.
-
Control: Culture a parallel plate of cells in complete media without HPG. This will serve as a negative control to identify non-specifically bound proteins.
-
Harvest, wash cells with cold PBS, and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration (e.g., via BCA assay).
-
Click Chemistry Reaction (CuAAC)
-
Rationale: This step covalently attaches the this compound tag to your alkyne-labeled proteins. The reagents must be added in the correct order to ensure efficient catalysis.
-
Protocol:
-
To 1 mg of protein lysate, add the following reagents sequentially (pre-mixed "click cocktails" are also available):
-
This compound: to a final concentration of 100 µM.[18]
-
Copper(II) Sulfate (CuSO₄): to a final concentration of 1 mM.
-
Copper Ligand (e.g., BTTAA): to a final concentration of 5 mM. The ligand protects proteins from copper-induced damage and enhances reaction efficiency.
-
Reducing Agent (e.g., Sodium Ascorbate): Add fresh to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) state.[10]
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins
-
Rationale: High-affinity streptavidin agarose or magnetic beads are used to capture the newly biotinylated proteins, separating them from the bulk proteome.
-
Protocol:
-
Prepare streptavidin beads by washing them three times with the lysis buffer. Use a sufficient quantity of beads for your protein input (e.g., 50 µL of 50% slurry for 1 mg of lysate).[10]
-
Add the washed beads to the click-labeled lysate and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads and collect the supernatant. This "unbound" fraction can be saved to verify capture efficiency.
-
Wash the beads extensively to remove non-specifically bound proteins. This is a critical step. Perform a series of washes, for example:
-
2x with 1% SDS in PBS.
-
2x with 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
2x with PBS.[4]
-
-
On-Bead Digestion and Reductive Elution
-
Rationale: Digesting the proteins into peptides while they are still bound to the beads improves accessibility for the protease and simplifies the final sample. The subsequent reductive elution specifically releases only the tagged peptides. This two-step process is superior to harsh elution of intact proteins as it dramatically reduces background.[4][6]
-
Protocol:
-
Resuspend the washed beads in a digestion buffer (e.g., 2 M Urea in 100 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds within the proteins by adding DTT to 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteines by adding iodoacetamide (IAA) to 40 mM and incubating for 30 minutes at room temperature in the dark.
-
Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and digest overnight at 37°C.
-
Pellet the beads and collect the supernatant, which contains non-specifically bound peptides. This fraction can be discarded or analyzed separately.
-
Wash the beads with PBS to remove residual non-biotinylated peptides.
-
Elute the target peptides: Resuspend the beads in a buffer containing a reducing agent (e.g., 10-20 mM DTT or TCEP in PBS) and incubate for 30-60 minutes at 37°C to cleave the disulfide linker.[10]
-
Pellet the beads and carefully collect the supernatant. This fraction contains your enriched, formerly biotinylated peptides.
-
Sample Preparation for Mass Spectrometry
-
Rationale: The eluted peptides must be acidified and desalted to remove interfering substances before injection into the mass spectrometer.
-
Protocol:
-
Acidify the eluted peptide solution with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 StageTip or similar solid-phase extraction method.[19]
-
Elute the desalted peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the sample in a vacuum concentrator and resuspend in a small volume of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for analysis.
-
Mechanism of Reductive Cleavage
Caption: Reductive cleavage of the this compound linker.
Conclusion
The use of cleavable biotin reagents, such as this compound, represents a significant advancement in mass spectrometry-based proteomics. By engineering a point of controlled release directly into the affinity tag, researchers can circumvent the primary limitation of the powerful biotin-streptavidin system. This enables cleaner, more specific enrichment and results in higher quality MS data with fewer contaminating background proteins. While other cleavable linkers exist, the disulfide-based chemistry of this compound provides a robust, mild, and effective method for isolating and identifying specific protein populations, empowering deeper insights into the complex machinery of the cell.
References
- A Researcher's Guide to Cleavable Biotin Reagents for Comparative Proteomics. (n.d.). Benchchem.
- Application Note: Quantitative Proteomic Analysis Using a Cleavable Biotin Probe. (n.d.). Benchchem.
-
Kalia, J., et al. (2007). Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]
-
Rinner, O., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. Retrieved January 16, 2026, from [Link]
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Rinner, O., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Li, Z., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research. Retrieved January 16, 2026, from [Link]
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Serrano, E., et al. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Lapek, J.D., et al. (2023). Benchmarking and Automating the Biotinylation Proteomics Workflow. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Müller, F., et al. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Li, Z., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research. Retrieved January 16, 2026, from [Link]
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Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from syreptavidin beads? (2024). Reddit. Retrieved January 16, 2026, from [Link]
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Direct Detection of Biotinylated Proteins by Mass Spectrometry. (2015). ACS Figshare. Retrieved January 16, 2026, from [Link]
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Bartoleme, A., et al. (2023). Automated workflow for BioID improves reproducibility and identification of protein-protein interactions. bioRxiv. Retrieved January 16, 2026, from [Link]
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Serrano, E., et al. (2025). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Alternative enrichment methods to biotin–streptavidin. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. (n.d.). University of California, Irvine. Retrieved January 16, 2026, from [Link]
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Amino Acid-based Fluorescent & Biotin Protein Labeling. (n.d.). Jena Bioscience. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). AxisPharm. Retrieved January 16, 2026, from [Link]
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Biotin Labeling Reagents. (n.d.). Biocompare. Retrieved January 16, 2026, from [Link]
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Which is the best biotin-azide substrate for click-chemistry to detect nascent protein synthesis with L-homopropargyl-glycine metabolic labelling? (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
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Fast and highly efficient affinity enrichment of Azide-A-DSBSO cross-linked peptides. (2020). bioRxiv. Retrieved January 16, 2026, from [Link]
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A Researcher's Guide to Affinity Pull-Downs: Azide-SS-Biotin vs. Desthiobiotin-Azide
In the landscape of proteomics and drug discovery, the isolation of specific proteins and their interaction partners from complex biological mixtures is a foundational technique. The combination of bioorthogonal "click" chemistry with biotin-streptavidin affinity purification has created a powerful workflow for these applications. This guide provides a deep, comparative analysis of two popular azide-based biotinylation reagents: the chemically cleavable Azide-SS-Biotin and the reversibly-binding Desthiobiotin-Azide . As a senior application scientist, my goal is to move beyond mere protocols and delve into the mechanistic rationale behind choosing the right tool for your specific research question, ensuring the integrity and success of your protein pull-down experiments.
The Core Principle: Bioorthogonal Labeling Meets Affinity Capture
At the heart of this technique lies a two-step process. First, a target protein is metabolically, enzymatically, or chemically labeled with a bioorthogonal handle, typically an alkyne group. Second, an azide-functionalized biotin tag is "clicked" onto this handle via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[1][2] This creates a stable, covalently tagged protein that can be fished out of a complex lysate using streptavidin-coated resin. The critical divergence between this compound and Desthiobiotin-Azide occurs at the final, crucial step: the elution of your target protein from this resin.
Head-to-Head Comparison: A Tale of Two Elution Strategies
The fundamental difference between these two reagents lies in their design, which dictates entirely different approaches to recovering the captured proteins.
This compound: The Cleavable Linker
This reagent incorporates a standard biotin molecule linked to an azide group via a disulfide (-S-S-) bond.[3] The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M.[4][5] This near-irreversible binding is excellent for ensuring high-efficiency capture, but it presents a significant challenge for elution.[5][6]
The this compound design elegantly circumvents this problem not by breaking the biotin-streptavidin bond, but by cleaving the linker itself. Elution is achieved by introducing a reducing agent, such as dithiothreitol (DTT) or 2-mercaptoethanol, which breaks the disulfide bond and releases the target protein from the resin, leaving the biotin tag still firmly attached to the streptavidin.[7][8]
Desthiobiotin-Azide: The Reversible Binder
Desthiobiotin is a sulfur-free, single-ring analog of biotin.[9] This structural modification results in a significantly lower binding affinity for streptavidin (Kd ≈ 10⁻¹¹ M) while maintaining high specificity.[4][10][11] This affinity is still strong enough for efficient capture but is not irreversible.
Consequently, elution is achieved through competitive displacement.[12] By incubating the resin with a high concentration of free, unmodified biotin, the desthiobiotin-tagged proteins are gently and specifically outcompeted from the streptavidin binding sites.[13][14] This allows for the recovery of the entire, intact tagged protein under mild, non-denaturing conditions.[15]
Diagram: Fundamental Structures and Components
Caption: Core components of this compound and Desthiobiotin-Azide.
Performance and Experimental Considerations
The choice between these reagents has significant downstream consequences. The ideal selection depends entirely on the experimental endpoint.
| Feature | This compound | Desthiobiotin-Azide |
| Binding Affinity (Kd) | ~10⁻¹⁵ M (Biotin to Streptavidin)[4] | ~10⁻¹¹ M (Desthiobiotin to Streptavidin)[11][16] |
| Elution Mechanism | Chemical cleavage of disulfide linker[7] | Competitive displacement with free biotin[9] |
| Elution Conditions | Reducing agents (e.g., 50 mM DTT)[7] | Mild buffer with excess free biotin (e.g., 4 mM)[17] |
| State of Eluted Protein | Native protein with a small remnant tag[7] | Intact, tagged protein in non-denaturing buffer[15] |
| Co-elution of Endogenous Biotinylated Proteins | Low risk, as elution is linker-specific | Minimal risk, as endogenous biotin remains bound[9][11] |
| Best For | Mass spectrometry, identifying labeled sites | Functional assays, preserving protein complexes[18] |
Elution Conditions and Protein Integrity
The most significant practical difference is the nature of the elution buffer.
-
This compound: The use of reducing agents like DTT is highly effective but carries a critical caveat: it will denature proteins by breaking their native intramolecular disulfide bonds. This is often irrelevant for mass spectrometry-based proteomics where the protein is subsequently digested, but it is completely unsuitable for functional assays or studies of intact protein complexes. Following cleavage, a small molecular fragment remains on the labeled protein, which can be a useful signature for mass spectrometry analysis.[7]
-
Desthiobiotin-Azide: Elution with free biotin is exceptionally gentle, preserving both the native conformation of the target protein and the integrity of its interaction partners.[15][18] This makes it the superior choice for isolating active enzymes or intact protein complexes for subsequent functional characterization. The main consideration is that the eluate will contain a high concentration of free biotin, which must be removed (e.g., via dialysis or spin columns) if it interferes with downstream assays.[16]
Purity and Non-Specific Binding
Both methods offer high specificity due to the bioorthogonal click reaction and the specific nature of the biotin/desthiobiotin-streptavidin interaction. However, Desthiobiotin-Azide offers a distinct advantage in purity. Endogenously biotinylated proteins, which are present in all cells, will bind tightly to the streptavidin resin. During the competitive elution with free biotin, these endogenous proteins remain bound because the affinity of their native biotin is much stronger than that of the competing free biotin.[9][11] This "soft-release" characteristic ensures the eluate is highly enriched for the desthiobiotin-labeled targets.
Diagram: Comparative Experimental Workflow
Caption: Workflow comparison of pull-downs using the two reagents.
Experimental Protocols
This section provides a generalized, self-validating protocol for a protein pull-down experiment. The critical divergence is highlighted in Step 4: Elution.
1. Protein Labeling (Click Reaction)
-
To 1 mg of total protein from your cell or tissue lysate containing your alkyne-modified protein of interest, add the click-chemistry reaction cocktail.
-
A typical cocktail for CuAAC includes: the azide-biotin reagent (this compound or Desthiobiotin-Azide), a copper(I) source (e.g., CuSO₄), a reducing agent to maintain copper in its Cu(I) state (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[19]
-
Incubate at room temperature for 1-2 hours. Causality Note: The ligand prevents copper from precipitating and damaging proteins while facilitating the cycloaddition reaction.
2. Removal of Excess Reagents
-
Precipitate the proteins using a cold acetone or methanol/chloroform protocol to remove unreacted click-chemistry reagents.[19]
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., RIPA buffer without reducing agents).
3. Affinity Capture
-
Equilibrate streptavidin-conjugated magnetic beads by washing them three times with the resuspension buffer.
-
Add the resuspended protein lysate to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation. Causality Note: Incubation at 4°C helps to preserve protein stability and minimize protease activity.
4. Washing
-
Magnetically separate the beads and discard the supernatant (flow-through).
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., high salt, non-ionic detergents) is recommended. Perform at least five wash steps.[15]
5. Elution: The Critical Choice
Option A: Elution for this compound
-
Prepare an elution buffer containing a fresh reducing agent (e.g., 50 mM DTT or 10 mM TCEP in a suitable buffer like PBS).
-
Add the elution buffer to the beads and incubate at 50-60°C for 30 minutes with gentle shaking. Causality Note: Heat increases the efficiency of disulfide bond reduction.
-
Magnetically separate the beads and collect the supernatant, which contains your eluted protein.
Option B: Elution for Desthiobiotin-Azide
-
Prepare an elution buffer containing a high concentration of free d-biotin (e.g., 4 mM Biotin in PBS).[17]
-
Add the elution buffer to the beads and incubate at 37°C for 10-30 minutes with gentle mixing.[15][17] For tightly bound interactions, this incubation can be extended or repeated.
-
Magnetically separate the beads and collect the supernatant. This fraction contains your intact, desthiobiotin-tagged protein.
Conclusion: A Decision Framework
The selection between this compound and Desthiobiotin-Azide is not a matter of which is "better," but which is appropriate for the question being asked.
Diagram: Decision-Making Flowchart
Caption: A guide to selecting the appropriate reagent for your experiment.
-
Choose Desthiobiotin-Azide when your primary objective is to study protein function, analyze intact protein complexes, or when minimizing the co-purification of endogenous biotinylated molecules is a high priority. Its gentle, competitive elution mechanism is unparalleled for preserving the native state of your target proteins.[18][20]
-
Choose this compound when your endpoint is protein identification via mass spectrometry, and the native structure is not a concern. The chemical cleavage is robust and efficient, and the resulting mass remnant can aid in identifying the site of modification.
By understanding the fundamental chemical principles that differentiate these powerful reagents, researchers can make informed decisions, design more robust experiments, and generate higher-quality, more reliable data in their quest to unravel complex biological systems.
References
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DesthioBiotins - Interchim. Interchim.
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EpiCypher® Desthiobiotin Nucleosome Capture & Elution. (2021-03-23). EpiCypher.
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Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition. (2007). Journal of the American Chemical Society. ACS Publications.
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Single-Sequence Identification of Modified Peptides: A One-Pot Method Using Homologous Biotinyl Azides. ChemRxiv.
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Desthiobiotin-Streptavidin-Affinity Mediated Purification of RNA-Interacting Proteins in Mesothelioma Cells. (2018-04-25). Journal of Visualized Experiments. PMC - NIH.
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Biotin-PEG3-SS-azide | ADC Linker. MedchemExpress.com.
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EZ-Link™ Desthiobiotinylation and Pull-Down Kit. (2015-10-17). Thermo Fisher Scientific.
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Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics. Journal of the American Society for Mass Spectrometry. PMC - NIH.
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DESTHIOBIOTIN AZIDE DESCRIPTION SPECIFICATIONS. Vector Labs.
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Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Request PDF.
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Disulfide Biotin Azide. Vector Labs.
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Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. International Journal of Molecular Sciences. PubMed Central.
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Detectability of biotin tags by LC-MS/MS. (2021-03-18). bioRxiv.
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Azides of Biotin/Desthiobiotin. Jena Bioscience.
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Isotopically Labeled Desthiobiotin Azide (isoDTB) Tags Enable Global Profiling of the Bacterial Cysteinome. Angewandte Chemie. PMC - NIH.
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Biotin-PEG3-SS-azide. BroadPharm.
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Desthiobiotin Azide. Vector Labs.
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This compound, CAS 1620523-64-9. AxisPharm.
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Biotin-PEG3-SS-azide. Creative Biolabs.
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Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition. Supporting Information.
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Tips for Biotin, Avidin, & Streptavidin. Rockland.
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Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry. Beilstein Journals.
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Quantitative proteomic approaches to study drug mechanism of action. AIR Unimi.
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This compound. Benchchem.
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Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. (2002). Analytical Biochemistry. PubMed.
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Desthiobiotin-PEG3-Azide. BroadPharm.
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Understanding differences in streptavidin-biotin binding. (2020-03-25). Beckman Institute - University of Illinois.
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[PDF] Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Semantic Scholar.
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Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins: uses for protein labeling, detection, and isolation. Sci-Hub.
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Switchavidin: Reversible Biotin–Avidin–Biotin Bridges with High Affinity and Specificity. Bioconjugate Chemistry. ACS Publications.
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Why am I seeing non specific labelling of protein in lysate by biotin azide? (2023-10-25). ResearchGate.
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Pull-down of metalloproteins in their native states using desthiobiotin-based probes. NIH.
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A Head-to-Head Comparison: d-Desthiobiotin for Reversible In Vivo Biotinylation Studies. Benchchem.
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Mastering Your Azide-SS-Biotin Labeling: A Senior Application Scientist's Guide to Essential Control Experiments
For researchers venturing into the precise world of protein analysis, Azide-SS-Biotin stands out as a powerful tool for capturing and identifying proteins of interest. Its elegance lies in the trifecta of its components: an azide for bioorthogonal "click" chemistry conjugation, a cleavable disulfide linker, and a biotin moiety for high-affinity purification.[1][2][3][4] However, the sophistication of this reagent demands an equally sophisticated set of controls to ensure the integrity and validity of your experimental findings. This guide eschews rigid templates to provide you with the foundational logic and practical protocols for designing self-validating this compound labeling experiments, ensuring your results are both accurate and reproducible.
The "Why": Deconstructing the this compound Workflow to Identify Critical Control Points
The this compound labeling and pulldown workflow can be broken down into three key stages, each with potential for introducing artifacts. Understanding these stages is paramount to designing effective controls.
-
Bioorthogonal Labeling (Click Chemistry): An alkyne-modified protein of interest is covalently linked to the this compound probe. This reaction, typically a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly specific but not infallible.[5][6][7][8]
-
Affinity Purification: The biotinylated proteins are captured using streptavidin-coated beads. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, but non-specific binding to the beads can still occur.[9][10]
-
Elution: The captured proteins are released by cleaving the disulfide bond within the this compound linker using a reducing agent. Incomplete cleavage or non-specific elution can skew results.[11][12][13][14]
This guide will walk you through the essential negative and positive controls to validate each of these critical steps.
Experimental Controls: A Comparative Guide
To ensure the data generated from your this compound labeling studies is trustworthy, a suite of control experiments is not just recommended, but essential. Below, we compare the crucial controls, their purpose, and the expected outcomes.
| Control Experiment | Purpose | Expected Outcome for a Valid Experiment |
| No-Alkyne Control | To verify that the this compound probe does not non-specifically react with cellular components in the absence of the alkyne handle. | No or significantly reduced biotinylation signal compared to the experimental sample. |
| No-Azide Control | To confirm that any observed signal is dependent on the presence of the this compound probe. | No biotinylation signal. |
| No-Copper Catalyst Control (for CuAAC) | To ensure that the azide-alkyne cycloaddition is catalyst-dependent and not occurring spontaneously. | No or significantly reduced biotinylation signal. |
| Unbiotinylated Bait Control | To identify proteins that non-specifically bind to the "bait" protein itself, independent of biotin.[10] | No pulldown of "prey" proteins. |
| No-Bait Control (Beads Only) | To identify proteins that non-specifically bind to the streptavidin beads.[10] | No or minimal protein pulldown. |
| Competitive Elution with Free Biotin | To confirm that the binding to streptavidin beads is specific to the biotin tag.[10] | Significant reduction in the pulldown of the biotinylated protein. |
| Non-reducing Elution Control | To verify that the elution of captured proteins is dependent on the cleavage of the disulfide bond. | No or minimal elution of the biotinylated protein. |
| Positive Control (Known Biotinylated Protein) | To validate that the entire workflow, from labeling to elution, is functioning correctly. | Successful pulldown and elution of the known biotinylated protein. |
Visualizing the Logic: Experimental Workflow and Control Points
The following diagram illustrates the key steps in an this compound experiment and where the essential controls fit in to validate the results.
Caption: Workflow and Control Points for this compound Labeling.
Detailed Protocols for Key Control Experiments
Here, we provide step-by-step methodologies for the most critical negative controls. These protocols should be performed in parallel with your main experiment.
Protocol 1: No-Alkyne Control
Objective: To assess the level of non-specific labeling of the this compound probe to proteins in your sample that have not been metabolically or enzymatically labeled with an alkyne.
Methodology:
-
Prepare two identical samples of your cell lysate or protein mixture. One will be your experimental sample (containing alkyne-modified proteins), and the other will be the no-alkyne control (without alkyne modification).
-
To both samples, add the complete click chemistry reaction cocktail, including the this compound probe and the copper catalyst.
-
Incubate both reactions under the same conditions (temperature, time) as your main experiment.
-
Proceed with the streptavidin bead pulldown, washing, and elution steps for both samples.
-
Analyze the eluates from both samples by Western blot or mass spectrometry.
Expected Result: The no-alkyne control should show a significantly lower signal for biotinylated proteins compared to the experimental sample. Any proteins detected in the no-alkyne control are considered background.
Protocol 2: Beads-Only Control
Objective: To identify proteins that non-specifically bind to the streptavidin beads, independent of biotinylation.
Methodology:
-
Prepare two identical aliquots of streptavidin beads.
-
To one aliquot (experimental), add your biotinylated protein sample after the click chemistry reaction.
-
To the second aliquot (beads-only control), add an equivalent amount of your initial cell lysate or protein mixture that has not undergone the click chemistry reaction.
-
Incubate both sets of beads under the same binding conditions.
-
Wash both sets of beads extensively using your standard washing buffer.
-
Elute the bound proteins from both sets of beads using a reducing agent.
-
Analyze the eluates by a sensitive protein detection method like silver staining or mass spectrometry.
Expected Result: The beads-only control should show a minimal number of proteins compared to the experimental sample. Any proteins present in the beads-only control are non-specific binders to the beads.
Protocol 3: Non-Reducing Elution Control
Objective: To confirm that the elution of your target protein is dependent on the cleavage of the disulfide bond in the this compound linker.
Methodology:
-
After the affinity purification step, wash the streptavidin beads bound with your biotinylated proteins.
-
Resuspend the beads in your elution buffer, but divide them into two equal aliquots.
-
To the first aliquot (experimental), add your standard reducing agent (e.g., DTT, TCEP).
-
To the second aliquot (non-reducing control), add an equivalent volume of a non-reducing buffer (e.g., PBS).
-
Incubate both aliquots under your standard elution conditions.
-
Collect the supernatant (eluate) from both samples.
-
Analyze both eluates by Western blot for your protein of interest.
Expected Result: The experimental sample treated with the reducing agent should show a strong band for your protein of interest. The non-reducing control should show little to no elution of the protein.
Troubleshooting Common Issues
High background is a frequent challenge in biotin-based affinity purification.[15] Here are some common causes and solutions:
-
Problem: High signal in the No-Alkyne control.
-
Cause: The this compound probe may be reacting non-specifically with other cellular components.
-
Solution: Decrease the concentration of the this compound probe. Ensure that your lysis and reaction buffers do not contain components that can react with the probe.
-
-
Problem: Many proteins are present in the Beads-Only control.
-
Cause: Inadequate blocking of the streptavidin beads or insufficiently stringent washing steps.
-
Solution: Pre-clear your lysate with unconjugated beads before adding it to the streptavidin beads.[15] Increase the number and stringency of your wash steps. Consider using a blocking agent like BSA, but avoid milk-based blockers as they contain endogenous biotin.[15]
-
-
Problem: Protein of interest is detected in the Non-Reducing Elution control.
-
Cause: The protein may be non-specifically interacting with the beads, or the interaction is not solely dependent on the biotin-streptavidin bond.
-
Solution: Re-evaluate your washing conditions to be more stringent. Include detergents or salts in your wash buffers to disrupt weaker, non-specific interactions.
-
Alternative Biotinylation Reagents: A Brief Comparison
While this compound is a versatile reagent, other options exist, each with its own set of advantages and disadvantages. The choice of reagent should be guided by the specific requirements of your experiment.
| Reagent Type | Key Feature | Advantages | Considerations |
| NHS-Ester Biotin | Amine-reactive | Simple, one-step labeling of primary amines (lysine residues). | Labeling is not site-specific and can potentially disrupt protein function. |
| Maleimide-Biotin | Thiol-reactive | Site-specific labeling of cysteine residues. | Requires a free cysteine, which may not be available or may be involved in disulfide bonds. |
| Photocleavable Biotin | UV-light cleavable linker | Elution under non-reducing, mild conditions. | Requires a UV light source for cleavage, which could potentially damage sensitive proteins.[11][16] |
| Desthiobiotin | Weaker biotin analog | Elution is achieved by competition with free biotin, preserving native protein structure. | The weaker interaction may lead to some loss of protein during stringent wash steps.[17] |
References
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AAT Bioquest, Inc. "ReadiView™ biotin acid." Biocompare. Accessed January 15, 2026. [Link].
-
Chivers, C. E., et al. "How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer." Biochemical Society Transactions, vol. 38, no. 5, 2010, pp. 1339-43. [Link].
-
kbDNA. "Bioconjugation Chemistry: Challenges and Solutions." Accessed January 15, 2026. [Link].
-
Li, H., et al. "Mapping Complex Disulfide Bonds via Implementing Photochemical Reduction Online with Liquid Chromatography–Mass Spectrometry." Journal of the American Society for Mass Spectrometry, vol. 31, no. 6, 2020, pp. 1245-53. [Link].
-
Antec Scientific. "Controlled Reduction of Disulfide Bonds in Proteins/Peptides using on-line EC/MS." Accessed January 15, 2026. [Link].
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Fu, Y., et al. "Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics." Journal of Mass Spectrometry, vol. 49, no. 8, 2014, pp. 749-57. [Link].
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Hyun, J., et al. "Temperature Control of Biotin Binding and Release with A Streptavidin-Poly(N-isopropylacrylamide) Site-Specific Conjugate." Bioconjugate Chemistry, vol. 14, no. 3, 2003, pp. 574-9. [Link].
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van der Wijk, T., et al. "Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ)." Scientific Reports, vol. 8, no. 1, 2018, p. 14041. [Link].
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Speers, A. E., et al. "Cleavable Biotin Probes for Labeling of Biomolecules via Azide−Alkyne Cycloaddition." Journal of the American Chemical Society, vol. 125, no. 16, 2003, pp. 4686-7. [Link].
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A Senior Application Scientist's Guide to the Post-Cleavage Fragment of Azide-SS-Biotin: Characterization and Comparative Analysis for High-Integrity Proteomics
Introduction: The Double-Edged Sword of Cleavable Biotinylation
In the landscape of chemical proteomics, the ability to enrich and subsequently release proteins of interest is paramount. The biotin-streptavidin interaction, with its extraordinary affinity, remains the gold standard for affinity purification.[1][2] However, the very strength of this bond complicates the recovery of captured biomolecules. This challenge spurred the development of cleavable linkers, which incorporate a breakable bridge between the biotin tag and the reactive group. Among these, disulfide-based reagents like Azide-SS-biotin have gained widespread use due to their mild cleavage conditions.[3][4] They serve as indispensable tools in workflows such as activity-based protein profiling (ABPP) and proximity labeling (BioID, APEX).[5]
While effective, the cleavage of a disulfide linker is not a clean disappearing act. It leaves behind a small chemical fragment, a "scar," on the target protein or peptide. This residual mass can significantly impact downstream analysis, particularly in high-resolution mass spectrometry (MS), where every dalton counts. This guide provides an in-depth characterization of the small molecule fragment left after this compound cleavage, details a robust experimental workflow for its identification, and compares its performance with alternative cleavable chemistries. Our goal is to equip researchers with the expertise to make informed experimental choices and ensure the accuracy and integrity of their proteomic data.
The Chemistry of Disulfide Cleavage: What Exactly is Left Behind?
The this compound reagent is a trifunctional molecule designed for sequential bioconjugation and purification.[3]
-
Azide Group (-N₃): A bio-orthogonal handle for covalent attachment to alkyne-modified biomolecules via the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."[4][6]
-
Disulfide Linker (-S-S-): The cleavable moiety, susceptible to reduction by thiol-containing reagents.[3]
-
Biotin Moiety: The high-affinity capture tag for streptavidin-based enrichment.[1]
Cleavage is typically achieved using mild reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[7] The reaction proceeds via a thiol-disulfide exchange mechanism, which breaks the -S-S- bond.
Caption: Cleavage of this compound by a reducing agent.
Upon cleavage, the biotin portion is released from the streptavidin resin and eluted. The target protein, however, is now covalently modified with a small, thiol-containing fragment. For a common reagent such as Azide-C₂-SS-C₂-biotin, the remnant left on the target molecule (attached via the triazole ring) is an ethanethiol group .
-
Structure: -CH₂-CH₂-SH
-
Monoisotopic Mass: 61.014 Da
This newly introduced thiol is reactive and must be accounted for in subsequent sample handling and data analysis.
The Critical Impact of the Remnant Fragment on Proteomic Data
Failing to consider this 61.014 Da modification can lead to significant data interpretation errors.
-
Inaccurate Peptide Identification: Standard database search algorithms will fail to identify peptides carrying this unexpected mass modification, leading to a loss of valuable data and potentially missed protein identifications. The modification must be specified as a variable modification during the search.
-
Altered Peptide Chemistry: The introduction of a free thiol provides a new reactive site. If not properly handled, this can lead to unwanted side reactions, such as the formation of new, artificial disulfide bonds with other cysteine-containing peptides during sample processing, complicating analysis.[8]
Experimental Workflow for Characterization by Mass Spectrometry
A self-validating system is essential for confirming the identity and mass of the remnant fragment. Mass spectrometry is the definitive tool for this characterization.[9] We recommend using a known alkyne-containing synthetic peptide as a standard.
Protocol: MS-Based Characterization of the SS-Linker Fragment
Objective: To definitively measure the mass shift on a standard peptide after labeling with this compound, cleavage, and alkylation.
Materials:
-
Synthetic alkyne-modified peptide (e.g., Ac-KY(propargyl)-G-NH₂)
-
This compound (e.g., Azide-PEG3-SS-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
Streptavidin magnetic beads
Workflow Diagram:
Caption: Experimental workflow for MS characterization.
Step-by-Step Methodology:
-
Click Reaction: In a solution of 100 µM synthetic peptide in phosphate-buffered saline (PBS), add premixed click chemistry reagents to final concentrations of: 1 mM CuSO₄, 5 mM THPTA, 2 mM this compound, and 10 mM sodium ascorbate. Incubate for 1 hour at room temperature.
-
Affinity Purification: Add streptavidin magnetic beads to the reaction mixture and incubate for 1 hour to capture the biotinylated peptide. Wash the beads 3x with PBS containing 0.1% Tween-20 to remove unreacted reagents.
-
On-Bead Cleavage: Resuspend the beads in 50 µL of PBS containing 10 mM DTT. Incubate for 30 minutes at 37°C to cleave the disulfide bond and release the peptide into the supernatant.
-
Alkylation of Remnant Thiol: Collect the supernatant. Add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate for 30 minutes at room temperature in the dark. This step is critical as it caps the reactive thiol with a carbamidomethyl group (-CH₂-CO-NH₂), adding a stable and known mass (+57.021 Da) and preventing re-oxidation.[7]
-
Sample Desalting: Desalt the final peptide solution using a C18 StageTip or ZipTip.
-
LC-MS/MS Analysis: Analyze the sample via liquid chromatography-tandem mass spectrometry. Acquire data in both MS1 (for precursor mass) and MS/MS (for fragmentation) modes.
Expected Data and Interpretation
The analysis should reveal a specific mass shift in the cleaved and alkylated peptide compared to the original standard.
Table 1: Expected Mass Shifts for a Standard Peptide
| Analyte | Modification | Expected Mass Shift (Da) | Rationale |
|---|---|---|---|
| Alkyne Peptide | None (Control) | 0 | Baseline measurement. |
| Cleaved Peptide | Ethanethiol Remnant | +61.014 | Mass of the fragment left after -S-S- cleavage. |
| Cleaved & Alkylated Peptide | Carbamidomethyl-Ethanethiol | +118.035 | Mass of remnant (+61.014) + mass of carbamidomethyl group (+57.021). |
This systematic approach provides unequivocal evidence of the remnant's mass and validates its chemical identity, allowing for the creation of a precise variable modification entry in your MS search database.
Comparative Analysis of Alternative Cleavable Linkers
The choice of a cleavable linker should be guided by the experimental context, including the stability required and the tolerance for a chemical remnant. Several alternatives to disulfide linkers exist, each with distinct cleavage mechanisms and residual fragments.[10][11][12]
Table 2: Objective Comparison of Common Cleavable Linker Chemistries
| Linker Type | Cleavage Condition | Remnant Fragment | Mass (Da) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Disulfide | Mild Reduction (DTT, TCEP) | Thiol-containing moiety | ~61 | Very mild, biocompatible cleavage. | Can be prematurely cleaved in reducing cellular environments; leaves a reactive thiol.[11] |
| DADPS [10][13] | Mild Acid (e.g., 10% Formic Acid) | Silanol-containing moiety | 143[10] | Highly stable linker; mild, orthogonal cleavage. | The remnant mass is larger; acid may affect acid-labile PTMs. |
| Azobenzene [13] | Reduction (Sodium Dithionite) | Aminophenol moiety | ~108 | Orthogonal to thiol/acid chemistry. | Dithionite can be harsh and may have off-target effects. |
| Photocleavable [14] | UV Light (~365 nm) | Varies (e.g., o-nitrobenzyl) | Varies | Spatiotemporal control; no chemical reagent needed. | Potential for UV-induced sample damage; cleavage can be incomplete. |
Conclusion and Expert Recommendations
The this compound linker is a powerful tool, but its use demands a sophisticated understanding of its post-cleavage chemistry. The ~61 Da ethanethiol fragment it leaves behind is not an artifact to be ignored, but a predictable modification that must be managed.
Key Takeaways:
-
Acknowledge the Scar: Always account for the mass of the remnant fragment as a variable modification in your mass spectrometry search parameters to ensure accurate peptide and protein identification.
-
Alkylate for Stability: After cleavage, immediately alkylate the sample with IAA to cap the reactive thiol remnant, preventing unwanted side reactions and ensuring sample integrity.
-
Choose the Right Tool for the Job: For experiments in highly reducing environments (e.g., intracellular studies) or where a reactive remnant is unacceptable, consider an alternative chemistry. DADPS linkers offer excellent stability and mild acid cleavage, making them a superior choice in many proteomic workflows.[13] Photocleavable linkers provide unique capabilities for spatially-controlled release.
By understanding the nature of the chemical fragment left by this compound and comparing it to other available technologies, researchers can enhance the rigor and reliability of their experiments, turning a potential liability into a well-characterized and manageable experimental parameter.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Azide-SS-Biotin
For the modern researcher navigating the complexities of bioconjugation and proteomics, reagents like Azide-SS-Biotin are indispensable tools. This trifunctional molecule, featuring a reactive azide, a cleavable disulfide linker, and a high-affinity biotin tag, enables elegant solutions for protein enrichment and analysis. However, its unique chemical makeup demands a rigorous and informed approach to waste management. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus extends beyond mere procedure, delving into the chemical rationale behind each step to foster a culture of safety and scientific integrity.
Understanding the Hazards: A Three-Part Molecule
The disposal protocol for this compound is dictated by the distinct properties of its three key functional groups: the azide, the disulfide linker, and the biotin moiety.
-
The Azide Group (-N₃): This is the primary driver of the compound's hazardous waste classification. Organic azides are high-energy molecules that can be sensitive to shock, heat, and friction, posing a risk of explosive decomposition.[1][2][3][4] A critical and well-documented danger is the reaction of azides with heavy metals, such as lead and copper often found in plumbing, to form highly shock-sensitive and explosive metal azides.[5] For this reason, under no circumstances should azide-containing waste be poured down the drain. [5][6][7] Furthermore, contact with acids can generate hydrazoic acid, a highly toxic and explosive gas.[1] Sodium azide, a common inorganic azide, is classified by the U.S. Environmental Protection Agency (EPA) as an acutely toxic P-listed hazardous waste (P105) when it is the sole active ingredient.[8][9]
-
The Disulfide Linker (-S-S-): The disulfide bond is the "cleavable" component of this compound, designed to be broken under reducing conditions within a cell or through specific chemical treatments.[10][11][12] While the disulfide bond itself does not pose a primary disposal hazard, its susceptibility to cleavage means that the integrity of the molecule in various waste streams should be considered. Hydrolysis of disulfide bonds can also occur, particularly in alkaline media.[13]
-
The Biotin Moiety: Biotin (Vitamin B7) and its derivatives are generally considered non-hazardous and do not present a significant disposal concern.[14][15] The primary consideration with biotinylated reagents in a laboratory setting is the quenching of unreacted molecules to prevent interference in downstream applications, a step that precedes the actual disposal process.[16][17]
The following table summarizes the key characteristics of each functional group relevant to waste disposal:
| Functional Group | Key Hazards & Characteristics | Disposal Implications |
| Azide (-N₃) | - Potentially explosive (sensitive to heat, shock, friction)[1][2][3] - Forms explosive heavy metal azides (e.g., with lead, copper)[5] - Reacts with acids to form toxic, explosive hydrazoic acid[1] - Classified as acutely toxic hazardous waste[8] | - DO NOT dispose down the drain. - Segregate from acidic and heavy metal-containing waste. - Requires chemical neutralization or disposal as hazardous waste. |
| Disulfide (-S-S-) | - Cleavable under reducing conditions[10][11][12] - Susceptible to hydrolysis in alkaline conditions[13] | - Consider the potential for degradation in mixed waste streams. - Primarily a functional characteristic, not a primary disposal hazard. |
| Biotin | - Generally non-hazardous[14][15] | - No specific hazardous disposal requirements for the biotin moiety itself. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste involves a multi-step process that prioritizes the neutralization of the hazardous azide group. This protocol is applicable to unused reagent, residual material, and solutions containing this compound.
Caption: Logical relationship diagram for this compound disposal.
By adhering to this comprehensive guide, researchers can confidently and safely manage this compound waste, upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority on waste disposal procedures.
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Standard Operating Procedure for Sodium Azide. (2021). University of North Carolina at Chapel Hill Policies. Available at: [Link]
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Reversible biotinylation of purified proteins for measuring protein–protein interactions. (2017). MethodsX, 4, 184-191. Available at: [Link]
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